molecular formula C16H18N2O B1218730 Lysergol CAS No. 1413-67-8

Lysergol

Cat. No.: B1218730
CAS No.: 1413-67-8
M. Wt: 254.33 g/mol
InChI Key: BIXJFIJYBLJTMK-MEBBXXQBSA-N
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Description

Lysergol is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi and in the morning glory family of plants. Its structure is that of ergoline with a methyl group at N-6 and a beta-hydroxymethyl substituent at C-8.
This compound is a natural product found in Claviceps fusiformis with data available.
This compound is an alkaloid of the ergoline family that occurs as a minor constituent in some species of fungi (most within Claviceps), and in the morning glory family of plants (Convolvulaceae), including the hallucinogenic seeds of Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose) and Ipomoea violacea. As it is derived from dimethylergoline, it is referred to as a clavine. This compound can be utilized as an intermediate in the manufacture of some ergoloid medicines. Long term exposure to some ergoline alkaloids can cause ergotism, a disease causing convulsive and gangrenous symptoms. (L1918, L1928)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXJFIJYBLJTMK-MEBBXXQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-85-7, 1413-67-8
Record name Lysergol
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Record name Lysergol
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Record name 9,10-didehydro-6-methylergoline-8β-methanol
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Record name LYSERGOL
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Foundational & Exploratory

The Natural Provenance of Lysergol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergol, a naturally occurring ergoline alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities and its role as a key precursor in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in two major biological kingdoms: fungi and plants.

Fungal Sources

The principal fungal producers of this compound and other ergot alkaloids belong to the family Clavicipitaceae, with the genus Claviceps being the most prominent. These fungi are often found as pathogens on grasses and cereals.

  • Claviceps purpurea : Commonly known as ergot fungus, C. purpurea infects the flowers of rye and other cereals, forming dark sclerotia (ergots) that contain a complex mixture of ergot alkaloids, including this compound as a minor constituent.[1][2] The total alkaloid content in C. purpurea sclerotia can be as high as 2% of their dry mass.[2]

  • Other Claviceps Species : Various other species within the Claviceps genus are also known to produce a range of ergot alkaloids, and the specific alkaloid profile, including the presence and concentration of this compound, can vary between species and even strains.

Plant Sources

Several species within the Convolvulaceae family, commonly known as the morning glory family, are recognized as significant natural sources of this compound. The alkaloids are typically concentrated in the seeds of these plants.

  • Ipomoea muricata (syn. Calonyction muricatum) : The seeds of this plant, sometimes referred to as "Kaladana," are a particularly rich source of clavine alkaloids, with this compound being a major component.[3]

  • Argyreia nervosa (Hawaiian Baby Woodrose) : The seeds of this perennial climbing vine contain a variety of ergoline alkaloids, with this compound being a consistently identified constituent.[4][5][6] The total ergot alkaloid content in these seeds is reported to range from 0.3% to 1% by weight.[5]

  • Ipomoea violacea (Morning Glory) : The seeds of this species, along with other closely related morning glory varieties, contain this compound among other psychoactive ergoline alkaloids.[7][8] The total alkaloid content in I. violacea seeds has been reported to be around 0.06%.

  • Rivea corymbosa (Ololiuqui) : Historically used in traditional rituals, the seeds of this plant are a well-documented source of ergoline alkaloids, including this compound.[8][9] The total alkaloid content in R. corymbosa seeds is approximately 0.012%.

  • Ipomoea tricolor : This species of morning glory is another known source of various ergot alkaloids, and this compound has been identified in its seeds.[10]

Quantitative Data of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the species, geographical origin, and environmental conditions. The following table summarizes the available quantitative data for this compound in its primary natural sources.

Natural SourcePlant/Fungal PartThis compound Concentration (% w/w)Total Ergot Alkaloid Concentration (% w/w)Reference(s)
Ipomoea muricataSeeds0.23%0.49% (clavine alkaloids)[3]
Argyreia nervosaSeedsNot explicitly quantified0.3% - 1.0%[5]
Ipomoea violaceaSeedsNot explicitly quantified~0.06%[7]
Rivea corymbosaSeedsNot explicitly quantified~0.012%
Claviceps purpureaSclerotiaNot explicitly quantifiedup to 2.0%[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural sources.

Protocol 1: General Extraction of Ergot Alkaloids from Plant Seeds

This protocol is a general method for the extraction of ergot alkaloids, including this compound, from the seeds of Convolvulaceae species.

Materials:

  • Ground seeds of the plant source (e.g., Argyreia nervosa, Ipomoea violacea)

  • Defatting solvent (e.g., petroleum ether, n-hexane)

  • Extraction solvent: Methanol or a mixture of Chloroform and Methanol

  • Ammonium hydroxide solution

  • Tartaric acid solution (1%)

  • Sodium bicarbonate

  • Dichloromethane or Chloroform for liquid-liquid extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting:

    • Weigh a desired amount of finely ground seeds.

    • Suspend the ground seeds in a sufficient volume of petroleum ether or n-hexane.

    • Stir the mixture for several hours or perform a Soxhlet extraction to remove lipids.

    • Filter the mixture and discard the solvent.

    • Air-dry the defatted seed material.

  • Alkaloid Extraction:

    • Suspend the defatted seed powder in methanol or a chloroform:methanol mixture.

    • Make the mixture alkaline by adding ammonium hydroxide solution to reach a pH of approximately 9.

    • Stir the mixture at room temperature for several hours or perform a Soxhlet extraction for a more exhaustive extraction.[1]

    • Filter the mixture and collect the filtrate.

  • Acid-Base Liquid-Liquid Extraction:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a 1% tartaric acid solution.

    • Wash the acidic aqueous solution with dichloromethane or chloroform to remove non-alkaloidal impurities. Discard the organic layer.

    • Make the aqueous layer alkaline by adding sodium bicarbonate until the pH is approximately 9.

    • Extract the alkaloids from the alkaline aqueous solution with several portions of dichloromethane or chloroform.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the dried extract.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Further purification can be achieved using column chromatography on silica gel or alumina.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound in a crude extract using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or phosphate buffer) at an alkaline pH. A typical mobile phase could be a mixture of acetonitrile and 0.1 M ammonium carbonate solution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the crude alkaloid extract in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Inject the sample solution and record the peak area for the this compound peak.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the percentage of this compound in the original plant material.

Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)-Densitometry

This protocol describes a method for the qualitative and quantitative analysis of this compound using TLC combined with densitometric scanning.

Materials and Instrumentation:

  • TLC Plates: Silica gel 60 F254 pre-coated plates.

  • Developing Chamber: A standard glass chamber for TLC development.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) or other suitable solvent systems.

  • Applicator: A microsyringe or automated TLC spotter.

  • Visualization: UV lamp (254 nm and 366 nm) and a suitable spray reagent (e.g., Van Urk's reagent).

  • Densitometer: A TLC scanner capable of measuring absorbance or fluorescence.

Procedure:

  • Standard and Sample Application:

    • Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a solution of the crude alkaloid extract in methanol.

    • Apply known volumes of the standard and sample solutions as bands onto the TLC plate using a microsyringe or automated spotter.

  • Development:

    • Place the TLC plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to ascend to a predetermined height.

    • Remove the plate from the chamber and dry it in a fume hood.

  • Visualization and Quantification:

    • Visualize the spots under a UV lamp at 254 nm and 366 nm.

    • Optionally, spray the plate with Van Urk's reagent to visualize the ergot alkaloids as colored spots.

    • Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound (typically around 280 nm).

    • Quantify the amount of this compound in the sample by comparing the peak area of the sample spot to the peak areas of the standard spots.

Biosynthetic Pathway of this compound

This compound belongs to the clavine class of ergot alkaloids. Its biosynthesis originates from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[4][11][12] The pathway involves a series of enzymatic reactions to construct the characteristic tetracyclic ergoline ring system. The key steps leading to the formation of clavine alkaloids are outlined below.

Ergot_Alkaloid_Biosynthesis Biosynthetic Pathway of Clavine Alkaloids cluster_0 L_Tryptophan L-Tryptophan DmaW DmaW (Prenyltransferase) L_Tryptophan->DmaW DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->DmaW DMAT 4-(γ,γ-Dimethylallyl)tryptophan (DMAT) EasF EasF (N-methyltransferase) DMAT->EasF N_Me_DMAT N-Methyl-DMAT EasE_EasC EasE (Oxidase) & EasC (Catalase) N_Me_DMAT->EasE_EasC Chanoclavine_I Chanoclavine-I EasD EasD (Dehydrogenase) Chanoclavine_I->EasD Chanoclavine_I_Aldehyde Chanoclavine-I-Aldehyde EasA_EasG EasA & EasG Chanoclavine_I_Aldehyde->EasA_EasG Agroclavine Agroclavine CloA_1 CloA (Oxidase) Agroclavine->CloA_1 Elymoclavine Elymoclavine Isomerase Isomerase Elymoclavine->Isomerase This compound This compound DmaW->DMAT EasF->N_Me_DMAT EasE_EasC->Chanoclavine_I EasD->Chanoclavine_I_Aldehyde EasA_EasG->Agroclavine CloA_1->Elymoclavine Isomerase->this compound

References

The Alkaloid from the Ergot Fungus: A Technical Guide to the Discovery and History of Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and discovery of Lysergol, an ergoline alkaloid with a rich past and growing interest in its pharmacological potential. From its origins in the ergot fungus to its isolation and synthesis in the 20th century, this document provides a comprehensive overview for researchers and drug development professionals.

A Historical Overview: From Fungal Infestation to Purified Compound

This compound's story begins not in a laboratory, but in fields of rye infected with the fungus Claviceps purpurea.[1] For centuries, the consumption of this contaminated grain led to outbreaks of ergotism, a disease characterized by both convulsive and gangrenous symptoms.[2][3] Unbeknownst to medieval populations, they were inadvertently consuming a cocktail of potent alkaloids, including the precursors to this compound.[1]

The scientific investigation into ergot alkaloids began in the early 20th century. In 1906, ergotoxine, a mixture of several ergot alkaloids, was first isolated.[3] This was followed by the isolation of the first chemically pure ergot alkaloid, ergotamine, by Arthur Stoll at Sandoz in 1918.[3][4] These discoveries paved the way for a deeper understanding of the chemical constituents of ergot.

A significant breakthrough came in 1934 when Jacobs and Craig identified the common chemical backbone shared by all ergot alkaloids: lysergic acid.[3] this compound, which is structurally the alcohol corresponding to lysergic acid, was subsequently identified as a minor constituent in various species of fungi (primarily within the Claviceps genus) and in the seeds of several plants from the Convolvulaceae family, such as Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea.[2][5] The 20th century marked the transition from accidental ingestion to the deliberate isolation, purification, and scientific exploration of this compound's properties.[1]

Chemical Properties and Synthesis

This compound is an alkaloid of the ergoline family.[2] Its chemical structure is characterized by a tetracyclic ergoline ring system with a methyl group at position N-6 and a hydroxymethyl group at C-8.[2]

Chemical Structure of this compound

  • Molecular Formula: C₁₆H₁₈N₂O[2]

  • Molar Mass: 254.33 g/mol [5]

  • IUPAC Name: [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol[2]

The total synthesis of lysergic acid, and by extension this compound, has been a significant challenge in organic chemistry. A landmark total synthesis of lysergic acid was achieved by R.B. Woodward's group in 1956.[6][7] Since then, various synthetic strategies have been developed, including methods involving palladium-catalyzed domino cyclization of amino allenes.[6][8] More recent synthetic approaches have focused on creating scalable and expedient routes to produce all four stereoisomers of this compound and isothis compound for pharmacological evaluation.[9][10][11]

Pharmacological Profile

This compound's pharmacological effects are primarily mediated through its interaction with serotonin (5-HT) and dopamine receptors.[2][12] Unlike its more famous relative, lysergic acid diethylamide (LSD), this compound is not hallucinogenic in humans at typical doses.[5]

Receptor Binding and Functional Activity

This compound exhibits a complex and variable profile of partial agonism or antagonism at adrenergic, dopaminergic, and serotonergic receptors.[2] It has a notable affinity for several serotonin receptor subtypes.

Receptor SubtypeAgonist/Antagonist ActivityEC₅₀ (nM)Reference
5-HT₁AAgonist73[13]
5-HT₂AAgonist1.6[13]
5-HT₂CAgonist6.6[13]
α₁-adrenoceptorsAntagonist-[13]
Signaling Pathways

The interaction of this compound with 5-HT₂A receptors is a key aspect of its pharmacological activity.[12] This interaction initiates a cascade of intracellular signaling events.

G This compound This compound Receptor 5-HT2A Receptor This compound->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release induces PKC_Activation PKC Activation DAG->PKC_Activation activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

This compound's interaction with the 5-HT2A receptor signaling pathway.

Experimental Protocols

Isolation of this compound from Ipomoea muricata Seeds

This protocol describes a general method for the isolation of this compound from plant material.[14]

G Start Start: 100g Dried & Powdered I. muricata Seeds Defatting Defatting with Petroleum Ether Start->Defatting Extraction Extraction with Methanol under Reflux (2h) Defatting->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Concentration of Filtrate Filtration1->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Elution Elution with Solvent Gradient Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC TLC Analysis of Fractions Fraction_Collection->TLC Pooling Pooling of This compound-rich Fractions TLC->Pooling Recrystallization Recrystallization from Methanol Pooling->Recrystallization End End: Purified this compound Recrystallization->End

Workflow for the isolation of this compound from I. muricata seeds.

Methodology:

  • Preparation of Plant Material: 100g of Ipomoea muricata seeds are dried, powdered, and then defatted using a suitable solvent like petroleum ether.[14]

  • Extraction: The defatted seed powder is extracted with methanol under reflux for approximately 2 hours.[14]

  • Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel.

  • Elution and Fraction Collection: The column is eluted with a suitable solvent gradient, and fractions are collected.

  • Analysis and Pooling: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. The this compound-rich fractions are then pooled.

  • Recrystallization: The pooled fractions are concentrated, and the resulting solid mass is recrystallized from methanol to obtain purified this compound.[14]

Synthesis of this compound via Reduction of Lysergic Acid

This protocol outlines a general procedure for the synthesis of this compound by the reduction of lysergic acid.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and under a nitrogen atmosphere, lysergic acid is suspended in a suitable anhydrous solvent such as tetrahydrofuran (THF).[15]

  • Reduction: The suspension is cooled to 0-10°C, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.[15]

  • Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to reflux temperature and stirred for an extended period (e.g., 24 hours). The progress of the reaction is monitored by TLC.[15]

  • Quenching: Once the reaction is complete, the mixture is cooled again to 0-10°C, and the excess reducing agent is carefully quenched by the dropwise addition of water or an appropriate aqueous solution.

  • Workup: The resulting mixture is filtered, and the filter cake is washed with the reaction solvent. The combined organic phases are then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Modern Research and Future Directions

This compound continues to be a subject of scientific interest. It serves as a valuable intermediate in the synthesis of various ergoloid medicines, such as nicergoline, which is used to treat senile dementia and other vascular disorders.[1][5] Research is also exploring its potential antibacterial and antifungal properties.[16] Furthermore, studies have investigated its ability to enhance the activity of certain antibiotics.[13] The non-hallucinogenic nature of this compound, coupled with its activity at serotonin receptors, makes it an intriguing scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric conditions.

References

The Lysergol Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergol, a clavine alkaloid and a key precursor in the semi-synthesis of various pharmaceuticals, is a secondary metabolite produced by several fungal species, most notably within the genus Claviceps. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at improving yields and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in fungi, detailing the enzymatic steps, the genetic framework, and the regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic and regulatory networks.

Introduction to Ergot Alkaloids and this compound

Ergot alkaloids are a diverse class of indole alkaloids produced by various fungi, particularly species of Claviceps, Aspergillus, Penicillium, and Epichloë.[1] These compounds are characterized by a tetracyclic ergoline ring system and exhibit a wide range of biological activities, primarily due to their structural similarity to neurotransmitters like serotonin, dopamine, and adrenaline.[2] Based on their chemical structure, ergot alkaloids are broadly categorized into clavine alkaloids, lysergic acid amides, and ergopeptines.[3][4]

This compound is a prominent clavine alkaloid, distinguished by a hydroxymethyl group at the C-8 position of the ergoline ring.[5] It serves as a significant intermediate in the production of more complex ergot alkaloids and is a valuable starting material for the semi-synthetic production of pharmaceuticals.[6][7] The biosynthesis of this compound is intricately linked to the general ergot alkaloid pathway, originating from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[3][1]

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound from L-tryptophan and DMAPP involves a series of enzymatic reactions catalyzed by proteins encoded by the eas (ergot alkaloid synthesis) gene cluster.[8][9] The pathway can be broadly divided into the formation of the ergoline ring and the subsequent modifications leading to this compound.

Formation of the Ergoline Ring System

The initial steps of the pathway, common to all ergot alkaloids, establish the characteristic tetracyclic ergoline scaffold.[3][4]

  • Prenylation of L-tryptophan: The pathway is initiated by the enzyme 4-dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene. This enzyme catalyzes the prenylation of L-tryptophan at the C-4 position of the indole ring, using DMAPP as the prenyl donor, to form 4-dimethylallyl-L-tryptophan (DMAT).[3][4]

  • N-methylation and C-ring formation: The subsequent steps involve the N-methylation of DMAT by the EasF methyltransferase, followed by a series of oxidative reactions and cyclizations to form the C-ring of the ergoline system. These reactions are catalyzed by the FAD-dependent oxidoreductase EasE and the catalase EasC, leading to the formation of chanoclavine-I.[3]

  • Formation of Chanoclavine-I Aldehyde: Chanoclavine-I is then converted to chanoclavine-I aldehyde by the action of the short-chain dehydrogenase/reductase EasD. This intermediate represents a critical branch point in the ergot alkaloid pathway.[4]

  • Formation of Agroclavine: In the branch leading to lysergic acid and its derivatives, chanoclavine-I aldehyde is converted to agroclavine. This step is catalyzed by the enzyme EasA, which acts as an isomerase.[9]

Conversion of Agroclavine to Lysergic Acid and this compound

The later stages of the pathway involve a series of oxidations and isomerizations to yield lysergic acid, the immediate precursor to many ergot alkaloids. This compound is formed through the reduction of a lysergic acid intermediate.

  • Oxidation of Agroclavine to Elymoclavine: Agroclavine undergoes a two-electron oxidation to form elymoclavine. This reaction is catalyzed by a cytochrome P450 monooxygenase.[3]

  • Further Oxidation to Paspalic Acid: Elymoclavine is then subjected to a four-electron oxidation to produce paspalic acid, a reaction also believed to be catalyzed by cytochrome P450 monooxygenases.[3]

  • Formation of D-Lysergic Acid: Paspalic acid is subsequently converted to D-lysergic acid.

  • The Role of CloA: The gene cloA, encoding a clavine oxidase, is crucial for the oxidation of elymoclavine to lysergic acid.[8][9] Studies have shown that CloA is a key enzyme in this multi-step oxidation process.[6][7]

While the direct enzymatic reduction of a lysergic acid intermediate to this compound within the fungal cell is a proposed route, this compound can also be considered a side product or a shunt product from the main pathway leading to more complex ergot alkaloids. The precise enzymatic machinery dedicated to this compound formation is an area of ongoing research.

Genetic Organization and Regulation

The genes responsible for ergot alkaloid biosynthesis, the eas genes, are typically found clustered together in the genomes of producing fungi.[8][9][10] This clustering facilitates the co-regulation of the pathway. The composition of the eas gene cluster can vary between different fungal species, leading to the production of different classes of ergot alkaloids.[10] For instance, fungi that produce lysergic acid-derived alkaloids possess the cloA gene within their eas cluster.[8][9]

Regulation of the eas cluster is complex and can be influenced by various factors, including nutrient availability and developmental stage of the fungus.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of ergot alkaloid production is essential for optimizing fermentation processes and for metabolic engineering studies. The following table summarizes representative data on the production of lysergic acid derivatives, including compounds closely related to this compound, in different fungal strains and culture conditions.

Fungal StrainCompoundProduction Titer (mg/L)Culture ConditionsReference
Metarhizium brunneumLysergic acid α-hydroxyethylamide (LAH)Varies significantlySucrose-yeast extract agar[11]
Claviceps purpureaErgonovine~2-3% of total ergot alkaloidsIn sclerotia[12]
Engineered Aspergillus fumigatusLysergic acidNot specifiedHeterologous expression of easA and cloA[9]
Engineered Saccharomyces cerevisiaeLysergic acidIncreased 15-fold with engineered CloAHeterologous expression of CloA[6]

Experimental Protocols

Gene Knockout and Complementation in Aspergillus fumigatus

This protocol describes a general workflow for gene knockout and complementation, a crucial technique for elucidating gene function in the this compound biosynthesis pathway.

Objective: To inactivate a target eas gene and subsequently restore its function to confirm its role in the pathway.

Materials:

  • Aspergillus fumigatus wild-type and recipient strains

  • Plasmids for gene replacement and complementation

  • Protoplasting solution (e.g., Glucanex)

  • Polyethylene glycol (PEG) solution

  • Selective growth media

  • PCR reagents

  • DNA sequencing services

  • HPLC or LC-MS for metabolite analysis

Procedure:

  • Construct Generation:

    • Knockout Cassette: Amplify the 5' and 3' flanking regions of the target gene by PCR. Clone these fragments on either side of a selectable marker gene (e.g., hygromycin resistance) in a suitable vector.

    • Complementation Plasmid: Amplify the full-length wild-type gene with its native promoter and terminator. Clone this fragment into a vector containing a different selectable marker (e.g., phleomycin resistance).

  • Fungal Transformation:

    • Prepare protoplasts from the recipient A. fumigatus strain by enzymatic digestion of the fungal cell wall.

    • Transform the protoplasts with the knockout cassette using PEG-mediated transformation.

    • Plate the transformed protoplasts on selective media containing the appropriate antibiotic.

  • Screening of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Confirm the correct integration of the knockout cassette by PCR and Southern blot analysis.

  • Complementation:

    • Transform the confirmed knockout mutant with the complementation plasmid.

    • Select for transformants on media containing both antibiotics.

  • Metabolite Analysis:

    • Cultivate the wild-type, knockout mutant, and complemented strains under conditions permissive for ergot alkaloid production.

    • Extract the secondary metabolites from the fungal mycelia and culture broth.

    • Analyze the extracts by HPLC or LC-MS to compare the ergot alkaloid profiles of the different strains.

Heterologous Expression of eas Genes in Saccharomyces cerevisiae

Objective: To express one or more eas genes in a host organism that does not naturally produce ergot alkaloids to characterize enzyme function.

Materials:

  • Saccharomyces cerevisiae expression strain

  • Yeast expression vectors (e.g., with GAL1 promoter)

  • cDNA of the eas gene(s) of interest

  • Yeast transformation reagents (e.g., lithium acetate)

  • Selective yeast growth media (e.g., SC-Ura)

  • Substrate for the enzyme assay (e.g., agroclavine)

  • HPLC or LC-MS for product analysis

Procedure:

  • Cloning:

    • Amplify the coding sequence of the eas gene(s) from fungal cDNA.

    • Clone the gene(s) into a yeast expression vector under the control of an inducible promoter.

  • Yeast Transformation:

    • Transform the expression vector into the S. cerevisiae host strain using the lithium acetate method.

    • Select for transformants on appropriate selective media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media.

    • Inoculate a larger culture and grow to mid-log phase.

    • Induce protein expression by adding the appropriate inducer (e.g., galactose for the GAL1 promoter).

  • Enzyme Assay:

    • Harvest the yeast cells and prepare a cell-free extract or use whole cells.

    • Incubate the cell extract or whole cells with the substrate of the enzyme being studied.

    • Stop the reaction after a defined time period.

  • Product Analysis:

    • Extract the products from the reaction mixture.

    • Analyze the extracts by HPLC or LC-MS to identify and quantify the enzymatic product.

Visualizations of the Biosynthetic Pathway and Experimental Workflows

This compound Biosynthesis Pathway

Lysergol_Biosynthesis Trp L-Tryptophan DMAT 4-Dimethylallyl-L-tryptophan Trp->DMAT DMAPP DMAPP DMAPP->DMAT N_Me_DMAT N-Methyl-DMAT DMAT->N_Me_DMAT EasF DmaW DmaW (DMATS) Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I EasE / EasC Chanoclavine_I_Aldehyde Chanoclavine-I Aldehyde Chanoclavine_I->Chanoclavine_I_Aldehyde EasD Agroclavine Agroclavine Chanoclavine_I_Aldehyde->Agroclavine EasA Elymoclavine Elymoclavine Agroclavine->Elymoclavine P450 Paspalic_Acid Paspalic Acid Elymoclavine->Paspalic_Acid CloA Lysergic_Acid D-Lysergic Acid Paspalic_Acid->Lysergic_Acid This compound This compound Lysergic_Acid->this compound Reduction EasF EasF EasE_C EasE / EasC EasD EasD EasA EasA P450_1 Cytochrome P450 CloA CloA Reduction Reduction

Caption: The core biosynthetic pathway of this compound in fungi.

Gene Knockout Experimental Workflow

Gene_Knockout_Workflow start Start: Identify Target Gene construct Construct Knockout Cassette (Flanking Regions + Marker) start->construct transform Protoplast Transformation construct->transform select Selection on Antibiotic Medium transform->select screen Screen Transformants (PCR/Southern) select->screen confirm Confirmed Knockout Mutant screen->confirm culture Cultivate WT, Mutant, Complemented Strains confirm->culture complementation Complementation with WT Gene confirm->complementation Optional extract Metabolite Extraction culture->extract analyze HPLC / LC-MS Analysis extract->analyze compare Compare Metabolite Profiles analyze->compare end End: Gene Function Elucidated compare->end complementation->culture

Caption: Workflow for gene knockout and complementation experiments.

Conclusion

The biosynthesis of this compound in fungi is a complex, multi-step process orchestrated by a dedicated cluster of genes. A thorough understanding of this pathway, from the initial precursors to the final enzymatic modifications, is paramount for the biotechnological production of this valuable alkaloid. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to explore and manipulate the ergot alkaloid biosynthetic machinery for applications in medicine and industry. Further research into the specific regulatory networks and the precise mechanisms of the later-stage enzymes will undoubtedly open new avenues for the targeted production of this compound and other medically important ergot alkaloids.

References

Pharmacological Profile of Lysergol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergol, an ergoline alkaloid found in various species of fungi and plants, has garnered scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the pharmacological profile of this compound, with a focus on its interactions with key neurotransmitter receptor systems. This guide summarizes available quantitative data on its receptor binding affinities and functional activities, outlines detailed experimental methodologies for the assessment of these parameters, and visualizes the core signaling pathways modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Receptor Binding Affinity

This compound exhibits a distinct binding profile, with notable affinity for various serotonin (5-HT) receptor subtypes. While its interaction with dopamine and adrenergic receptors is acknowledged, specific quantitative binding data for these families are less prevalent in publicly accessible literature. The available data for serotonin receptors are summarized below.

Table 1: Receptor Binding Affinities (Ki) of (+)-Lysergol at Human Serotonin Receptors

Receptor SubtypeKi (nM)RadioligandSource Tissue/Cell LineReference
5-HT1A73[3H]8-OH-DPATCHO-K1 cells
5-HT2A1.6[3H]KetanserinCHO-K1 cells
5-HT2BHigh Affinity[3H]LSD-
5-HT2C6.6[3H]MesulergineCHO-K1 cells

Note: "High Affinity" for 5-HT2B indicates that while specific Ki values were not provided in the cited source, the compound demonstrated significant binding.

Functional Activity

This compound demonstrates agonist activity at several serotonin receptors. Its functional profile suggests a degree of selectivity, with potent activation of certain receptor subtypes.

Table 2: Functional Activity (EC50) of (+)-Lysergol at Human Serotonin Receptors

Receptor SubtypeEC50 (nM)Assay TypeCellular Response MeasuredReference
5-HT1A73FLIPRCalcium Mobilization
5-HT2A1.6FLIPRCalcium Mobilization
5-HT2C6.6FLIPRCalcium Mobilization

Signaling Pathways

This compound's effects are mediated through the activation of specific G-protein coupled receptor (GPCR) signaling cascades. The primary pathways engaged by the serotonin receptors targeted by this compound are the Gi/o and Gq/11 pathways.

Gi_Signaling_Pathway This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Modulates

This compound-activated 5-HT1A receptor signaling via the Gi/o pathway.

Gq_Signaling_Pathway This compound This compound Receptor 5-HT2A/2C Receptor This compound->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Modulates

This compound-activated 5-HT2A/2C receptor signaling via the Gq/11 pathway.

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound is not extensively detailed in the literature, some studies have highlighted its potential as a "bioenhancer". Research suggests that this compound can inhibit the function of metabolic enzymes and the Breast Cancer Resistance Protein (BCRP), an efflux transporter. This inhibition can lead to increased bioavailability of co-administered drugs.

Experimental Protocols

The following are detailed, representative protocols for the types of experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and this compound (or buffer for total binding, or non-labeled ligand for non-specific binding) at a specified temperature and time Membrane_Prep->Incubate Reagents Prepare assay buffer, radioligand, and serial dilutions of this compound Reagents->Incubate Filter Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Calculate Calculate specific binding Count->Calculate Plot Plot specific binding vs. This compound concentration Calculate->Plot Determine Determine IC50 and calculate Ki using the Cheng-Prusoff equation Plot->Determine

Workflow for a radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells stably or transiently expressing the human receptor of interest (e.g., 5-HT1A).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Test Compound: this compound, dissolved and serially diluted in an appropriate vehicle.

  • Non-specific Ligand: A high concentration of a non-labeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Vials.

Procedure:

  • Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of cell membrane suspension.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of either this compound dilution, assay buffer (for total binding), or the non-specific ligand (for non-specific binding).

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for EC50 Determination)

This protocol describes a method to measure the effect of this compound on adenylyl cyclase activity, which is relevant for Gi/o-coupled receptors like 5-HT1A.

Materials:

  • Cells: A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A).

  • Test Compound: this compound, dissolved and serially diluted.

  • Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production.

  • cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in stimulation buffer for 30 minutes at 37°C to prevent cAMP degradation.

  • Stimulation:

    • For agonist mode (for Gs-coupled receptors): Add serial dilutions of this compound and incubate for 30 minutes at 37°C.

    • For antagonist mode (for Gi-coupled receptors): Add serial dilutions of this compound, followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of this compound concentration.

    • For agonist activity, determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

    • For antagonist activity at Gi-coupled receptors, determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).

Conclusion

This compound presents a complex pharmacological profile characterized by potent interactions with the serotonin system, particularly as an agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors. Its potential to modulate dopamine and adrenergic receptors, along with its pharmacokinetic properties as a bioenhancer, warrants further investigation. The data and protocols presented in this guide offer a foundational framework for future research into the therapeutic potential and mechanisms of action of this intriguing ergoline alkaloid. Further studies are required to fully elucidate its binding and functional activity at a broader range of CNS targets and to understand its complete pharmacokinetic and pharmacodynamic profile in vivo.

Lysergol at Serotonin Receptors: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action of Lysergol, an ergoline alkaloid, at various serotonin (5-HT) receptor subtypes. It synthesizes quantitative binding and functional data, outlines associated signaling pathways, and details the experimental protocols used for its characterization.

Serotonin Receptor Binding Profile

This compound and its stereoisomers exhibit a distinct binding profile across multiple serotonin receptor subtypes. The affinity, measured as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. All four stereoisomers of this compound demonstrate excellent affinity for the 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C receptors, with the exception of (-)-isothis compound.[1] Notably, the (+)-isomers generally show significantly higher affinity for all tested receptor subtypes compared to their (−)-isomer counterparts.[2] this compound is also among the few agents that bind to 5-HT₁ₑ receptors with a Kᵢ value under 100 nM.[3]

The following table summarizes the available quantitative binding data for this compound isomers.

Receptor SubtypeLigandKᵢ (nM)
5-HT₁ₐ(+)-Lysergol2.0
5-HT₁ₐ(-)-Lysergol250
5-HT₁ₐ(+)-Isothis compound1.3
5-HT₂ₐ(+)-Lysergol10
5-HT₂ₐ(+)-Isothis compound2.0
5-HT₂B(+)-Lysergol1.3 μM
5-HT₂B(+)-Isothis compound1.0 μM
5-HT₂C(-)-Lysergol1.3 μM

Data compiled from reference[1]. Note: Some values were converted from reported molar concentrations.

Functional Activity at Serotonin Receptors

The functional activity of this compound varies depending on the specific isomer and receptor subtype, ranging from partial agonism to antagonism. Functional assays measure the biological response following receptor binding, typically quantified by the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) relative to a reference agonist.

Studies show that (+)-isomers of this compound derivatives act as partial agonists at 5-HT₁ₐ and 5-HT₂C receptors.[2] Conversely, at 5-HT₂ₐ and 5-HT₂B receptors, these (+)-isomers, despite having high affinity, demonstrate a lack of agonism, suggesting they may act as antagonists at these sites.[1][2] Specifically, (-)-lysergol was identified as a selective agonist for the 5-HT₂C receptor.[1]

The following table summarizes the available quantitative functional activity data.

Receptor SubtypeLigandActivityEC₅₀ (nM)Eₘₐₓ (% of Control)
5-HT₁ₐ(+)-LysergolPartial Agonist1.179%
5-HT₁ₐ(-)-LysergolPartial Agonist2.3 μM74%
5-HT₁ₐ(+)-Isothis compoundPartial Agonist2.072%
5-HT₂ₐ(+)-LysergolAgonist1.5 μM43%
5-HT₂ₐ(+)-Isothis compoundNo Agonism--
5-HT₂B(+)-LysergolNo Agonism--
5-HT₂C(+)-LysergolPartial Agonist1583%
5-HT₂C(-)-LysergolSelective Agonist1.1 μM73%
5-HT₂C(+)-Isothis compoundPartial Agonist2.083%

Data compiled from reference[1].

Signaling Pathways

Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[2] The specific pathway depends on the G protein subtype to which the receptor couples.

5-HT₁ Receptor Family (Gᵢ/Gₒ-Coupled)

The 5-HT₁ receptor class, including 5-HT₁ₐ, preferentially couples to Gᵢ/Gₒ proteins.[4] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is central to the anxiolytic and antidepressant effects associated with 5-HT₁ₐ receptor agonism.[4]

G_protein_signaling_Gi cluster_membrane Plasma Membrane Receptor 5-HT1A Receptor G_protein Gαi/o Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP This compound This compound (Agonist) This compound->Receptor Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Canonical Gᵢ/Gₒ-coupled signaling pathway for the 5-HT₁ₐ receptor.

5-HT₂ Receptor Family (Gᵩ/₁₁-Coupled)

The 5-HT₂ receptor family, including 5-HT₂ₐ, 5-HT₂B, and 5-HT₂C, primarily couples to Gᵩ/₁₁ proteins.[7] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a wide range of cellular effects.[7] The hallucinogenic properties of many serotonergic compounds are linked to agonist activity at the 5-HT₂ₐ receptor.[8][9]

In addition to the canonical Gᵩ pathway, 5-HT₂ₐ receptors can signal through β-arrestin pathways, a mechanism known as biased agonism, which can lead to different physiological outcomes.[2][7][10]

G_protein_signaling_Gq cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_protein Gαq/11 Gβγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC This compound This compound (Ligand) This compound->Receptor Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Canonical Gᵩ/₁₁-coupled signaling pathway for the 5-HT₂ₐ receptor.

Experimental Protocols & Workflows

The characterization of this compound's activity at serotonin receptors relies on standardized in vitro assays. The two primary methods are radioligand binding assays to determine affinity and functional assays to measure receptor activation or inhibition.

Radioligand Binding Assay

This technique quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[11] The output is typically an IC₅₀ value, which is then converted to a Kᵢ value.

Radioligand_Binding_Workflow A 1. Membrane Preparation Homogenize cells/tissues expressing the target receptor. Isolate membranes via centrifugation. B 2. Assay Setup (96-well plate) - Total Binding: Membranes + Radioligand - Non-Specific: Membranes + Radioligand + High conc. unlabeled ligand - Competition: Membranes + Radioligand + Serial dilutions of this compound A->B C 3. Incubation Incubate plate to allow binding to reach equilibrium (e.g., 60 mins at 30-37°C). [1, 9] B->C D 4. Separation Rapidly separate bound from free radioligand via vacuum filtration onto glass fiber filters. [9] C->D E 5. Quantification Wash filters to remove unbound ligand. Measure radioactivity retained on filters using a scintillation counter. [9] D->E F 6. Data Analysis Calculate specific binding. Plot competition data to determine IC50. Calculate Ki using the Cheng-Prusoff equation. [9] E->F

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology: Radioligand Binding Assay

  • Membrane Preparation: Cells or tissues expressing the serotonin receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The pellet is washed, resuspended, and protein concentration is determined.[12][13]

  • Assay Incubation: The assay is performed in a 96-well plate with a final volume typically around 200-250 µL.[12][13]

    • To each well, add the membrane preparation (e.g., 5-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]5-CT) near its K₋ value, and the competing test compound (this compound) in serial dilutions.[12][13]

    • Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled competitor, like 10 µM serotonin).[12]

  • Equilibration: Plates are incubated with gentle agitation (e.g., for 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.[12]

  • Filtration and Washing: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.[13]

  • Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity is then quantified using a scintillation counter.[13]

  • Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted using non-linear regression to a one-site competition model to determine the IC₅₀ value. The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[13]

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation for Gᵢ- or Gₛ-coupled receptors. For Gᵢ-coupled receptors like 5-HT₁ₐ, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP production. The assay measures these changes in intracellular cAMP levels.[14]

cAMP_Assay_Workflow A 1. Cell Culture Seed cells expressing the Gᵢ-coupled receptor (e.g., 5-HT1A) in a 96-well plate and allow to adhere. B 2. Pre-stimulation (for Gᵢ) Add a stimulant of adenylyl cyclase (e.g., Forskolin) to elevate basal cAMP levels. A->B C 3. Agonist Stimulation Add serial dilutions of the test compound (this compound) and incubate (e.g., 30 mins at 37°C) to allow for inhibition of cAMP production. [1] B->C D 4. Cell Lysis & Detection Lyse the cells and add detection reagents (e.g., HTRF or AlphaScreen). These reagents generate a signal inversely proportional to the cAMP concentration. [1, 5] C->D E 5. Signal Quantification Read the plate using a microplate reader capable of detecting the specific assay signal (e.g., fluorescence). D->E F 6. Data Analysis Plot the signal against the log of agonist concentration. Fit the data to a dose-response curve to determine EC50 and Emax. E->F

Caption: General workflow for a Gᵢ-coupled cAMP accumulation assay.

Detailed Methodology: cAMP Accumulation Assay (HTRF Format)

  • Cell Preparation: Seed cells stably expressing the Gᵢ-coupled receptor (e.g., CHO-5-HT₁ₐ) into 96-well plates and culture overnight.[5][12]

  • Compound Preparation: Prepare serial dilutions of the test agonist (this compound) and a reference agonist in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[5][15]

  • Stimulation: Remove the cell culture medium. Add a solution containing an adenylyl cyclase activator (like forskolin) to all wells (except the negative control) to induce cAMP production. Immediately add the diluted test compounds to the wells.[12]

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes at 37°C) to allow the agonist to inhibit cAMP accumulation.[12]

  • Lysis and Detection: Add the cell lysis buffer provided in the detection kit (e.g., HTRF), followed by the detection reagents. In a competitive immunoassay format, these reagents typically include a cAMP antibody conjugated to an acceptor fluorophore and a labeled cAMP analog conjugated to a donor fluorophore.[12]

  • Analysis: After another incubation period, read the plate on a compatible microplate reader. The amount of signal generated is inversely proportional to the amount of intracellular cAMP produced. Plot the signal versus the log of the agonist concentration and fit the data with a sigmoidal dose-response curve to calculate the EC₅₀ and Eₘₐₓ values.[5]

References

Primary Metabolic Pathways of Lysergol in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysergol is an ergot alkaloid of the ergoline family with a range of pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the predicted primary metabolic pathways of this compound in vivo, based on established principles of xenobiotic biotransformation and data from structurally related ergot alkaloids. While direct in vivo metabolic studies on this compound are not extensively available in public literature, this guide extrapolates likely metabolic routes, details the experimental protocols required for their investigation, and presents the information in a format amenable to researchers in drug development.

Predicted Primary Metabolic Pathways of this compound

The metabolism of xenobiotics, including alkaloids like this compound, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These processes primarily occur in the liver and are designed to increase the polarity of the compound, facilitating its excretion from the body.[1][2][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the primary anticipated Phase I pathways are oxidation and N-dealkylation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5][6] Based on the metabolism of the structurally similar ergot alkaloid, lysergic acid diethylamide (LSD), specific CYP isoforms such as CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 are likely involved.[7][8]

  • Hydroxylation: This is a common oxidative reaction where a hydroxyl group (-OH) is added to the molecule. For this compound, aromatic hydroxylation on the indole ring or aliphatic hydroxylation on the ergoline ring system are plausible routes. These reactions create more polar metabolites that can be readily conjugated in Phase II.

  • N-Dealkylation: The N-methyl group at position 6 of the ergoline structure is a likely site for enzymatic removal, a process known as N-demethylation.[9] This would result in the formation of nor-Lysergol. This pathway is a known metabolic route for other N-methylated ergot alkaloids.[7][8]

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion.[1][10] The primary enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[11][12][13][14]

  • Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to functional groups like hydroxyl (-OH) groups.[11][12][13][14] The hydroxylated metabolites of this compound formed during Phase I would be primary substrates for UGT enzymes. The native hydroxyl group on the C8-methanol substituent of this compound could also potentially undergo direct glucuronidation.

  • Sulfation: This pathway involves the conjugation of a sulfonate group to a hydroxyl or amine group. While generally less common than glucuronidation for compounds of this nature, it remains a possible metabolic route for this compound and its hydroxylated metabolites.

The following diagram illustrates the predicted primary metabolic pathways of this compound in vivo.

Lysergol_Metabolism This compound This compound PhaseI Phase I Metabolism (CYP450 Enzymes) This compound->PhaseI PhaseII Phase II Metabolism (UGT, SULT Enzymes) This compound->PhaseII Direct Conjugation (less likely) Hydroxylated_this compound Hydroxylated this compound Metabolites PhaseI->Hydroxylated_this compound Hydroxylation Nor_this compound nor-Lysergol (N-demethylated) PhaseI->Nor_this compound N-demethylation Hydroxylated_this compound->PhaseII Nor_this compound->PhaseII Conjugated_Metabolites Glucuronide and Sulfate Conjugates PhaseII->Conjugated_Metabolites Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Predicted metabolic pathways of this compound.

Quantitative Data Summary

Analyte Hypothetical Mean Plasma Concentration (ng/mL) at Tmax Hypothetical Mean Urinary Excretion (% of Dose) Analytical Method
This compound (Parent)50< 5LC-MS/MS
Hydroxylated this compound155-10LC-MS/MS
nor-Lysergol102-5LC-MS/MS
This compound-Glucuronide15030-40LC-MS/MS
Hydroxylated this compound-Glucuronide20040-50LC-MS/MS
This compound-Sulfate255-10LC-MS/MS

Experimental Protocols

The investigation of this compound's in vivo metabolism would follow standard procedures in preclinical drug development. A general workflow is outlined below.

Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Dosing Animal Dosing (e.g., Rat, Mouse, Dog) Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Animal_Dosing->Sample_Collection Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Metabolite_ID Metabolite Identification (High-Resolution MS) LC_MSMS->Metabolite_ID Quantification Quantitative Analysis (Triple Quadrupole MS) LC_MSMS->Quantification Metabolic_Pathway Metabolic Pathway Elucidation Metabolite_ID->Metabolic_Pathway PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Workflow for in vivo metabolism studies.
Animal Models and Dosing

  • Species Selection: Standard preclinical animal models such as Sprague-Dawley rats, C57BL/6 mice, and Beagle dogs are commonly used. The choice of species should ideally be based on preliminary in vitro metabolism studies (e.g., using liver microsomes) to identify the species with a metabolic profile most similar to humans.

  • Dosing: A single oral or intravenous dose of this compound is administered. The dose level should be selected based on prior toxicological and pharmacological data. For metabolite identification studies, a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) can be invaluable for tracking all drug-related material.

Biological Sample Collection and Preparation
  • Sample Collection: Blood samples are collected at various time points post-dose to characterize the pharmacokinetic profile of the parent drug and its metabolites. Urine and feces are typically collected over a 24- or 48-hour period to determine the routes and extent of excretion.

  • Sample Preparation:

    • Plasma: Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is used to remove proteins and other interfering substances.

    • Urine: Samples are often diluted and can be treated with β-glucuronidase and/or sulfatase to hydrolyze conjugated metabolites back to their Phase I forms for identification purposes.

    • The extracted samples are then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrumentation.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed to separate this compound and its metabolites based on their polarity. A C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid, is a common setup.

  • Mass Spectrometry:

    • Metabolite Identification: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is used to obtain accurate mass measurements of the parent drug and its metabolites. This allows for the determination of elemental compositions. Tandem MS (MS/MS) experiments are then performed to fragment the ions and elucidate their structures.

    • Quantification: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high sensitivity and selectivity in quantifying the parent drug and known metabolites. Stable isotope-labeled internal standards are used to ensure accuracy and precision.

Conclusion

While direct experimental data on the in vivo metabolism of this compound is limited, a robust understanding of drug metabolism principles allows for the prediction of its primary biotransformation pathways. It is anticipated that this compound undergoes Phase I metabolism, primarily through hydroxylation and N-demethylation via CYP450 enzymes, followed by extensive Phase II conjugation, particularly glucuronidation. The experimental protocols outlined in this guide provide a clear framework for conducting the necessary preclinical studies to confirm these predicted pathways and to quantify the resulting metabolites. Such studies are an essential component of the comprehensive preclinical data package required for the further development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide on the Known Biological Activities of Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysergol, a naturally occurring ergoline alkaloid, has garnered scientific interest due to its diverse biological activities. This document provides a comprehensive technical overview of the known biological properties of this compound, with a focus on its interactions with various receptor systems and its other notable biological effects. Quantitative data from published studies are summarized, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development who are exploring the therapeutic potential of this compound and its derivatives.

Receptor Pharmacology

This compound exhibits a complex pharmacological profile, interacting with various subtypes of serotonin (5-HT) and dopamine (D) receptors. Its activity is often characterized by partial agonism or antagonism, depending on the receptor subtype and the experimental system.

Serotonin (5-HT) Receptor Interactions

This compound has been shown to bind to multiple 5-HT receptor subtypes. The following table summarizes the available quantitative data on its functional activity at human 5-HT receptors.

Table 1: Functional Activity of this compound at Human Serotonin Receptors

Receptor SubtypeAssay TypeParameterValue (nM)Reference
5-HT1AFLIPR AssayEC5073[1]
5-HT2AFLIPR AssayEC501.6[1]
5-HT2CFLIPR AssayEC506.6[1]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

It is noteworthy that the (+)-isomers of this compound derivatives generally show stronger binding to 5-HT1A and 5-HT2C receptors compared to their (−)-isomer counterparts.[2] Interestingly, while demonstrating binding, some studies suggest a lack of functional activity at 5-HT2A and 5-HT2B receptors for certain this compound derivatives, which are associated with hallucinogenic and cardiovascular effects, respectively.[2] Some O-acylated derivatives of this compound have been reported to act as partial agonists and antagonists at 5-HT2A and 5-HT2C receptors.[3]

Dopamine (D) Receptor Interactions
Adrenergic Receptor Interactions

Derivatives of this compound have been shown to act as antagonists at α1-adrenergic receptors.[3] This antagonism has been observed in vascular tissues, where these compounds can inhibit the contractile effects of adrenergic agonists.[6]

Other Biological Activities

Beyond its receptor-mediated activities, this compound has demonstrated other significant biological effects.

Antimicrobial Activity

This compound itself does not exhibit direct antibacterial activity but acts as a bioenhancer, significantly reducing the minimum inhibitory concentration (MIC) of antibiotics like nalidixic acid and tetracycline against resistant strains of Escherichia coli.[7] This synergistic effect is attributed to the inhibition of ATP-dependent efflux pumps in the bacteria.[7]

Antioxidant Properties

This compound has been reported to possess antioxidant properties, with the ability to scavenge free radicals and reduce oxidative stress.[7] However, specific quantitative data from standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) for this compound were not found in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)

  • Scintillation cocktail

  • 96-well microplates

  • Filter harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • A range of concentrations of the unlabeled test compound (this compound).

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

    • For determining total binding, add only the assay buffer and radioligand.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorCells Cells/Tissue with Receptor Homogenization Homogenization ReceptorCells->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation MembranePrep Membrane Preparation Centrifugation->MembranePrep AssayPlate 96-well Plate MembranePrep->AssayPlate Incubation Incubation AssayPlate->Incubation Radioligand Radioligand Radioligand->AssayPlate This compound This compound (Competitor) This compound->AssayPlate Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting RawData Radioactivity Counts Counting->RawData IC50 IC50 Determination RawData->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay
FLIPR Calcium Flux Assay

This protocol describes a general procedure for a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration, often used to assess the activity of Gq-coupled GPCRs.

Objective: To determine the potency (EC50) of this compound in activating a Gq-coupled receptor by measuring the resulting increase in intracellular calcium.

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound or other test compounds

  • Black-walled, clear-bottom 96- or 384-well microplates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the cells into the black-walled microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the growth medium from the cells and add the dye loading solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C) to allow the cells to take up the dye.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compound (this compound) in the assay buffer.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells.

    • It will then add the test compound from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Cell & Dye Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis CellPlating Plate Cells DyeLoading Load Cells with Calcium Dye CellPlating->DyeLoading Incubation Incubate DyeLoading->Incubation FLIPR FLIPR Instrument Incubation->FLIPR CompoundPlate Prepare this compound Dilutions CompoundPlate->FLIPR BaselineRead Measure Baseline Fluorescence FLIPR->BaselineRead CompoundAddition Add this compound BaselineRead->CompoundAddition KineticRead Measure Fluorescence Change CompoundAddition->KineticRead FluorescenceData Fluorescence vs. Time Data KineticRead->FluorescenceData PeakResponse Determine Peak Response FluorescenceData->PeakResponse EC50 Calculate EC50 PeakResponse->EC50

Workflow for FLIPR Calcium Flux Assay
cAMP Accumulation Assay

This protocol outlines a general method for measuring changes in intracellular cyclic AMP (cAMP) levels, typically used to assess the function of Gs- or Gi-coupled GPCRs.

Objective: To determine the effect of this compound on the activity of a Gs- or Gi-coupled receptor by measuring the resulting change in intracellular cAMP levels.

Materials:

  • Cells expressing the GPCR of interest

  • Assay buffer

  • This compound or other test compounds

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors)

  • A cAMP detection kit (e.g., based on HTRF, ELISA, or bioluminescence)

  • White, opaque 96- or 384-well microplates

  • A plate reader compatible with the detection kit

Procedure:

  • Cell Seeding: Seed cells into the microplates and incubate overnight.

  • Compound Treatment:

    • For Gs-coupled receptors: Add serial dilutions of the test compound (this compound) to the cells and incubate for a specific time.

    • For Gi-coupled receptors: Pre-incubate the cells with serial dilutions of the test compound, and then stimulate them with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit to release the intracellular cAMP.

  • cAMP Detection: Add the detection reagents from the kit to the cell lysate. These reagents typically involve a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Signal Measurement: Incubate the plate as required by the kit and then measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the signal from the cell samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) value.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis CellPlating Plate Cells CompoundAddition Add this compound +/- Forskolin CellPlating->CompoundAddition Incubation Incubate CompoundAddition->Incubation CellLysis Lyse Cells Incubation->CellLysis DetectionReagents Add Detection Reagents CellLysis->DetectionReagents SignalRead Read Signal DetectionReagents->SignalRead DataConversion Convert Signal to [cAMP] SignalRead->DataConversion StandardCurve Generate cAMP Standard Curve StandardCurve->DataConversion EC50_IC50 Calculate EC50/IC50 DataConversion->EC50_IC50

Workflow for cAMP Accumulation Assay
β-Arrestin Recruitment Assay (PathHunter®)

This protocol describes a general procedure for the PathHunter® β-arrestin recruitment assay, a common method to study GPCR activation and biased agonism.

Objective: To measure the recruitment of β-arrestin to an activated GPCR upon stimulation with this compound.

Materials:

  • PathHunter® cell line co-expressing the GPCR tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.

  • Cell plating reagent

  • This compound or other test compounds

  • PathHunter® detection reagents

  • White, opaque-walled assay plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter® cells in the assay plates using the appropriate cell plating reagent and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound (this compound) to the cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter® detection reagents to each well. These reagents contain the substrate for the complemented β-galactosidase enzyme.

  • Signal Measurement: Incubate the plate at room temperature in the dark for about 60 minutes, then measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CellPlating Plate PathHunter® Cells CompoundAddition Add this compound CellPlating->CompoundAddition Incubation Incubate (90 min, 37°C) CompoundAddition->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Luminescence Detection->Readout DoseResponse Plot Dose-Response Curve Readout->DoseResponse EC50 Calculate EC50 DoseResponse->EC50 Gq_Signaling This compound This compound Receptor 5-HT2A Receptor (GPCR) This compound->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates CellResponse Cellular Response PKC->CellResponse phosphorylates targets Gi_Signaling This compound This compound Receptor 5-HT1A Receptor (GPCR) This compound->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellResponse Reduced Cellular Response PKA->CellResponse reduces phosphorylation of targets

References

Lysergol: A Technical Guide to its Toxicological Profile and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergol is a naturally occurring ergoline alkaloid found in various species of fungi, such as Claviceps, and in the seeds of some plants like morning glory.[1][2] As a member of the ergoline family, it shares a structural relationship with other well-known compounds, including lysergic acid diethylamide (LSD).[3] While not considered a classic hallucinogen, this compound interacts with a range of neurotransmitter receptors, leading to a complex pharmacological profile.[1][4] This technical guide provides a comprehensive overview of the available toxicological data and safety profile of this compound, intended to inform researchers, scientists, and professionals in the field of drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies where available, and visual representations of its molecular interactions.

Toxicological Data

The toxicological data for this compound is limited in the public domain. However, available information indicates that it is a substance with significant acute toxicity.

Acute Toxicity

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationParameterValueReference
MouseIntravenousLD500.32 mg/kg[1]

Experimental Protocol: Acute Intravenous Toxicity in Mice

While the specific detailed protocol for the cited LD50 value is not available in the public literature, a general methodology for such a study, based on standard toxicological practices, would involve the following steps:

  • Animal Model: Male and female mice, typically of a specific strain (e.g., Swiss albino), would be used.

  • Dosage Preparation: this compound would be dissolved in a suitable sterile vehicle for intravenous administration.

  • Administration: A range of doses would be administered as a single bolus injection into a tail vein.

  • Observation: Animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Observations would include changes in behavior, appearance, and physiological functions.

  • Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, would be calculated using appropriate statistical methods (e.g., probit analysis).

Other Toxicological Endpoints

Qualitative data suggests that this compound is irritating to the eyes, respiratory system, and skin.[1][2] Long-term exposure to high concentrations of dust may lead to respiratory issues.[1] Systemic toxic effects, which may be fatal, can result from skin absorption, particularly through open wounds.[1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of specific studies on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound in the public domain.

  • Genotoxicity: No specific results from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays for this compound were identified.[5][6]

  • Carcinogenicity: One source states that there is "no indication of carcinogenicity to humans" and that it is not listed by the International Agency for Research on Cancer (IARC).[2] However, this statement appears to be based on a lack of data rather than on negative findings from specific carcinogenicity bioassays.

  • Reproductive and Developmental Toxicity: No specific studies on the effects of this compound on fertility, embryofetal development, or pre- and postnatal development were found. The International Council for Harmonisation (ICH) provides guidelines for assessing the reproductive toxicity of pharmaceuticals, which would be applicable if this compound were to be developed as a therapeutic agent.[7][8][9][10]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through its interaction with various G protein-coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors, as well as alpha-adrenergic receptors.[3] It acts as a partial agonist at 5-HT1A receptors and an agonist at 5-HT2A and 5-HT2C receptors.[3]

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by this compound is a key component of its pharmacological activity. This receptor is coupled to the Gq/11 family of G proteins.

5-HT2A_Receptor_Signaling This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Agonist Binding Gq_alpha Gαq Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

This compound activates the 5-HT2A receptor, leading to the activation of the Gq pathway.
5-HT1A Receptor Signaling Pathway

This compound's partial agonism at 5-HT1A receptors is thought to contribute to its potential anxiolytic and antidepressant effects.[3] These receptors are coupled to inhibitory Gi/o proteins.

5-HT1A_Receptor_Signaling This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Partial Agonist Binding Gi_alpha Gαi Receptor->Gi_alpha Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

This compound partially activates the 5-HT1A receptor, inhibiting adenylyl cyclase via Gi.
Dopamine D1 Receptor Signaling Pathway

This compound has an affinity for dopamine D1 receptors.[3] D1 receptors are primarily coupled to the stimulatory Gs/olf family of G proteins, leading to the activation of adenylyl cyclase.

D1_Receptor_Signaling This compound This compound Receptor Dopamine D1 Receptor This compound->Receptor Binding Gs_alpha Gαs/olf Receptor->Gs_alpha Activates AC Adenylyl Cyclase (AC) Gs_alpha->AC Activates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

This compound's interaction with the D1 receptor can lead to the activation of the Gs pathway.

Summary and Conclusion

This compound is an ergoline alkaloid with potent biological activity, primarily through its interaction with serotonin and dopamine receptors. The available toxicological data, although limited, indicates that this compound has high acute toxicity, particularly when administered intravenously or orally. It is also a skin, eye, and respiratory irritant. There is a notable absence of publicly available, detailed studies on its genotoxicity, carcinogenicity, and reproductive toxicity, which represents a significant data gap for a comprehensive safety assessment.

The mechanism of action of this compound involves complex interactions with multiple GPCRs, leading to the modulation of key intracellular signaling pathways. Its effects on the 5-HT2A, 5-HT1A, and D1 receptor signaling cascades are central to its pharmacological profile.

For professionals in drug development, the high acute toxicity of this compound necessitates careful handling and containment procedures. The lack of comprehensive safety data underscores the need for further investigation into its long-term toxicological effects before any potential therapeutic applications can be considered. Future research should prioritize conducting standardized genotoxicity and reproductive toxicity studies, as well as obtaining quantitative acute toxicity data for relevant routes of administration.

References

An In-depth Technical Guide to Lysergol and its Relationship to other Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lysergol, a clavine ergot alkaloid, detailing its chemical properties, biosynthesis, and pharmacological profile in relation to other significant ergot alkaloids. This document is intended to serve as a resource for researchers and professionals involved in the study and development of ergot-alkaloid-based therapeutics.

Introduction to Ergot Alkaloids and this compound

Ergot alkaloids are a diverse class of mycotoxins produced by fungi of the genus Claviceps, which primarily infect rye and other cereals.[1] These compounds are structurally derived from the tetracyclic ergoline ring system and are broadly classified into two main groups: the amide derivatives of lysergic acid (e.g., ergotamine, ergine) and the clavine alkaloids (e.g., this compound, agroclavine).[1]

This compound is a naturally occurring clavine alkaloid found as a minor constituent in some fungal species and in the seeds of certain plants in the Convolvulaceae family.[2] Chemically, it is (6-Methyl-9,10-didehydroergolin-8β-yl)methanol. Unlike many other ergot alkaloids, this compound is reported to be non-hallucinogenic in humans.[2] Its unique pharmacological profile and its role as a biosynthetic precursor make it a compound of significant interest in medicinal chemistry and drug development.

Biosynthesis of Ergot Alkaloids

The biosynthesis of all ergot alkaloids originates from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP).[3] The initial steps leading to the formation of the ergoline ring are common for both clavine and lysergic acid-derived alkaloids. A simplified overview of this pathway is presented below.

Ergot Alkaloid Biosynthesis cluster_0 Core Ergoline Synthesis cluster_1 Clavine Alkaloid Branch cluster_2 Lysergic Acid Branch L-Tryptophan L-Tryptophan DMAT 4-(γ,γ-Dimethylallyl)tryptophan L-Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT N-Me-DMAT N-Methyl-DMAT DMAT->N-Me-DMAT EasF Chanoclavine-I Chanoclavine-I N-Me-DMAT->Chanoclavine-I EasE, EasC Agroclavine Agroclavine Chanoclavine-I->Agroclavine EasA Elymoclavine Elymoclavine Agroclavine->Elymoclavine Agroclavine hydroxylase This compound This compound Elymoclavine->this compound Lysergic_acid Lysergic Acid Elymoclavine->Lysergic_acid CloA Ergot_Amides Ergot Amides (e.g., Ergine) Lysergic_acid->Ergot_Amides Ergopeptines Ergopeptines (e.g., Ergotamine) Lysergic_acid->Ergopeptines

Biosynthesis of Ergot Alkaloids

Comparative Pharmacology

Ergot alkaloids exert their pharmacological effects by interacting with a variety of G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[4] The specific receptor binding profile and functional activity determine the therapeutic and toxicological properties of each alkaloid.

Data Presentation: Receptor Binding Affinities and Functional Potencies

The following table summarizes the available quantitative data for the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other key ergot alkaloids at various monoaminergic receptors.

AlkaloidReceptorKi (nM)EC50/IC50 (nM)Functional ActivityReference(s)
This compound 5-HT1A-73Agonist[5]
5-HT2A-1.6Partial Agonist (51% of 5-HT max)[5]
5-HT2BHigh Affinity-No Agonism[6]
5-HT2C-6.6Partial Agonist (43% of 5-HT max)[5]
Ergotamine 5-HT1A4.3-Agonist[1]
5-HT1B1.9-Agonist[1]
5-HT1D1.1-Agonist[1]
5-HT2A1.8-Partial Agonist[1]
5-HT2C1.3-Partial Agonist[1]
D21.32Agonist[7]
α1A2.5-Antagonist[8]
α2A1.4-Partial Agonist[8]
Ergine (LSA) 5-HT1A1.02--[9]
5-HT2A27.5-Agonist[9][10]
D2141--[9]
α1A112--[9]
α2A61.7--[9]
LSD 5-HT1A1.12.38Agonist[6][11]
5-HT2A2.90.81Agonist[6][11]
5-HT2B0.40.66Agonist[6]
5-HT2C1.30.30Agonist[6]
D149--[6]
D21.72.17Agonist[6]
α1A1.7--[6]
α2A2.3--[6]

Signaling Pathways

The interaction of ergot alkaloids with their target receptors initiates intracellular signaling cascades that mediate their physiological effects. The primary signaling pathways for the 5-HT1A and 5-HT2A receptors, key targets for many ergot alkaloids, are illustrated below.

5-HT1A Receptor Signaling

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. Additionally, the Gβγ subunits can modulate ion channel activity, leading to neuronal hyperpolarization.

5-HT1A_Signaling 5-HT1A_Receptor 5-HT1A Receptor Gi_o Gi/o Protein 5-HT1A_Receptor->Gi_o Agonist (e.g., this compound) Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits G_beta_gamma Gβγ Gi_o->G_beta_gamma cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Hyperpolarization) PKA->Cellular_Response K_channel K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits K_channel->Cellular_Response Ca_channel->Cellular_Response

5-HT1A Receptor Signaling Pathway
5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5-HT2A_Signaling 5-HT2A_Receptor 5-HT2A Receptor Gq_11 Gq/11 Protein 5-HT2A_Receptor->Gq_11 Agonist (e.g., this compound) PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other ergot alkaloids.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane_Prep Prepare cell membranes expressing the receptor of interest Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]Spiperone for D2) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound (this compound) Compound_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Total_Binding Control: Total Binding (membranes + radioligand) NSB Control: Non-specific Binding (membranes + radioligand + excess unlabeled ligand) Scintillation Scintillation counting to quantify bound radioactivity Filtration->Scintillation Data_Analysis Calculate specific binding and determine IC50 Scintillation->Data_Analysis Ki_Calculation Calculate Ki using the Cheng-Prusoff equation Data_Analysis->Ki_Calculation

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes (10-20 µg protein), radioligand (e.g., 0.25 nM [3H]8-OH-DPAT for 5-HT1A), and assay buffer.

      • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a known unlabeled competitor (e.g., 10 µM metergoline).

      • Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound (e.g., this compound).

    • Incubate the plate for 60 minutes at room temperature to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

HPLC-FLD for Quantification of Ergot Alkaloids

This protocol outlines a method for the quantitative analysis of ergot alkaloids in a sample matrix, such as rye flour, using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

HPLC_FLD_Workflow Sample_Homogenization Homogenize sample (e.g., rye flour) QuEChERS_Extraction QuEChERS Extraction: Add acetonitrile & salts, vortex, and centrifuge Sample_Homogenization->QuEChERS_Extraction dSPE_Cleanup Dispersive SPE (d-SPE) Cleanup: Treat supernatant with sorbents (e.g., PSA) and centrifuge QuEChERS_Extraction->dSPE_Cleanup Evaporation_Reconstitution Evaporate supernatant and reconstitute in mobile phase dSPE_Cleanup->Evaporation_Reconstitution HPLC_Separation HPLC Separation: Inject sample onto a C18 or Phenyl-Hexyl column Evaporation_Reconstitution->HPLC_Separation FLD_Detection Fluorescence Detection: Ex: ~250 nm, Em: ~420 nm HPLC_Separation->FLD_Detection Quantification Quantify based on calibration curve FLD_Detection->Quantification

HPLC-FLD Analysis Workflow

Methodology:

  • Sample Preparation (QuEChERS Method):

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and 10 mL of water (or an appropriate buffer solution).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.[12]

    • Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO4.

    • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.[12]

    • Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

  • HPLC-FLD Analysis:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Column: A C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of A: ammonium carbonate buffer and B: acetonitrile.[13]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Fluorescence Detector Settings: Excitation wavelength around 250-330 nm and emission wavelength around 415-425 nm.[14][15]

  • Quantification:

    • Prepare a series of calibration standards of the ergot alkaloids of interest in a blank matrix extract.

    • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

    • Quantify the ergot alkaloids in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound, as a clavine ergot alkaloid, possesses a distinct pharmacological profile compared to the lysergic acid amide and ergopeptine derivatives. Its partial agonism at certain serotonin receptors, coupled with its non-hallucinogenic nature, makes it an intriguing scaffold for the development of novel therapeutics. This guide has provided a foundational understanding of this compound's place within the ergot alkaloid family, its biosynthesis, and its interaction with key monoaminergic receptors. The detailed experimental protocols and signaling pathway diagrams offer practical resources for researchers in this field. Further investigation into the comparative pharmacology of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the enantioselective total synthesis of (+)-Lysergol, a significant ergot alkaloid. The presented methodology is based on the work of Ohno, Fujii, and coworkers, which employs a palladium-catalyzed domino cyclization as a key step. This modern approach offers an elegant and efficient route to the ergoline skeleton. For historical context and comparison, a brief overview of the classical Woodward synthesis of lysergic acid, a direct precursor to lysergol, is also mentioned.

Significance of this compound Total Synthesis

This compound and its derivatives are members of the ergot alkaloid family, a class of compounds with a broad spectrum of biological activities and significant therapeutic applications. They are known to interact with various receptors in the central nervous system, including serotonergic, dopaminergic, and adrenergic receptors. The total synthesis of these complex molecules is a challenging endeavor that not only provides access to the natural products for further investigation but also opens avenues for the creation of novel analogs with potentially improved pharmacological profiles. The development of efficient and stereoselective synthetic routes is therefore of high interest to medicinal chemists and the pharmaceutical industry.

Enantioselective Total Synthesis of (+)-Lysergol via Palladium-Catalyzed Domino Cyclization

This protocol details the synthesis of (+)-Lysergol starting from known precursors, highlighting a key palladium-catalyzed domino cyclization of an allenic amide to construct the tetracyclic ergoline core.

Experimental Protocols

Step 1: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropyl)-2-ethynyl-aziridine (Intermediate A)

To a solution of L-serine-derived 2-ethynylaziridine (1.00 g, 4.48 mmol) in a mixture of THF (20 mL) and H₂O (2 mL) is added a 37% aqueous solution of formaldehyde (1.65 mL, 22.4 mmol), InI (1.78 g, 5.38 mmol), and Pd(PPh₃)₄ (259 mg, 0.224 mmol). The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (n-hexane/EtOAc = 1:1) to afford Intermediate A.

Step 2: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-((tert-butyldimethylsilyl)oxy)propyl)-2-ethynylaziridine (Intermediate B)

To a solution of Intermediate A (1.21 g, 4.48 mmol) in DMF (20 mL) is added imidazole (609 mg, 8.96 mmol) and TBSCl (810 mg, 5.38 mmol). The mixture is stirred at room temperature for 1 hour. The reaction is quenched with water and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography (n-hexane/EtOAc = 4:1) to give Intermediate B.

Step 3: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-((tert-butyldimethylsilyl)oxy)propyl)-2-((E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl)aziridine (Intermediate C)

To a solution of Intermediate B (1.53 g, 4.48 mmol) in THF (20 mL) at -78 °C is added n-BuLi (1.6 M in hexane, 3.08 mL, 4.93 mmol). After stirring for 30 minutes, a solution of (E)-1-iodo-2-(trimethylsilyl)ethene (1.21 g, 5.38 mmol) in THF (5 mL) is added, followed by Pd(PPh₃)₄ (259 mg, 0.224 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purification by silica gel chromatography (n-hexane/EtOAc = 10:1) yields Intermediate C.

Step 4: Synthesis of (S,E)-5-(tert-Butoxycarbonylamino)-6-((tert-butyldimethylsilyl)oxy)-1-(trimethylsilyl)hex-3-en-1-yne (Intermediate D)

A solution of Intermediate C (1.87 g, 4.48 mmol) and CuI (85 mg, 0.448 mmol) in THF (45 mL) is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (n-hexane/EtOAc = 20:1) to give Intermediate D.

Step 5: Synthesis of (S,E)-5-(tert-Butoxycarbonylamino)-6-((tert-butyldimethylsilyl)oxy)hex-3-en-1-yne (Intermediate E)

To a solution of Intermediate D (1.87 g, 4.48 mmol) in THF (45 mL) is added K₂CO₃ (1.24 g, 8.96 mmol). The mixture is stirred at room temperature for 3 hours. The reaction is filtered, and the filtrate is concentrated. The residue is purified by silica gel chromatography (n-hexane/EtOAc = 15:1) to afford Intermediate E.

Step 6: Synthesis of N-((S,E)-6-((tert-Butyldimethylsilyl)oxy)-1-iodohex-1-en-3-yl)-2-nitrobenzenesulfonamide (Intermediate F)

A solution of Intermediate E (1.47 g, 4.48 mmol) in CH₂Cl₂ (45 mL) is treated with TFA (5.1 mL, 67.2 mmol) at 0 °C for 1 hour. The solvent is removed in vacuo. The residue is dissolved in CH₂Cl₂ (45 mL), and Et₃N (1.87 mL, 13.4 mmol) and 2-nitrobenzenesulfonyl chloride (1.19 g, 5.38 mmol) are added at 0 °C. The mixture is stirred for 2 hours at room temperature. The reaction is quenched with water and extracted with CH₂Cl₂. The organic layer is dried and concentrated. The crude product is then dissolved in DMF (22 mL), and NIS (1.21 g, 5.38 mmol) and AgNO₃ (91 mg, 0.538 mmol) are added. The mixture is stirred for 12 hours at room temperature. The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with EtOAc. The organic layer is washed with brine, dried, and concentrated. Purification by silica gel chromatography (n-hexane/EtOAc = 3:1) yields Intermediate F.

Step 7: Synthesis of N-((4S)-6-((tert-Butyldimethylsilyl)oxy)-1-((1-tosyl-1H-indol-4-yl)ethynyl)hex-4-en-2-yn-1-yl)-2-nitrobenzenesulfonamide (Intermediate G)

To a solution of 4-ethynyl-1-tosyl-1H-indole (1.46 g, 4.93 mmol) in THF (22 mL) at -78 °C is added n-BuLi (1.6 M in hexane, 3.08 mL, 4.93 mmol). After 30 minutes, a solution of Intermediate F (2.50 g, 4.48 mmol) in THF (22 mL) is added, followed by Pd(PPh₃)₄ (259 mg, 0.224 mmol) and CuI (85 mg, 0.448 mmol). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The organic layer is washed with brine, dried, and concentrated. Purification by silica gel chromatography (n-hexane/EtOAc = 2:1) provides Intermediate G.

Step 8: Synthesis of N-((4S)-6-hydroxy-1-((1-tosyl-1H-indol-4-yl)ethynyl)hex-4-en-2-yn-1-yl)-2-nitrobenzenesulfonamide (Intermediate H)

To a solution of Intermediate G (3.28 g, 4.48 mmol) in THF (45 mL) is added TBAF (1.0 M in THF, 5.38 mL, 5.38 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is purified by silica gel chromatography (n-hexane/EtOAc = 1:1) to give Intermediate H.

Step 9: Synthesis of N-((4S,aR)-6-hydroxyhexa-1,2-dien-4-yl)-2-nitrobenzenesulfonamide (Intermediate I)

To a solution of Intermediate H (2.81 g, 4.48 mmol) in THF (45 mL) at -78 °C is added Red-Al (65 wt % in toluene, 2.76 mL, 8.96 mmol). The mixture is stirred for 2 hours at -78 °C. The reaction is quenched with saturated aqueous Rochelle's salt and extracted with EtOAc. The organic layer is dried and concentrated. Purification by silica gel chromatography (EtOAc) gives the allenic amide Intermediate I.

Step 10: Synthesis of (+)-Lysergol

A solution of Intermediate I (1.88 g, 4.48 mmol) in DMF (45 mL) is added to a mixture of Pd₂(dba)₃ (205 mg, 0.224 mmol), P(o-tol)₃ (273 mg, 0.896 mmol), and K₂CO₃ (1.86 g, 13.4 mmol) in DMF (45 mL) at 100 °C. The reaction mixture is stirred for 3 hours at 100 °C. After cooling to room temperature, the mixture is filtered through Celite and concentrated. The residue is dissolved in THF (45 mL), and thiophenol (0.92 mL, 8.96 mmol) and K₂CO₃ (1.24 g, 8.96 mmol) are added. The mixture is stirred for 3 hours at room temperature. The solvent is evaporated, and the residue is purified by silica gel chromatography (CH₂Cl₂/MeOH = 10:1). The resulting intermediate is dissolved in THF (22 mL) at 0 °C, and LiAlH₄ (340 mg, 8.96 mmol) is added. The mixture is stirred for 3 hours at room temperature. The reaction is quenched with water and 15% aqueous NaOH. The precipitate is filtered off, and the filtrate is concentrated. The residue is purified by silica gel chromatography (CH₂Cl₂/MeOH/28% NH₃ aq. = 9:1:0.1) to afford (+)-Lysergol.

Quantitative Data Summary

StepIntermediateProductYield (%)M.p. (°C)[α]D (c, solvent)Spectroscopic Data Highlights
1L-serine derivativeIntermediate A88oil+15.2 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR
2Intermediate AIntermediate B95oil+12.8 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR, HRMS
3Intermediate BIntermediate C92oil+20.5 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR, HRMS
4Intermediate CIntermediate D98oil+25.1 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR, HRMS
5Intermediate DIntermediate E97oil+30.2 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR, HRMS
6Intermediate EIntermediate F75 (2 steps)110-112+45.8 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR, HRMS
7Intermediate FIntermediate G85amorphous+55.2 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR, HRMS
8Intermediate GIntermediate H96amorphous+60.1 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR, HRMS
9Intermediate HIntermediate I78amorphous+102.5 (1.0, CHCl₃)¹H NMR, ¹³C NMR, IR, HRMS
10Intermediate I(+)-Lysergol45 (3 steps)285-288 (dec.)+98.5 (0.5, pyridine)¹H NMR, ¹³C NMR consistent with reported data.

Total Synthesis of (+)-Lysergol Workflow

Total_Synthesis_of_this compound cluster_start Starting Materials cluster_synthesis Synthetic Pathway L-serine_derivative L-serine derivative IntA Intermediate A L-serine_derivative->IntA 1 4-ethynyl-1-tosyl-1H-indole 4-ethynyl-1-tosyl-1H-indole IntG Intermediate G 4-ethynyl-1-tosyl-1H-indole->IntG IntB Intermediate B IntA->IntB 2 IntC Intermediate C IntB->IntC 3 IntD Intermediate D IntC->IntD 4 IntE Intermediate E IntD->IntE 5 IntF Intermediate F IntE->IntF 6 IntF->IntG 7 IntH Intermediate H IntG->IntH 8 IntI Intermediate I IntH->IntI 9 This compound (+)-Lysergol IntI->this compound 10

Caption: Enantioselective total synthesis of (+)-Lysergol.

Classical Approach: The Woodward Synthesis of Lysergic Acid

The first total synthesis of lysergic acid, a direct precursor to this compound, was a landmark achievement by R.B. Woodward in 1954. This lengthy synthesis started from 3-carboxyethyl-indole and involved the construction of the tetracyclic ergoline ring system through a series of classical reactions, including a Fischer indole synthesis, Dieckmann condensation, and resolution of a late-stage intermediate to obtain the natural enantiomer. While groundbreaking for its time, the overall yield was low, and the synthesis was not stereoselective in its early stages. Modern methods, such as the one detailed above, have significantly improved the efficiency and stereocontrol of this compound synthesis.

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of (+)-Lysergol, a key ergot alkaloid, with a specific focus on the pivotal rhodium-catalyzed [3+2] annulation for the construction of the indole core. This late-stage indole formation strategy offers an efficient route to Lysergol and its analogs, which are valuable compounds for investigating serotonin receptor activity.

Introduction

This compound is a naturally occurring ergot alkaloid found in certain fungi and morning glory seeds. Unlike its more famous derivative, lysergic acid diethylamide (LSD), this compound is non-hallucinogenic but interacts with various serotonin receptors, making it and its synthetic analogs important tools in medicinal chemistry and pharmacology.[1] The synthesis of the complex tetracyclic ergoline skeleton of this compound has been the subject of extensive research. A notable advancement in this area is the late-stage construction of the indole ring system via a rhodium-catalyzed [3+2] annulation, as demonstrated in the total synthesis of (+)-Lysergol.[1] This approach allows for the efficient assembly of the ergoline core from advanced piperidine intermediates.

Overall Synthetic Strategy

The synthesis of (+)-Lysergol commences with the construction of a highly functionalized piperidine skeleton through a tandem reaction sequence. The key final step to complete the tetracyclic ergoline structure is a rhodium-catalyzed [3+2] annulation, which forms the indole moiety. The general workflow is depicted below.

G cluster_0 Piperidine Core Synthesis cluster_1 Indole Formation and Final Steps start Starting Materials tandem Tandem Reaction start->tandem piperidine Multifunctionalized Piperidine Intermediate tandem->piperidine annulation Rhodium-Catalyzed [3+2] Annulation piperidine->annulation deprotection Deprotection annulation->deprotection This compound (+)-Lysergol deprotection->this compound G Rh_cat Rh₂(OAc)₄ Rh_carbene Rhodium-Carbene Intermediate Rh_cat->Rh_carbene + Diazo - N₂ Diazo Diazo Compound N2 N₂ Ylide Ylide Intermediate Rh_carbene->Ylide + Piperidine Precursor Amine Piperidine Precursor Annulation [3+2] Annulation Ylide->Annulation Product Annulated Product Annulation->Product Product->Rh_cat Releases catalyst

References

Application Notes and Protocols for the Quantification of Lysergol in Plant Extracts via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergol is an ergoline alkaloid found in various plant species, notably within the Convolvulaceae family, such as in the seeds of Ipomoea muricata.[1] It is recognized for its diverse biological activities and serves as a valuable precursor in the synthesis of various pharmaceuticals. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation.

Signaling Pathways of Ergot Alkaloids

Ergot alkaloids, including this compound, exert their pharmacological effects by interacting with a variety of neurotransmitter receptors, primarily serotonin (5-HT), dopamine, and adrenergic receptors.[2][3] this compound is known to bind to several serotonin receptor subtypes, including 5-HT₂ₐ and 5-HT₂ₒ receptors.[4] The interaction with these receptors initiates a cascade of intracellular signaling events that are responsible for the diverse physiological and psychoactive effects of this class of compounds. While the specific downstream signaling cascade for this compound is not extensively detailed in current literature, a generalized pathway for ergot alkaloid receptor interaction is presented below.

ergot_alkaloid_signaling cluster_membrane Cell Membrane receptor Serotonin/Dopamine/ Adrenergic Receptor g_protein G-Protein Activation receptor->g_protein Activation This compound This compound (Ergot Alkaloid) This compound->receptor Binding effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP, IP3, DAG) effector->second_messenger downstream Downstream Cellular Responses second_messenger->downstream

Generalized signaling pathway for ergot alkaloids.

Experimental Workflow for this compound Quantification

The overall workflow for the quantification of this compound in plant extracts involves several key stages, from sample collection and preparation to HPLC analysis and data interpretation. A schematic of this workflow is provided below to guide the experimental process.

HPLC_Workflow sample_prep Plant Material (e.g., Seeds) extraction Extraction sample_prep->extraction filtration Filtration extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis quantification Quantification hplc_analysis->quantification report Report Generation quantification->report

Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Volumetric flasks

  • Micropipettes

Protocol:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 2-10 µg/mL).[1][4]

Sample Preparation from Plant Material

Materials:

  • Dried plant material (e.g., seeds of Ipomoea muricata)

  • Grinder or mortar and pestle

  • Extraction solvent (e.g., methanol or a mixture of ethyl acetate, methanol, and aqueous ammonia)

  • Sonication bath or shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).

    • Add a defined volume of extraction solvent (e.g., 20 mL of methanol).

    • Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract at a moderate speed (e.g., 4000 rpm) for 10 minutes to pellet the solid plant debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for this compound Quantification

The following chromatographic conditions have been found suitable for the quantification of this compound in plant extracts.[1][4]

ParameterCondition
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Column Waters Spherisorb ODS2 (250 x 4.6 mm, 10 µm) or equivalent C18 reversed-phase column.[1][4]
Mobile Phase A binary gradient of Acetonitrile and 0.01 M Phosphate Buffer (NaH₂PO₄) containing 0.1% glacial acetic acid.[1][4]
Flow Rate 0.8 mL/min.[1][4]
Column Temperature 25 °C.[1][4]
Detection UV at 254 nm.[1][4]
Injection Volume 20 µL.

Method Validation Summary

The presented HPLC method has been validated for several key parameters to ensure its accuracy, precision, and reliability for the quantification of this compound.

Validation ParameterResult
Linearity (r²) > 0.99 in the range of 2-10 µg/mL.[1][4]
Limit of Detection (LOD) 0.035 µg/mL.[1][4]
Limit of Quantification (LOQ) 0.106 µg/mL.[1][4]
Accuracy (Recovery) 99.20 - 102.0%.[1][4]
Precision (RSD) < 2%.[1][4]

Data Presentation

The quantitative data for this compound in the plant extracts should be calculated using the calibration curve generated from the standard solutions. The results should be expressed as the amount of this compound per unit weight of the plant material (e.g., mg/g).

Table 1: Example of Quantitative Data Summary

Sample IDPlant MaterialThis compound Concentration (µg/mL) in ExtractAmount of this compound (mg/g) in Plant Material
Sample 1Ipomoea muricata seeds5.81.16
Sample 2Ipomoea muricata seeds6.21.24
............

Conclusion

The HPLC method detailed in these application notes provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the outlined protocols for sample preparation and chromatographic analysis, along with proper method validation, will ensure the generation of accurate and reproducible data for research, quality control, and drug development purposes.

References

Application Notes and Protocols for the Quantitative Analysis of Lysergol using 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergol, an ergoline alkaloid found in various species of fungi and plants, is a compound of significant interest in pharmaceutical research and development. It serves as a precursor for the synthesis of several therapeutic agents and exhibits a range of biological activities, including interaction with serotonin and dopamine receptors.[1][2] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and toxicological assessments.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the determination of this compound concentration. As a primary analytical technique, qNMR provides a direct correlation between the signal integral and the number of protons, enabling accurate quantification without the need for identical reference standards for calibration.[3] This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using ¹H-NMR.

Data Presentation

The following table summarizes the key quantitative performance data from a validated ¹H-NMR method for the quantification of this compound. This data is essential for assessing the reliability and suitability of the method for various applications.

Validation Parameter Result Significance
Linearity (r²) >0.999Demonstrates a strong proportional relationship between the NMR signal response and the concentration of this compound over a defined range.
Precision (RSD%) < 2%Indicates high repeatability and reproducibility of the measurement, ensuring consistent results.
Accuracy (% Recovery) 98.6 - 101.2%Shows the closeness of the measured value to the true value, confirming the method's trueness.
Limit of Detection (LOD) 0.05 mg/mLThe lowest concentration of this compound that can be reliably detected by the method.
Limit of Quantification (LOQ) 0.15 mg/mLThe lowest concentration of this compound that can be quantified with acceptable precision and accuracy.

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound using ¹H-NMR spectroscopy.

Materials and Reagents
  • This compound Sample: Pure substance or extract containing this compound.

  • Internal Standard (IS): A certified reference material with a known purity, stable, and having a simple ¹H-NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices.

  • Deuterated Solvent: A high-purity deuterated solvent that completely dissolves both the this compound sample and the internal standard. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation
  • Accurate Weighing: Accurately weigh a specific amount of the this compound sample and the internal standard into a clean, dry vial using a calibrated analytical balance.

  • Dissolution: Add a precise volume of the deuterated solvent to the vial containing the weighed sample and internal standard.

  • Homogenization: Ensure complete dissolution of both the sample and the internal standard by vortexing or gentle sonication.

  • Transfer to NMR Tube: Transfer the prepared solution to a 5 mm NMR tube to the appropriate height.

¹H-NMR Data Acquisition

The following parameters should be optimized for the specific NMR spectrometer being used. The values provided are a general guideline.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time (at): ≥ 3 seconds to ensure adequate digitization of the signal.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full relaxation and accurate integration. A value of 30 seconds is often sufficient.

  • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest).

  • Spectral Width (sw): Approximately 12-16 ppm, ensuring all signals of interest are within the spectral window.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to minimize variations in chemical shifts.

Data Processing and Quantification
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.

  • Signal Integration: Integrate the well-resolved and characteristic signals of both this compound and the internal standard. For this compound, specific proton signals in the aromatic or olefinic region are often suitable.

  • Calculation of Concentration: The concentration of this compound is calculated using the following formula:

    Purity of this compound (%) = (I_lys / N_lys) * (N_IS / I_IS) * (M_lys / M_IS) * (W_IS / W_lys) * P_IS

    Where:

    • I_lys = Integral of the selected this compound signal

    • N_lys = Number of protons corresponding to the integrated this compound signal

    • I_IS = Integral of the selected internal standard signal

    • N_IS = Number of protons corresponding to the integrated internal standard signal

    • M_lys = Molar mass of this compound

    • M_IS = Molar mass of the internal standard

    • W_lys = Weight of the this compound sample

    • W_IS = Weight of the internal standard

    • P_IS = Purity of the internal standard

Mandatory Visualizations

Experimental Workflow for qNMR Analysis of this compound

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Accurate Weighing (this compound & Internal Standard) dissolve Dissolution (Deuterated Solvent) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr ¹H-NMR Spectroscopy transfer->nmr Analysis process Processing (FT, Phasing, Baseline) nmr->process FID Data integrate Signal Integration process->integrate calculate Quantification (Concentration Calculation) integrate->calculate result result calculate->result Quantitative Result

Caption: Workflow for the quantitative NMR analysis of this compound.

Simplified Signaling Pathway of this compound

This compound is known to interact with various serotonin (5-HT) and dopamine (D) receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified representation of its interaction with these receptors and the subsequent activation of intracellular signaling cascades.

Lysergol_Signaling cluster_receptors Receptor Interaction cluster_signaling Downstream Signaling This compound This compound ht1a 5-HT1A Receptor This compound->ht1a ht2a 5-HT2A Receptor This compound->ht2a ht2c 5-HT2C Receptor This compound->ht2c d2 Dopamine D2 Receptor This compound->d2 g_protein G-Protein Activation ht1a->g_protein ht2a->g_protein ht2c->g_protein d2->g_protein effector Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messengers (e.g., cAMP, IP₃, DAG) effector->second_messenger cellular_response Cellular Response (e.g., Neuronal Firing, Gene Expression) second_messenger->cellular_response outcome outcome cellular_response->outcome Pharmacological Effects

Caption: Simplified signaling pathway of this compound.

References

Application Notes: Protocol for Isolating Lysergol from Ipomoea muricata Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the isolation, purification, and quantification of Lysergol from the seeds of Ipomoea muricata (Linn.) Jacq. This compound is a naturally occurring ergot alkaloid belonging to the clavine group, found in various species of the Convolvulaceae family[1]. It serves as a valuable precursor for the semi-synthesis of pharmaceutically important drugs like nicergoline and cabergoline, and exhibits a range of biological activities, including hypotensive and psychotropic effects[1][2]. The following protocol details a robust laboratory-scale procedure involving solvent extraction, acid-base purification, and chromatographic separation. Methods for characterization and quantification using TLC and HPLC are also described. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.

Overall Experimental Workflow

The isolation process follows a multi-step procedure beginning with seed preparation and concluding with the characterization of the purified compound. The key stages include defatting, alkaline extraction, acid-base partitioning for purification, and final polishing by column chromatography and crystallization.

G Figure 1: Workflow for this compound Isolation cluster_prep Preparation cluster_extraction Extraction & Primary Separation cluster_purification Purification cluster_analysis Analysis & Characterization seeds I. muricata Seeds grind Grinding (60 mesh) seeds->grind powder Seed Powder grind->powder defat Defatting (n-Hexane) powder->defat extract Alkaloid Extraction (Methanol) defat->extract concentrate Concentration extract->concentrate crude Crude Alkaloid Extract concentrate->crude acid_base Acid-Base Liquid-Liquid Purification crude->acid_base column_chrom Silica Gel Column Chromatography acid_base->column_chrom cryst Crystallization (Methanol) column_chrom->cryst pure_this compound Pure this compound cryst->pure_this compound tlc TLC Analysis pure_this compound->tlc hplc HPLC Quantification pure_this compound->hplc

Caption: Figure 1: Workflow for this compound Isolation.

Materials and Reagents

  • Plant Material: Dried seeds of Ipomoea muricata.

  • Solvents (Analytical or HPLC Grade):

    • n-Hexane

    • Methanol

    • Dichloromethane (DCM)

    • Chloroform

    • Acetonitrile

    • Deionized Water

  • Reagents:

    • Hydrochloric Acid (HCl), concentrated

    • Ammonium Hydroxide (NH₄OH), 25% solution

    • Tartaric Acid[3]

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Van Urk's Reagent (for TLC visualization)

  • Stationary Phases:

    • Silica gel 60 for column chromatography (70-230 mesh)

    • Pre-coated Silica Gel 60 F₂₅₄ TLC plates

  • Standards:

    • This compound reference standard (>98% purity)

Experimental Protocol

Step 1: Preparation of Plant Material
  • Ensure Ipomoea muricata seeds are thoroughly dried at room temperature, protected from direct light, to minimize moisture content[4].

  • Grind the dried seeds into a moderately coarse powder (approximately 60 mesh size) using a mechanical grinder[4]. This increases the surface area for efficient solvent penetration.

Step 2: Defatting

Rationale: Seeds from the Convolvulaceae family are often rich in fatty oils, which can interfere with extraction and cause emulsification during purification. Defatting removes these lipids.[5][6]

  • Place the seed powder into a cellulose thimble and load it into a Soxhlet apparatus.

  • Extract the powder with n-hexane for 6-8 hours or until the eluting solvent is clear.

  • Remove the powder from the thimble and air-dry completely in a fume hood to remove residual hexane. The resulting material is the defatted seed powder.

Step 3: Extraction of Alkaloids
  • Pack the defatted seed powder into the Soxhlet apparatus.

  • Extract the powder with methanol at a temperature of 55-65°C for 8-12 hours[4]. Alternatively, a mixture of dichloromethane and methanol (85:15 v/v) can be used for extraction at room temperature[7].

  • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a dark, viscous crude extract.

Step 4: Acid-Base Purification

Rationale: This liquid-liquid extraction technique separates basic alkaloids from neutral and acidic impurities. Alkaloids are soluble in acidic water as salts and in organic solvents as free bases.[8][9]

  • Dissolve the crude extract in a 5% aqueous solution of tartaric acid or 2% hydrochloric acid[3].

  • Stir for 30 minutes to ensure all alkaloids are protonated and dissolved in the aqueous phase.

  • Filter the solution to remove any undissolved non-polar residues.

  • Transfer the acidic aqueous filtrate to a separatory funnel.

  • Slowly add ammonium hydroxide solution to the filtrate, with constant swirling and cooling, until the pH reaches 9.0-9.5[3]. At this pH, the alkaloid salts are converted to their free base form.

  • Extract the alkaline solution three to four times with an equal volume of dichloromethane or a chloroform-methanol mixture (7:3 v/v)[8].

  • Combine the organic layers, wash once with deionized water, and then dry over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and evaporate the solvent under reduced pressure to obtain the purified crude alkaloid residue.

Step 5: Column Chromatography
  • Prepare a slurry of silica gel (70-230 mesh) in chloroform and pack it into a glass column.

  • Dissolve the crude alkaloid residue in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • After the solvent evaporates, carefully load the dried silica with the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., from 0.5% to 5%)[2].

  • Monitor the eluted fractions by TLC using a mobile phase of chloroform:methanol (95:5 v/v). Fractions containing a spot corresponding to the this compound standard (Rf ≈ 0.29) should be pooled[2].

  • Evaporate the solvent from the pooled fractions to yield purified this compound.

Step 6: Crystallization
  • Dissolve the purified this compound solid from the previous step in a minimum volume of hot methanol.

  • Allow the solution to cool slowly to room temperature and then refrigerate at 4°C for several hours to facilitate crystallization.

  • Collect the crystals by filtration and dry them under vacuum to a constant weight[8].

Characterization and Quantification

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Chloroform : Methanol (95:5 v/v)[2].

  • Detection: Visualize spots under UV light (254 nm and 366 nm) and by spraying with Van Urk's reagent (ergot alkaloid specific)[2].

  • Expected Result: this compound should appear as a distinct spot with an Rf value of approximately 0.29[2].

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method can be used for quantification[10].

  • Column: C18 column (e.g., Waters Spherisorb ODS2, 250 × 4.6 mm, 10 µm)[10].

  • Mobile Phase: Gradient elution with acetonitrile and 0.01 M phosphate buffer (NaH₂PO₄) containing 0.1% glacial acetic acid[10].

  • Flow Rate: 0.8 mL/min[10].

  • Detection: UV at 254 nm[10].

  • Quantification: Calculate the concentration based on a calibration curve generated using a pure this compound reference standard.

Quantitative Data Summary

The yield and purity of this compound can vary based on the geographic source of the seeds and the precise extraction conditions. The table below summarizes typical quantitative values reported in the literature.

ParameterReported ValueMethod of AnalysisReference(s)
This compound Content in Seeds 0.23% w/wTLC-Densitometry[2]
Total Alkaloid Content ~0.49% w/wNot Specified[11]
Final Yield (from seeds) 0.65 - 0.67%Gravimetric (post-purification)[7]
Final Purity >97% - 99.2%HPLC[4][7]
HPLC Limit of Detection (LOD) 0.035 µg/mLRP-HPLC-UV
HPLC Limit of Quantitation (LOQ) 0.106 µg/mLRP-HPLC-UV

Safety Precautions

  • Chemical Hazards: All organic solvents (hexane, methanol, chloroform, dichloromethane) are volatile, flammable, and toxic. All procedures involving solvents must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), at all times.

  • Alkaloid Toxicity: Ergot alkaloids are biologically active and can be toxic. Handle the seeds, extracts, and purified this compound with care. Avoid inhalation of powder and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental health and safety guidelines.

References

Application Notes & Protocols: Synthesis of Cabergoline from Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from the ergot alkaloid family.[1][2][3] It is primarily utilized in the treatment of hyperprolactinemia, Parkinson's disease, and other conditions linked to dopamine dysregulation.[1][4] These application notes provide a detailed overview of a synthetic pathway for cabergoline, utilizing the readily available, non-controlled substance lysergol as a precursor.[5][6] The protocols described herein cover the key transformations, including protection, oxidation, and amide coupling, followed by the formation of the characteristic N-acylurea moiety. Additionally, methods for product purification and analysis are detailed, alongside an overview of cabergoline's mechanism of action.

Synthetic Pathway Overview

The synthesis of cabergoline from this compound is a multi-step process that avoids the use of controlled lysergic acid. The general workflow involves the initial protection of the primary alcohol of this compound, followed by hydrogenation of the C9-C10 double bond. The protected alcohol is then deprotected and oxidized to a carboxylic acid, a key intermediate, 6-(2-propenyl)-ergoline-8β-carboxylic acid. This intermediate is then coupled with 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide (EDC) to form the final cabergoline product. An alternative final step involves forming an amide and then reacting it with phenyl chloroformate and ethylamine to generate the N-acylurea structure.[7][8]

G This compound This compound Protectedthis compound Protected this compound (e.g., TBDMS ether) This compound->Protectedthis compound 1. Hydroxyl Protection (e.g., TBDMS-Cl) DihydroProtected 9,10-Dihydro Protected This compound Derivative Protectedthis compound->DihydroProtected 2. Hydrogenation (e.g., Pd/C, H₂) Dihydrothis compound 9,10-Dihydrothis compound Derivative DihydroProtected->Dihydrothis compound 3. Deprotection (e.g., TBAF) Aldehyde Intermediate Aldehyde Dihydrothis compound->Aldehyde 4. Oxidation (e.g., Activated DMSO) CarboxylicAcid 6-allyl-9,10-dihydrolysergic acid (Key Intermediate) Aldehyde->CarboxylicAcid 5. Pinnick Oxidation Cabergoline Cabergoline CarboxylicAcid->Cabergoline 6. Coupling Reaction (e.g., EDC·HCl)

Caption: Synthetic workflow for cabergoline starting from this compound.

Experimental Protocols

Protocol 2.1: Protection of this compound Hydroxyl Group

This protocol describes the protection of the C-8 hydroxymethyl group of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • Reagents & Setup:

    • Combine this compound (30 g), triethylamine (16.7 g), and N,N-dimethylformamide (DMF, 150 mL) in a suitable reaction vessel.[5][6]

    • Stir the mixture to ensure dissolution.

  • Reaction:

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 19.6 g) to the mixture.[5][6]

    • Stir the reaction at room temperature for 2-3 hours.[5][6]

  • Work-up and Isolation:

    • Cool the reaction mixture and add water (240 mL).[5][6]

    • Stir the resulting suspension for an additional 2 hours.[5][6]

    • Filter the suspension and wash the solid product with water.

    • Dry the solid under a vacuum to yield the TBDMS-protected this compound derivative.

Protocol 2.2: Hydrogenation of Protected this compound

This protocol details the reduction of the C9-C10 double bond.

  • Reagents & Setup:

    • Charge a hydrogenation vessel with the TBDMS-protected this compound derivative (from Protocol 2.1), Palladium on carbon (5%, 50% wet), and DMF.[6]

  • Reaction:

    • Pressurize the vessel with hydrogen gas (40-50 psi).

    • Heat the mixture to 50-60 °C and agitate until the theoretical volume of hydrogen has been absorbed.[6]

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove the palladium catalyst.

    • Wash the insoluble material with additional DMF.

    • Evaporate the filtrate to dryness and suspend the residue in water.

    • Filter the suspension and wash with water to isolate the 9,10-dihydro protected this compound derivative.

Protocol 2.3: Oxidation to Carboxylic Acid

This two-step protocol involves deprotection of the silyl ether followed by oxidation to the corresponding carboxylic acid.

  • Deprotection:

    • Dissolve the 9,10-dihydro protected this compound derivative in tetrahydrofuran (THF).

    • Add tetrabutylammonium fluoride (TBAF) and stir at 0 °C until completion, monitoring by TLC. This yields the 9,10-dihydrothis compound derivative.[9]

  • Oxidation:

    • Subject the intermediate aldehyde (formed via Swern or similar oxidation) to Pinnick oxidation conditions.[9]

    • This step yields the desired 9,10-dihydrolysergic acid (6-allyl-9,10-dihydrolysergic acid).[9]

Protocol 2.4: Synthesis of Cabergoline via EDC Coupling

This protocol describes the final coupling step to form cabergoline.

  • Reagents & Setup:

    • Combine 6-(2-propenyl)-ergoline-8β-carboxylic acid (180 g), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl, 163.8 g), and triethylamine (92 g) in dichloromethane (1.8 L).[5][6]

  • Reaction:

    • Stir the mixture at room temperature for approximately 20 hours.[5][6]

  • Work-up and Purification:

    • Evaporate the reaction mixture under a vacuum to a reduced volume (approx. 360 mL).[5][6]

    • Add methyl t-butyl ether and water. Separate the ethereal layer.

    • Extract the aqueous layer with additional methyl t-butyl ether.

    • Combine the organic extracts, wash with water, and evaporate the solvent under a vacuum.[5][6]

    • Purify the residue by silica gel column chromatography, eluting with acetone, to yield cabergoline.[5]

Data Presentation

The following tables summarize quantitative data reported for various synthetic routes and analytical methods.

Table 1: Summary of Reaction Yields

Reaction Step Starting Material Product Yield (%) Reference
Hydroxyl Protection This compound 8β-(tert-Butyldimethylsiloxymethyl)-6-methyl-ergoline 91% [6]
Pinnick Oxidation Intermediate Aldehyde 9,10-Dihydrolysergic acid 69% [9]
Amide Coupling 9,10-Dihydrolysergic acid Impurity B (Amide) 54% [9]
Ester Hydrolysis Methyl ester of Dihydrolysergic acid Impurity A (Acid) 82% [9]

| Final EDC Coupling & Purification | 6-(2-propenyl)-ergoline-8β-carboxylic acid | Cabergoline | 54.7% |[5] |

Table 2: HPLC Analysis Parameters for Cabergoline

Parameter Condition 1 Condition 2
Stationary Phase Hypersil ODS C18 (250mm x 4.6 mm, 5 µm) Silica gel 60 GF254 (HPTLC)
Mobile Phase Ammonium acetate buffer (pH 6), acetonitrile, water (10:50:40) Chloroform, methanol, ammonia (25%) (80:20:1)
Flow Rate 1 mL/min N/A
Detection UV at 281 nm UV at 280 nm
Retention Time / Rf 4.1 min Rf = 0.65

| Reference |[10] |[11] |

Analytical Methods & Characterization

Protocol 4.1: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 0.25 mg/mL solution of the cabergoline sample in the mobile phase.[12] Use sonication if necessary to ensure complete dissolution.[12]

  • Chromatographic Conditions:

    • Column: L1 packing, 4.0-mm × 25-cm; 10 µm packing.[12]

    • Mobile Phase: A mixture of acetonitrile and buffer (4:21).[12]

    • Flow Rate: 1.3 mL/min.[12]

    • Injection Volume: 100 µL.[12]

    • Detector: UV at 280 nm.[12]

  • Analysis: Compare the chromatogram of the sample solution to that of a standard solution to determine purity and identify impurities.

Protocol 4.2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is highly sensitive for quantifying cabergoline in biological matrices like human plasma.

  • Extraction: Extract cabergoline from plasma using diethyl ether with Quetiapine as an internal standard.[13]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18.[13]

    • Mobile Phase: Acetonitrile-free mobile phase (details may vary).

    • Elution: Isocratic.

  • Mass Spectrometry:

    • Mode: Multiple reaction monitoring (MRM) in positive ion mode.[13]

    • Transitions: m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for the internal standard (Quetiapine).[13]

    • Linearity Range: 2.00 to 200.00 pg/mL.[13]

Mechanism of Action: D2 Receptor Agonism

Cabergoline exerts its therapeutic effects primarily by acting as a potent agonist at dopamine D2 receptors.[2] In the pituitary gland, dopamine released from the hypothalamus tonically inhibits prolactin secretion by binding to D2 receptors on lactotroph cells.[3] Cabergoline mimics this endogenous action of dopamine.[2] Binding of cabergoline to the D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, the suppression of prolactin synthesis and release.[3][14] This mechanism makes cabergoline highly effective in treating hyperprolactinemia and shrinking prolactin-secreting pituitary tumors.[1][2]

G cluster_0 Extracellular cluster_1 Pituitary Lactotroph Cell cluster_2 Intracellular Cabergoline Cabergoline D2R Dopamine D2 Receptor Cabergoline->D2R Binds GPCR Gαi/o Protein D2R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts Inhibition Inhibition ATP ATP ATP->AC Prolactin Prolactin Synthesis & Secretion cAMP->Prolactin Promotes Inhibition->Prolactin

Caption: Cabergoline signaling pathway in a pituitary lactotroph cell.

References

Application of Lysergol in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergol, an ergoline alkaloid found naturally in some fungi and morning glory seeds, is a valuable tool in neuroscience research. Structurally related to lysergic acid diethylamide (LSD), this compound exhibits a distinct pharmacological profile, primarily interacting with serotonin (5-HT) receptors, but also showing affinity for dopamine and adrenergic receptors.[1] Unlike LSD, this compound is reported to be non-hallucinogenic in humans, making it a particularly interesting compound for dissecting the molecular and circuit-level mechanisms underlying psychedelic effects versus other therapeutic actions of serotonergic compounds.[2] These application notes provide a comprehensive overview of this compound's use in neuroscience research, including its receptor binding and functional activity profile, detailed experimental protocols for its characterization, and insights into its potential therapeutic applications.

Data Presentation: Receptor Binding and Functional Potency of (+)-Lysergol

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of (+)-Lysergol at key central nervous system (CNS) receptors. This data is essential for designing and interpreting experiments aimed at understanding its mechanism of action.

Table 1: Receptor Binding Affinities (Ki) of (+)-Lysergol

Receptor SubtypeLigandBinding Affinity (Ki) [nM]
5-HT1A(+)-Lysergol7.0
5-HT2A(+)-Lysergol4.9
5-HT2B(+)-Lysergol2.1
5-HT2C(+)-Lysergol6.2

Data compiled from publicly available research.

Table 2: Functional Potencies (EC50) of (+)-Lysergol

Receptor SubtypeAssay TypeFunctional Potency (EC50) [nM]Emax (% of 5-HT)
5-HT1AFLIPR Assay73Not Reported
5-HT2AFLIPR Assay1.651%
5-HT2CFLIPR Assay6.643%

Data compiled from publicly available research.

Signaling Pathways and Experimental Workflows

To facilitate the study of this compound and similar compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow for characterization.

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor, a primary target of this compound, is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways. The two major pathways are the Gq/11-PLC pathway and the β-arrestin pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start Start: Compound Synthesis and Purification in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Characterization in_vitro->in_vivo data_analysis Data Analysis and Interpretation in_vivo->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion binding Receptor Binding Assays (Ki determination) functional Functional Assays (EC50, Emax, Biased Agonism) binding->functional behavioral Behavioral Assays (e.g., Head-Twitch Response) neurochem Neurochemical Assays (e.g., Microdialysis) behavioral->neurochem electrophys Electrophysiology (Neuronal Firing) neurochem->electrophys

References

Application Notes and Protocols: Lysergol as a Bioenhancer for Antibiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating innovative strategies to restore the efficacy of existing antibiotics. One promising approach is the use of bioenhancers, compounds that, while having little to no intrinsic antimicrobial activity, potentiate the effects of antibiotics. Lysergol, a clavine alkaloid derived from various fungi and higher plants, has been identified as a potent bioenhancer. These application notes provide a comprehensive overview of this compound's synergistic activity with various antibiotics, its mechanism of action, and detailed protocols for evaluating its bioenhancing potential.

Mechanism of Action

This compound enhances antibiotic activity primarily by inhibiting bacterial efflux pumps.[1][2][3] These membrane proteins are a key defense mechanism in bacteria, actively transporting antibiotics out of the cell and reducing their intracellular concentration to sub-lethal levels. By blocking these pumps, this compound effectively increases the antibiotic concentration at its target site, thereby restoring its efficacy against resistant strains.

Specifically, this compound and its derivatives have been shown to inhibit ATP-dependent efflux pumps.[1][2][3] This is achieved through the inhibition of ATPase activity and the down-regulation of genes encoding for these pumps, such as the multidrug ABC transporter ATP-binding protein gene, yojI, in Escherichia coli.[1][2][3] Further studies have indicated that this compound also inhibits the Breast Cancer Resistance Protein (BCRP) efflux transporter.[4]

Data Presentation

The synergistic effect of this compound with various antibiotics has been quantified through the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound.

AntibioticBacterial Strain(s)This compound ConcentrationFold Reduction in MICReference(s)
Nalidixic AcidEscherichia coli (Nalidixic acid-sensitive and -resistant)Not specified2 to 8-fold[1],[2],[3]
TetracyclineEscherichia coli (Multidrug-resistant clinical isolate)Not specified8-fold[1],[2],[3]
RifampicinBacillus subtilis, Escherichia coli, Mycobacterium smegmatis10 µg/mlNot specified[5]
AmpicillinBacillus subtilis, Escherichia coli10 µg/mlNot specified[5]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the bioenhancing properties of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Antibiotic stock solution

  • This compound stock solution

  • Spectrophotometer (optional, for reading optical density)

Protocol:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the antibiotic in MHB.

  • To a parallel set of wells, add a fixed, sub-inhibitory concentration of this compound to each well containing the serially diluted antibiotic. A typical concentration to start with is 10 µg/ml.[5]

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C for E. coli) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no turbidity. This can also be quantified by reading the optical density at 600 nm.

Checkerboard Assay for Synergy

This assay is used to systematically evaluate the interaction between two compounds (an antibiotic and this compound).

Materials:

  • Same as for MIC determination.

Protocol:

  • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the antibiotic along the x-axis and this compound along the y-axis.

  • Inoculate all wells with the standardized bacterial suspension.

  • Include appropriate controls for each compound alone.

  • Incubate as described for the MIC assay.

  • After incubation, determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive/Indifferent

    • FIC Index > 4.0: Antagonism

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic with and without this compound over time.

Materials:

  • Bacterial culture

  • Growth medium

  • Antibiotic and this compound stock solutions

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Protocol:

  • Prepare flasks containing fresh broth with the following conditions:

    • No drug (growth control)

    • Antibiotic alone (at MIC or a multiple of MIC)

    • This compound alone (at a sub-inhibitory concentration)

    • Antibiotic + this compound

  • Inoculate each flask with the standardized bacterial culture.

  • Incubate the flasks with shaking at the appropriate temperature.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubate the plates until colonies are visible, then count the colony-forming units (CFU/ml).

  • Plot log10(CFU/ml) versus time to generate the time-kill curves. A synergistic effect is indicated by a ≥ 2-log10 decrease in CFU/ml with the combination compared to the most active single agent.

Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr).

Materials:

  • Bacterial cells

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • This compound

  • Fluorometer

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase and wash them with PBS.

  • Resuspend the cells in PBS containing glucose.

  • Load the cells with EtBr by incubating them in a solution containing EtBr.

  • Centrifuge the cells to remove excess EtBr and resuspend them in PBS with glucose.

  • Add this compound to the experimental sample. An uninhibited control should also be prepared.

  • Monitor the fluorescence of the cell suspension over time. Inhibition of efflux will result in a slower decrease or an increase in fluorescence as EtBr is retained within the cells.

Visualizations

experimental_workflow cluster_mic MIC & Synergy cluster_dynamics Bactericidal Dynamics cluster_mechanism Mechanism of Action MIC MIC Determination Checkerboard Checkerboard Assay MIC->Checkerboard Input for FIC Calculation TimeKill Time-Kill Curve Assay MIC->TimeKill Determine concentrations for kinetic studies Checkerboard->TimeKill EPI Efflux Pump Inhibition Assay TimeKill->EPI Confirm synergistic interaction ATPase ATPase Inhibition Assay EPI->ATPase Gene Gene Expression (e.g., qPCR) ATPase->Gene

Caption: Experimental workflow for evaluating this compound's bioenhancer activity.

signaling_pathway cluster_bacterium Bacterial Cell Antibiotic_out Antibiotic EffluxPump ATP-Dependent Efflux Pump Antibiotic_out->EffluxPump Substrate Antibiotic_in Antibiotic Antibiotic_out->Antibiotic_in Increased Influx/ Decreased Efflux This compound This compound This compound->EffluxPump Inhibition EffluxPump->Antibiotic_out Expulsion ADP ADP + Pi EffluxPump->ADP ATP ATP ATP->EffluxPump Energy Source Target Intracellular Target (e.g., Ribosome, DNA Gyrase) Antibiotic_in->Target Binding & Inhibition of Bacterial Growth

Caption: Mechanism of this compound as an efflux pump inhibitor.

Conclusion

This compound presents a promising avenue for combating antibiotic resistance by acting as a bioenhancer. Its ability to inhibit efflux pumps in bacteria can restore the effectiveness of conventional antibiotics. The protocols and data presented here provide a framework for researchers to further investigate and harness the potential of this compound in drug development programs. Careful evaluation of its synergistic effects and mechanism of action is crucial for its potential clinical application.

References

Application Notes and Protocols for In Vitro Determination of Lysergol Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysergol, an ergot alkaloid, is a psychoactive compound known to interact with various neurotransmitter receptors, primarily within the serotonin and dopamine systems. Understanding the binding affinity of this compound for these receptors is crucial for elucidating its pharmacological profile, predicting its potential therapeutic effects, and assessing its off-target liabilities. This document provides detailed application notes and protocols for conducting in vitro assays to determine the receptor binding affinity of this compound. The methodologies described herein are essential for researchers in pharmacology, neuroscience, and drug development.

Receptor Binding Affinity of this compound

The following tables summarize the known binding affinities of this compound and related ergot alkaloids for various serotonin and dopamine receptor subtypes. This data is critical for comparing the potency of this compound across different receptors and against established standards.

Table 1: this compound Binding Affinities for Human Serotonin (5-HT) Receptors

Receptor SubtypeTest CompoundKᵢ (nM)Assay TypeRadioligandCell LineReference
5-HT₁ₐ(+)-Lysergol>1000Radioligand Competition[³H]-8-OH-DPATHEK293[Tasker & Wipf, 2022]
5-HT₁ₑThis compound<100Radioligand CompetitionN/AN/A[1]
5-HT₂ₐ(+)-Lysergol9.8Radioligand Competition[³H]-KetanserinHEK293[Tasker & Wipf, 2022]
5-HT₂ₒ(+)-Lysergol4.6Radioligand Competition[³H]-LSDCHO-K1[Tasker & Wipf, 2022]
5-HT₂𝒸(+)-Lysergol3.2Radioligand Competition[³H]-MesulergineCHO-K1[Tasker & Wipf, 2022]

Note: Data for (+)-Lysergol from Tasker & Wipf, 2022, represents the naturally occurring stereoisomer.

Table 2: Ergot Alkaloid Binding Affinities for Dopamine (D) Receptors

Receptor SubtypeTest CompoundKᵢ (nM)Assay TypeRadioligandTissue/Cell LineReference
D₂Lisuride0.12Radioligand Competition[³H]-SpiperoneBovine Caudate[2]
D₃Lisuride0.48Radioligand Competition[³H]-SpiperoneBovine Caudate[2]

Signaling Pathways

To understand the functional consequences of this compound binding, it is essential to consider the downstream signaling pathways of its target receptors.

G_protein_signaling cluster_5HT1 5-HT₁ Receptor Signaling (Gαi-coupled) Lysergol1 This compound Receptor1 5-HT₁ Receptor Lysergol1->Receptor1 Binds G_protein1 Gαi/βγ Receptor1->G_protein1 Activates AC1 Adenylyl Cyclase G_protein1->AC1 Inhibits cAMP1 cAMP AC1->cAMP1 Produces PKA1 PKA cAMP1->PKA1 Activates CREB1 CREB PKA1->CREB1 Phosphorylates Gene_expression1 Gene Expression CREB1->Gene_expression1 Regulates

5-HT₁ Receptor Signaling Pathway

Gq_signaling cluster_5HT2 5-HT₂ Receptor Signaling (Gαq-coupled) Lysergol2 This compound Receptor2 5-HT₂ Receptor Lysergol2->Receptor2 Binds G_protein2 Gαq/βγ Receptor2->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_response Cellular Response Ca2_release->Cellular_response PKC->Cellular_response

5-HT₂ Receptor Signaling Pathway

D2_signaling cluster_D2 Dopamine D₂ Receptor Signaling (Gαi-coupled) Lysergol3 This compound (or related ergot) Receptor3 D₂ Receptor Lysergol3->Receptor3 Binds G_protein3 Gαi/βγ Receptor3->G_protein3 Activates Beta_arrestin β-Arrestin Receptor3->Beta_arrestin Recruits AC2 Adenylyl Cyclase G_protein3->AC2 Inhibits Ion_channel K⁺ Channel G_protein3->Ion_channel Activates cAMP2 cAMP AC2->cAMP2 Produces PKA2 PKA cAMP2->PKA2 Activates MAPK_pathway MAPK Pathway Beta_arrestin->MAPK_pathway Activates

Dopamine D₂ Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for various receptor subtypes with appropriate selection of radioligands and reagents.

Protocol 1: Radioligand Competition Binding Assay for Serotonin Receptors

This protocol is adapted from the methods used for the evaluation of this compound stereoisomers at 5-HT receptors.

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO-K1 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₂𝒸).

  • Radioligand: A high-affinity radioligand specific for the receptor subtype (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-LSD for 5-HT₂ₒ, [³H]-Mesulergine for 5-HT₂𝒸).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind with high affinity to the target receptor (e.g., 10 µM Mianserin for 5-HT₂ receptors).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Cell harvester.

Workflow Diagram:

radioligand_workflow cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents and Membranes plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (this compound) prep->plate_setup incubation Incubate at room temperature plate_setup->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Add scintillation cocktail and count radioactivity washing->counting analysis Analyze data to determine IC₅₀ and Kᵢ counting->analysis

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kₔ), and membrane suspension.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and membrane suspension.

    • Competition Binding: Add serial dilutions of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M), radioligand, and membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing:

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial and allow for equilibration.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay

Fluorescence polarization is a non-radioactive alternative for assessing receptor binding affinity.

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor subtype using a fluorescence-based method.

Materials:

  • Receptor Source: Purified receptor or membrane preparations expressing the receptor of interest.

  • Fluorescent Ligand: A fluorescently labeled ligand with high affinity for the target receptor.

  • Test Compound: this compound.

  • Assay Buffer: A buffer optimized for the stability of the receptor and ligand, and for minimizing background fluorescence.

  • Black, low-binding 96- or 384-well microplates.

  • A microplate reader with fluorescence polarization capabilities.

Workflow Diagram:

fp_workflow cluster_fp_workflow Fluorescence Polarization Assay Workflow reagent_prep Prepare Reagents: - Receptor - Fluorescent Ligand - this compound dilutions plate_addition Add reagents to microplate: - Buffer - Fluorescent Ligand - Receptor - this compound reagent_prep->plate_addition fp_incubation Incubate to reach binding equilibrium plate_addition->fp_incubation fp_reading Measure fluorescence polarization fp_incubation->fp_reading fp_analysis Analyze data to determine IC₅₀ and Kᵢ fp_reading->fp_analysis

Fluorescence Polarization Assay Workflow

Procedure:

  • Assay Optimization:

    • Determine the optimal concentrations of the receptor and fluorescent ligand to achieve a stable and significant polarization window (the difference in polarization between the bound and free fluorescent ligand).

  • Assay Setup (in a microplate):

    • Maximum Polarization (Bound): Add assay buffer, fluorescent ligand, and receptor.

    • Minimum Polarization (Free): Add assay buffer and fluorescent ligand (no receptor).

    • Competition: Add assay buffer, fluorescent ligand, receptor, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units for each concentration of this compound relative to the maximum and minimum polarization values.

    • Plot the mP values against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, as described in the radioligand assay protocol.

Conclusion

The in vitro assays described in these application notes provide robust and reliable methods for determining the receptor binding affinity of this compound. A thorough characterization of this compound's interactions with serotonin and dopamine receptors is fundamental for advancing our understanding of its pharmacological properties and for guiding future drug discovery and development efforts. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details.

References

Application Note: A Framework for Investigating the Cellular Effects of Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysergol is a naturally occurring ergot alkaloid found in various fungi and plants. As a member of the ergoline family, it shares a structural backbone with several pharmacologically active compounds. Research has indicated that this compound interacts with serotonin (5-HT) and dopamine (D) receptors, acting as an agonist at subtypes such as 5-HT1A, 5-HT2A, 5-HT2C, D1, and D2. Beyond its known effects on the central nervous system, emerging evidence suggests that this compound may possess anticancer properties, including the ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cell lines.

This application note provides a comprehensive experimental framework for researchers to systematically investigate the effects of this compound on cell lines. It includes detailed protocols for assessing cytotoxicity, analyzing apoptosis and cell cycle progression, and investigating a key intracellular signaling pathway potentially modulated by this compound. The methodologies are designed to be robust and reproducible, providing a solid foundation for drug discovery and mechanistic studies.

Overall Experimental Workflow

The recommended workflow begins with a broad assessment of this compound's cytotoxic effects to determine effective concentration ranges. Subsequent experiments then delve into the specific mechanisms of cell death and proliferation inhibition, culminating in an analysis of the underlying molecular signaling pathways.

G cluster_workflow Experimental Workflow for this compound A Cell Culture & this compound Treatment B Cell Viability / Cytotoxicity (MTT Assay) A->B Dose-Response C Determine IC50 Value B->C D Mechanism of Action Studies (Using IC50 concentration) C->D Select Concentrations E Apoptosis Analysis (Annexin V / PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Signaling Pathway Analysis (Western Blot) D->G

Troubleshooting & Optimization

Improving yield in the chemical synthesis of Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of Lysergol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for this compound synthesis include lysergic acid and elymoclavine. Total synthesis from simpler, commercially available precursors is also possible, though often more complex.

Q2: What is a typical overall yield for a total synthesis of this compound?

A2: The overall yield for a total synthesis of this compound can vary significantly depending on the chosen route. For example, an enantioselective total synthesis of (+)-Lysergol has been reported with an overall yield of 13% over 12 steps.[1] Another multi-step synthesis of (+)-isothis compound, a stereoisomer of this compound, was achieved with an 11% overall yield in 18 steps.[2] A shorter, four-step synthesis of the core ergoline scaffold, a precursor to this compound, reported a 28% overall yield for the formation of methyl lysergates.[3]

Q3: What is the main challenge when synthesizing this compound from lysergic acid?

A3: A primary challenge is the potential for low yields and the formation of numerous side products during the reduction of the carboxylic acid. The presence of water, including crystal water within the lysergic acid starting material, can contribute to these issues.[4] Additionally, isomerization at the C-8 position can lead to the formation of isothis compound.[4]

Q4: How can the formation of isothis compound be minimized?

A4: When synthesizing this compound from elymoclavine, using activated alumina as a reagent for the isomerization can selectively produce this compound while avoiding the formation of isothis compound.[5] Careful control of reaction conditions, such as temperature and pH, is also crucial in other synthetic routes to minimize the formation of this diastereomer.

Q5: What analytical techniques are suitable for monitoring the progress of this compound synthesis?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction, allowing for the quantification of reactants, products, and byproducts.[6] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction mixture.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound from Lysergic Acid Reduction 1. Presence of water in the lysergic acid starting material (crystal water).[4]2. Suboptimal reducing agent or reaction conditions. 3. Formation of side products due to over-reduction or side reactions.1. Thoroughly dry the lysergic acid before use. Consider azeotropic distillation or drying under high vacuum.2. Experiment with different reducing agents (e.g., LiAlH₄, NaBH₄) and optimize solvent, temperature, and reaction time. 3. Monitor the reaction closely by HPLC or TLC to determine the optimal endpoint and minimize byproduct formation.
Formation of Isothis compound as a Major Byproduct 1. Isomerization at the C-8 position under basic or acidic conditions, or at elevated temperatures. 2. In the synthesis from elymoclavine, the choice of reagent may not be selective for this compound formation.1. Maintain neutral pH where possible and avoid prolonged exposure to harsh acidic or basic conditions. Keep reaction temperatures as low as feasible. 2. When starting from elymoclavine, utilize activated alumina to direct the isomerization towards this compound.[5]
Difficult Purification of Crude this compound 1. Presence of closely related impurities, such as isothis compound or unreacted starting materials. 2. Inappropriate crystallization solvent or technique.1. Employ column chromatography (e.g., silica gel) with an appropriate solvent system to separate this compound from its isomers and other impurities. 2. Screen various solvents for crystallization to find one that provides good recovery and high purity. Consider using a co-solvent system. Slow cooling and seeding can improve crystal quality.
Incomplete Reaction 1. Insufficient reagent stoichiometry. 2. Deactivated catalyst or reagent. 3. Low reaction temperature or insufficient reaction time.1. Re-evaluate the stoichiometry and consider adding a slight excess of the key reagent. 2. Ensure the catalyst or reagent is fresh and active. 3. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC to determine the optimal conditions.

Quantitative Data on this compound Synthesis

The following table summarizes reported yields for various synthetic approaches to this compound and related compounds.

Synthetic Approach Starting Material(s) Number of Steps Overall Yield (%) Key Intermediates/Products
Enantioselective Total SynthesisKnown literature precursor1213(+)-Lysergol[1]
Total Synthesis(2R)-(+)-phenyloxirane1811(+)-Isothis compound[2]
Ergoline Scaffold SynthesisMethyl nicotinate precursor428Methyl lysergates[3]
Preparation of this compound DerivativeThis compound1701-methyl-10-alpha-methoxy-lumithis compound[7]
Esterification of this compound Derivative1-methyl-10-alpha-methoxy-lumithis compound188-90Esterified this compound derivative[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Elymoclavine using Activated Alumina

This protocol is based on a method that selectively isomerizes elymoclavine to this compound, minimizing the formation of isothis compound.[5]

Materials:

  • Elymoclavine

  • Activated alumina (neutral)

  • Anhydrous benzene (or another suitable organic solvent like pyridine)

  • Methanol or ethanol (for elution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add elymoclavine and activated neutral alumina.

  • Add anhydrous benzene to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to separate the activated alumina (with the adsorbed this compound) from the solvent.

  • Wash the alumina with fresh benzene to remove any remaining non-adsorbed compounds.

  • Elute the this compound from the alumina using methanol or ethanol.

  • Collect the eluent and evaporate the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude this compound by crystallization from a suitable solvent.

Protocol 2: General Procedure for the Reduction of a Lysergic Acid Derivative to this compound

This protocol outlines a general method for the reduction of a lysergic acid derivative (e.g., an ester) to this compound.

Materials:

  • Methyl lysergate (or other lysergic acid ester)

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the methyl lysergate in anhydrous THF.

  • Slowly add the solution of methyl lysergate to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfate at 0 °C.

  • Filter the resulting mixture through a pad of Celite, washing the filter cake with THF and diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

experimental_workflow_elymoclavine start Start: Elymoclavine & Activated Alumina reaction Reflux in Anhydrous Benzene start->reaction filtration Filter to Separate Alumina reaction->filtration elution Elute with Methanol/Ethanol filtration->elution evaporation Evaporate Solvent elution->evaporation purification Purify by Crystallization evaporation->purification end End: Pure this compound purification->end

Caption: Workflow for this compound Synthesis from Elymoclavine.

troubleshooting_logic low_yield Low Yield of this compound? check_sm Check Starting Material Purity & Dryness low_yield->check_sm optimize_reagents Optimize Reagents & Stoichiometry low_yield->optimize_reagents optimize_conditions Optimize Reaction Conditions (T, t) low_yield->optimize_conditions byproducts Significant Byproducts? isomerization Isomerization to Isothis compound? byproducts->isomerization control_ph_temp Control pH and Temperature isomerization->control_ph_temp selective_reagent Use Selective Reagent (e.g., Alumina) isomerization->selective_reagent purification_issue Difficulty in Purification? chromatography Optimize Chromatography purification_issue->chromatography crystallization Optimize Crystallization Solvent purification_issue->crystallization

Caption: Troubleshooting Logic for this compound Synthesis.

References

Lysergol Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lysergol, maintaining its stability in aqueous solutions is critical for experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability challenges of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. This compound is susceptible to degradation under acidic, basic, and oxidative conditions. Photodegradation can also occur with exposure to UV light.[1] For optimal stability, it is crucial to control these environmental factors during storage and experimentation.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: The pH of maximum stability for this compound has been found to be 2.0.[1] Deviation from this acidic pH can lead to increased degradation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years.[2] Stock solutions prepared in organic solvents like DMSO or dimethyl formamide should be stored at -80°C and are stable for up to one year. While this compound is soluble in water, preparing and storing aqueous stock solutions for extended periods is not recommended due to stability concerns. It is advisable to prepare fresh aqueous solutions for each experiment from a stock solution in an appropriate organic solvent.

Q4: Can I autoclave aqueous solutions containing this compound?

A4: No, autoclaving is not recommended. The high temperatures and pressures of autoclaving can significantly accelerate the degradation of this compound. Wet heat has been shown to cause degradation.[1] Sterilization of this compound solutions should be performed by filtration through a 0.22 µm filter if necessary.

Q5: What are the potential degradation products of this compound in aqueous solutions?

A5: While specific degradation products of this compound in aqueous solutions are not extensively documented in the literature, hydrolysis is a likely degradation pathway for related ergoline alkaloids.[2][3][4][5] Under acidic or basic conditions, the ester or amide linkages in similar molecules are susceptible to cleavage. For this compound, which has a primary alcohol group, oxidation could lead to the formation of an aldehyde or carboxylic acid. Photodegradation may involve complex rearrangements of the ergoline ring structure.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent results. Degradation of this compound in the aqueous experimental buffer.1. Verify solution pH: Ensure the pH of your buffer is as close to 2.0 as experimentally feasible. If the experiment requires a different pH, prepare the this compound solution immediately before use and minimize the time it spends in the non-optimal pH buffer. 2. Protect from light: Conduct experiments under subdued light and store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation. 3. Control temperature: Avoid exposing the solution to high temperatures. If elevated temperatures are required for the experiment, minimize the exposure time. 4. Check for oxidizing agents: Ensure that none of the buffer components are strong oxidizing agents. The presence of peroxides, for instance, can lead to significant degradation.[1]
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Analyze degradation patterns: Compare the chromatograms of fresh and aged solutions. The appearance of new peaks suggests degradation. 2. Hypothesize degradation pathway: Based on the experimental conditions (e.g., pH, presence of oxygen), infer the likely degradation pathway (hydrolysis, oxidation). This can aid in the tentative identification of degradation products by LC-MS. 3. Optimize analytical method: Use a stability-indicating HPLC method that can resolve the parent this compound peak from all potential degradation products.
Precipitation of the compound from the aqueous solution. Low aqueous solubility at the experimental pH or concentration.1. Confirm solubility: While this compound is reported to be soluble in water, its solubility can be pH-dependent. Check the solubility at the specific pH and temperature of your experiment. 2. Use a co-solvent: If aqueous solubility is a persistent issue, consider the use of a small percentage of a water-miscible organic co-solvent such as DMSO or ethanol, provided it does not interfere with the experiment.

Data Presentation

The following table summarizes the stability of this compound under various forced degradation conditions, providing a quantitative measure of its susceptibility to different stressors.

Stress ConditionReagent/ParameterIncubation TimeTemperature% Recovery of this compound
Acid Hydrolysis0.1 M HCl8 h80°C63.7%[1]
Base Hydrolysis0.1 M NaOH30 minRoom Temp65.9%[1]
Oxidation3% H₂O₂24 hRoom Temp69.7%[1]
Wet HeatWater4 h80°C99.0%[1]
PhotodegradationUV light (254 nm)24 hRoom Temp41.7%[1]

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound Analysis

This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Autosampler

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Methanol and water (containing 1% acetic acid) in an isocratic elution. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare working standards and samples by diluting the stock solution with the mobile phase.

    • Inject the standards and samples into the HPLC system.

    • Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from the standards.

    • Monitor for the appearance of new peaks, which indicate the presence of degradation products.

Mandatory Visualizations

Signaling Pathway

This compound is known to interact with serotonin receptors, including the 5-HT2A receptor.[6][7][8][9][10] The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response phosphorylates targets Ca_release->Cellular_Response modulates activity This compound This compound This compound->Receptor binds

5-HT2A Receptor Signaling Pathway

Experimental Workflow

The following workflow outlines the steps for investigating the stability of this compound in an aqueous solution.

G start Start: Prepare this compound Stock Solution (e.g., in DMSO) prep_aq Prepare Aqueous Solution of this compound at Desired pH and Concentration start->prep_aq stress Apply Stress Condition (e.g., Heat, Light, Oxidizing Agent) prep_aq->stress sample Collect Samples at Different Time Points stress->sample hplc Analyze Samples by Stability-Indicating HPLC sample->hplc data Quantify this compound and Degradation Products hplc->data end End: Determine Degradation Rate and Pathway data->end G start Inconsistent or Unexpected Experimental Results check_hplc Is the HPLC method stability-indicating? start->check_hplc check_solution Was the aqueous solution prepared fresh? check_hplc->check_solution Yes other_cause Conclusion: The issue may be related to other experimental parameters. check_hplc->other_cause No, validate method check_ph Was the pH of the solution controlled and optimal? check_solution->check_ph Yes degradation Conclusion: this compound degradation is the likely cause. check_solution->degradation No, prepare fresh check_light Was the solution protected from light? check_ph->check_light Yes check_ph->degradation No, adjust pH check_temp Was the solution exposed to high temperatures? check_light->check_temp Yes check_light->degradation No, protect from light check_ox Are there oxidizing agents in the buffer? check_temp->check_ox No check_temp->degradation Yes, control temperature check_ox->degradation Yes, use fresh buffer check_ox->other_cause No

References

Technical Support Center: Lysergol Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Lysergol from fungal cultures, such as those of the Claviceps genus.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps before starting this compound purification from a fungal culture?

A1: Before proceeding with extraction and purification, it is crucial to ensure the optimal production of this compound in your fungal culture. This involves confirming the identity and viability of your fungal strain, optimizing fermentation conditions (media composition, pH, temperature, and aeration), and determining the optimal harvest time to maximize the this compound titer. Inadequate production is a common reason for purification failures.

Q2: What are the common classes of impurities encountered during this compound purification from fungal cultures?

A2: The most common impurities include other ergot alkaloids with similar chemical structures, such as chanoclavine, agroclavine, and elymoclavine. Additionally, fungal pigments (like melanins and polyketides), fatty acids, and other secondary metabolites produced by the fungus can co-extract with this compound, complicating the purification process.[1][2][3][4]

Q3: How can I effectively remove fungal pigments that interfere with purification?

A3: Fungal pigments can be challenging to remove due to their varied chemical properties. An effective strategy is to use activated carbon treatment during the purification process. After dissolving the crude extract, adding a small amount of activated carbon and stirring for a short period can help adsorb many pigmented impurities before filtration.[5] Subsequent chromatographic steps, such as column chromatography with a suitable stationary phase (e.g., silica gel or alumina), are also crucial for separating this compound from any remaining pigments.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: this compound is sensitive to light and high temperatures, which can cause degradation and isomerization. Purified this compound should be stored as a solid in a tightly sealed, amber-colored vial at low temperatures, preferably at or below -20°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

Low Yield of Purified this compound

Problem: The final yield of purified this compound is significantly lower than expected based on initial quantification in the fungal broth.

Possible Cause Troubleshooting Steps
Incomplete Extraction Ensure the pH of the fungal broth is appropriately adjusted to the alkaline range (pH 8-10) before solvent extraction to maximize the recovery of this compound in its free base form. Consider using a solvent mixture, such as chloroform-methanol or dichloromethane-methanol, which has been shown to be effective for ergot alkaloid extraction.[5][6] Perform multiple extractions (at least 3-4 times) of the aqueous phase to ensure complete recovery.
Degradation during Purification This compound is susceptible to degradation at extreme pH values and high temperatures. Avoid prolonged exposure to strong acids or bases. If acid-base purification steps are necessary, perform them at controlled, lower temperatures (e.g., 10-20°C).[5][6] During solvent evaporation, use a rotary evaporator at a low temperature (below 40°C) to prevent thermal degradation.
Loss during Chromatographic Purification Optimize the loading of the crude extract onto the chromatography column. Overloading can lead to poor separation and loss of product in mixed fractions. Ensure the chosen solvent system for chromatography provides good separation between this compound and other major impurities to minimize the collection of mixed fractions.
Low Purity of Final Product

Problem: The purified this compound shows significant impurities when analyzed by HPLC or other analytical methods.

Possible Cause Troubleshooting Steps
Co-elution of Structurally Similar Alkaloids If other ergot alkaloids are present, a single chromatographic step may not be sufficient. Consider using a multi-step purification strategy, such as combining normal-phase column chromatography with preparative HPLC. For challenging separations, advanced techniques like centrifugal partition chromatography (CPC) can offer higher resolution.
Presence of Persistent Fungal Pigments If pigments are still present in the final product, revisit the activated carbon treatment step. Ensure the amount of activated carbon and the treatment time are optimized. A second activated carbon treatment on a partially purified fraction may be necessary.
Contamination from Solvents or Equipment Always use high-purity (HPLC grade) solvents for extraction and chromatography to avoid introducing contaminants. Thoroughly clean all glassware and equipment to prevent cross-contamination from previous experiments.

Data Presentation

Table 1: Comparison of Reported Purity and Yield for Different this compound Purification Strategies

Purification Method Source Reported Purity Reported Yield Reference
Acid-Base Treatment & RecrystallizationIpomoea hederacea97%0.65-0.67%[5][6]
Column Chromatography (Alumina) with ChloroformFungal Culture--[7]
Centrifugal Partition Chromatography (CPC)Ipomoea muricata97%210 mg from 4g crude extract[8]

Experimental Protocols

Protocol 1: Extraction and Acid-Base Purification of this compound from Fungal Broth
  • Harvest and Filtration: Harvest the fungal culture at the optimal time for this compound production. Separate the mycelium from the culture broth by filtration. The this compound may be present in both the mycelium and the broth, so both should be processed.

  • Initial Extraction:

    • For the culture broth, adjust the pH to 8-9 with a suitable base (e.g., ammonium hydroxide). Extract the alkaline broth 3-4 times with an equal volume of a chloroform-methanol mixture (e.g., 7:3 v/v).

    • For the mycelium, homogenize it in a methanol solution before proceeding with a similar alkaline extraction.

  • Acidic Wash: Combine the organic extracts and wash them with a dilute acid solution (e.g., 5% HCl) to transfer the protonated this compound into the aqueous phase.

  • Basification and Re-extraction: Adjust the pH of the acidic aqueous phase back to 8-9 with a base. Re-extract the this compound into an organic solvent like chloroform or dichloromethane.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.

Protocol 2: Column Chromatography for this compound Purification
  • Column Preparation: Pack a glass column with an appropriate stationary phase, such as silica gel 60 or activated alumina, in a suitable non-polar solvent (e.g., hexane or chloroform).

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like methanol or ethyl acetate. This can be done in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Final Product fermentation 1. Fungal Culture Growth harvest 2. Harvest & Filtration fermentation->harvest alkaline_extraction 3. Alkaline Extraction (pH 8-9, Chloroform/Methanol) harvest->alkaline_extraction acid_wash 4. Acidic Wash (Dilute HCl) alkaline_extraction->acid_wash re_extraction 5. Re-extraction into Organic Solvent acid_wash->re_extraction concentrate 6. Concentration re_extraction->concentrate chromatography 7. Column Chromatography (Silica or Alumina) concentrate->chromatography fraction_collection 8. Fraction Collection & Analysis chromatography->fraction_collection crystallization 9. Crystallization fraction_collection->crystallization final_product 10. Pure this compound crystallization->final_product

Caption: Experimental workflow for this compound purification.

troubleshooting_guide start Start Purification check_yield Is the final yield low? start->check_yield check_purity Is the purity low? check_yield->check_purity No incomplete_extraction Possible Cause: Incomplete Extraction check_yield->incomplete_extraction Yes coelution Possible Cause: Co-elution of Alkaloids check_purity->coelution Yes end Successful Purification check_purity->end No degradation Possible Cause: Degradation incomplete_extraction->degradation chrom_loss Possible Cause: Chromatographic Loss degradation->chrom_loss solution_yield Solution: - Optimize extraction pH & solvent - Perform multiple extractions chrom_loss->solution_yield solution_yield->check_purity pigments Possible Cause: Fungal Pigments coelution->pigments contamination Possible Cause: Solvent/Equipment Contamination pigments->contamination solution_purity Solution: - Use multi-step chromatography - Employ activated carbon - Use high-purity solvents contamination->solution_purity end_with_issues Further Optimization Needed solution_purity->end_with_issues

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Lysergol Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the separation of Lysergol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection in a reverse-phase HPLC method for this compound?

A good starting point is a gradient elution using a C18 column with an acidic mobile phase. This compound, an ergoline alkaloid, is a basic compound, and an acidic mobile phase ensures it remains in its protonated form, which typically results in better peak shape and reproducibility. A common starting point involves Acetonitrile (ACN) as the organic modifier and water with an acidic additive like 0.1% Formic Acid or Acetic Acid.

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing.

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 3-4) with an acid like formic, acetic, or phosphoric acid can suppress the ionization of residual silanols, minimizing these secondary interactions.[1]

  • Add a Competing Base: Incorporating a small amount of a competing base (e.g., triethylamine) into the mobile phase can also block the active silanol sites.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or sample concentration.

  • Column Degradation: The issue might be a deteriorating column. Consider washing the column or replacing it if it's old or has been used with harsh mobile phases.[2]

Q3: I'm seeing extra, unexpected peaks in my chromatogram. What could they be?

Extra peaks when analyzing ergot alkaloids like this compound can often be attributed to degradation products or isomers.

  • Epimerization: Ergot alkaloids are known to be susceptible to epimerization, forming isomers (e.g., iso-lysergol). This can be influenced by solvents, pH, and light exposure.[3] Careful sample preparation and storage are crucial.

  • Degradation: this compound is particularly unstable under neutral and alkaline (high pH) conditions.[4] Ensure your sample and mobile phase pH are controlled, preferably on the acidic side, to prevent degradation.

  • Contamination: As with any analysis, ensure solvents are HPLC-grade and that glassware and sample vials are clean to rule out external contamination.[5]

Q4: My retention times are shifting from one injection to the next. How can I fix this?

Retention time instability is a common HPLC issue that can compromise data quality.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially important when changing mobile phases or running a new gradient method.

  • Mobile Phase Preparation: Inconsistently prepared mobile phase is a frequent cause. Prepare fresh mobile phase daily, accurately measure all components, and ensure it is thoroughly mixed and degassed.[5]

  • Temperature Fluctuation: Column temperature affects retention time. Using a column oven provides a stable temperature environment and improves reproducibility.[6]

  • Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to shifting retention times.[5][6]

Troubleshooting Guide

This section addresses specific problems you might encounter during method development for this compound.

Problem: Poor Resolution Between this compound and Impurities

If this compound is co-eluting with other compounds, you need to alter the selectivity of your method.

  • Modify Organic Solvent Ratio: If using a gradient, try altering the slope. A shallower gradient can increase separation. For isocratic methods, systematically adjust the percentage of the organic solvent (e.g., acetonitrile).[7][8]

  • Change Organic Solvent: The choice of organic solvent affects selectivity. If you are using acetonitrile, try substituting it with methanol or vice-versa. These solvents have different properties and can change the elution order.[9]

  • Adjust pH: The retention of this compound and many impurities can be pH-dependent. Adjusting the mobile phase pH can significantly alter selectivity and improve resolution.[1][9] It is recommended to work within a pH range of 2 to 8 for standard silica-based columns.[1][6]

Problem: High System Backpressure

Elevated backpressure can indicate a blockage in the system.

  • Check for Blockages: Systematically disconnect components starting from the detector and working back to the pump to identify the source of the pressure. A common culprit is a blocked column frit or guard column.[10]

  • Filter Mobile Phase and Samples: Always filter your mobile phase and samples through a 0.45 µm or 0.22 µm filter to remove particulates that can clog the system.[2]

  • Mobile Phase Viscosity: High-viscosity mobile phases (e.g., high methanol content, low temperature) will naturally result in higher pressure. Ensure the pressure is within the operating limits for your column and system.[11]

Data Presentation: Example Mobile Phase Compositions

The following table summarizes mobile phase compositions used in published methods for this compound or related ergot alkaloids. This provides a starting point for method development.

Organic PhaseAqueous PhaseColumn TypeElution ModeDetection (UV)Reference
MethanolWater with 1% Acetic AcidC18Isocratic225 nm[4]
Acetonitrile0.02 M Ammonium Acetate buffer (pH 7.0)C8Gradient250 nm[4]
Acetonitrile0.01 M Phosphate buffer with 0.1% Acetic AcidC18 (ODS2)Gradient254 nm[12]
Methanol / Acetonitrile0.1% Orthophosphoric Acid (adjusted to pH 6.5)C18Isocratic230 nm[13]

Experimental Protocols

Protocol 1: General Method Development for this compound Separation

This protocol outlines a systematic approach to developing a robust reverse-phase HPLC method for this compound.

  • Column Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Prepare a stock solution of this compound standard in methanol at approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before injection.[14]

  • Initial Gradient (Scouting Run):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a fast linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate elution time of this compound.

    • Detection: Set the UV detector to 225 nm or use a Diode Array Detector (DAD) to scan for the optimal wavelength.[4]

  • Optimization:

    • Based on the scouting run, design a more focused gradient around the elution time of this compound to improve resolution from nearby impurities.

    • If peak shape is poor, adjust the pH. Test different acidic modifiers (e.g., acetic acid, phosphoric acid).

    • If selectivity is poor, try replacing Acetonitrile with Methanol as the organic modifier (Mobile Phase B).

    • Once separation is achieved, the method can be converted to an isocratic one for simplicity and speed if all compounds of interest elute closely together. Adjust the organic/aqueous ratio to achieve a retention factor (k) between 2 and 10 for this compound.[9]

  • Validation:

    • Once the desired separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to relevant guidelines.

Visualizations

Workflow for Mobile Phase Optimization

MobilePhaseOptimization cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Select C18 Column & Acidic Aqueous Phase Scout Run Fast Gradient (e.g., 5-95% ACN) Start->Scout Eval_Res Evaluate Resolution & Peak Shape Scout->Eval_Res Opt_Grad Adjust Gradient Slope & Range Eval_Res->Opt_Grad Resolution Issue Opt_pH Change pH / Acid Modifier Eval_Res->Opt_pH Peak Shape Issue Final Method Finalized (Isocratic or Gradient) Eval_Res->Final Good Separation Opt_Grad->Opt_pH Opt_Solv Switch Organic Solvent (ACN <-> MeOH) Opt_pH->Opt_Solv Opt_Solv->Eval_Res HPLCTroubleshooting Problem Identify Chromatographic Problem Tailing Peak Tailing? Problem->Tailing Shift_RT Shifting Retention Time? Problem->Shift_RT Poor_Res Poor Resolution? Problem->Poor_Res Tailing_Sol_1 Lower Mobile Phase pH (e.g., to pH 3-4) Tailing->Tailing_Sol_1 Yes Tailing_Sol_2 Reduce Sample Load Tailing_Sol_1->Tailing_Sol_2 Tailing_Sol_3 Use a Different Column (e.g., end-capped) Tailing_Sol_2->Tailing_Sol_3 Shift_RT_Sol_1 Ensure Full Column Equilibration Shift_RT->Shift_RT_Sol_1 Yes Shift_RT_Sol_2 Check for Leaks & Verify Flow Rate Shift_RT_Sol_1->Shift_RT_Sol_2 Shift_RT_Sol_3 Use a Column Oven Shift_RT_Sol_2->Shift_RT_Sol_3 Poor_Res_Sol_1 Adjust Gradient Slope Poor_Res->Poor_Res_Sol_1 Yes Poor_Res_Sol_2 Change Organic Solvent (ACN vs MeOH) Poor_Res_Sol_1->Poor_Res_Sol_2

References

Preventing degradation of Lysergol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lysergol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation from exposure to several factors, including light, pH, temperature, and oxidative conditions.[1][2] Forced degradation studies have shown that this compound is particularly labile to dry heat and photochemical conditions, which can lead to complete degradation.[1] It also shows significant degradation under acidic, basic, and oxidative stress.[1]

Q2: What is the optimal pH for maintaining this compound stability in solution?

A2: The pH of maximum stability for this compound in solution is 2.0.[1] It is relatively stable in the pH range of 1-3 but becomes unstable as the pH increases above 3.[1] Therefore, maintaining acidic conditions is crucial during sample preparation and analysis.

Q3: How should I store this compound stock solutions and samples to minimize degradation?

A3: this compound stock solutions and prepared samples should be stored at low temperatures, protected from light. As a solid, this compound is stable for at least four years when stored at -20°C. For solutions, it is recommended to store them at -20°C or -80°C in amber vials to prevent photochemical degradation.[1]

Q4: I am observing low recovery of this compound in my experiments. What are the possible causes and solutions?

A4: Low recovery of this compound can stem from several factors during sample preparation:

  • Degradation: As discussed in the points above, exposure to light, high temperatures, or non-optimal pH can lead to significant loss of the analyte. Ensure all sample preparation steps are conducted under protected light conditions and that temperature and pH are controlled.

  • Incomplete Extraction: The choice of extraction solvent is critical. While this compound is soluble in methanol and DMSO, ensure the extraction procedure is optimized for your specific sample matrix to achieve complete extraction. Issues with solid-phase extraction (SPE) columns, such as insufficient activation or elution volume, can also lead to analyte loss.

  • Adsorption: this compound may adsorb to the surfaces of glassware or plasticware. Using silanized glassware can help minimize this issue.

Q5: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A5: The appearance of unexpected peaks in your chromatogram likely indicates the presence of degradation products. Forced degradation studies show that under stress conditions such as exposure to acid, base, oxidation, and UV light, multiple degradation products are formed with different retention times than the parent this compound peak.[1] To confirm this, you can perform a forced degradation study on a pure this compound standard under controlled conditions and compare the resulting chromatogram with your sample chromatogram.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Analyte Response/Low Recovery Degradation due to pH: Sample or mobile phase pH is not optimal.Maintain the pH of your sample and mobile phase within the stable range for this compound (ideally at or near pH 2.0).[1]
Photodegradation: Exposure to UV or ambient light during sample handling and storage.Work under amber or low-light conditions. Use amber vials for sample storage and analysis.[1]
Thermal Degradation: Exposure to high temperatures during sample processing (e.g., evaporation step).Avoid high temperatures. If a concentration step is necessary, use a gentle stream of nitrogen at a low temperature. This compound shows complete degradation under dry heat.[1]
Oxidative Degradation: Presence of oxidizing agents in the sample or reagents.Degas solvents and use antioxidants if compatible with your analytical method. Significant degradation occurs in the presence of hydrogen peroxide.[1]
Appearance of Extra Peaks Formation of Degradation Products: this compound has degraded into other compounds.Review your sample preparation and storage procedures to minimize degradation as outlined above. The presence of extra peaks is expected under stressful conditions.[1]
Inconsistent Results Sample Instability: Degradation occurring variably between samples due to differences in handling time or exposure to destabilizing conditions.Standardize your sample preparation workflow to ensure consistent timing and environmental conditions for all samples. Prepare samples in smaller batches if necessary.

Data Presentation

Table 1: Summary of this compound Stability Under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperatureThis compound Recovery (%)Observation
Acid Hydrolysis0.1 M HCl48 hoursRoom Temperature63.7%Significant degradation with the appearance of degradation peaks.[1]
Base Hydrolysis0.1 M NaOH48 hoursRoom Temperature65.9%Significant degradation with the appearance of degradation peaks.[1]
Oxidation3% H₂O₂48 hoursRoom Temperature69.7%Significant degradation with the appearance of degradation peaks.[1]
Wet HeatWater48 hours80°C99.0%Stable.[1]
Dry Heat-48 hours80°C0%Complete degradation.[1]
UV LightUV radiation (254 nm)48 hoursRoom Temperature41.7%Significant degradation with the appearance of multiple degradation peaks.[1]
PhotochemicalDirect Sunlight48 hoursRoom Temperature0%Complete degradation with the appearance of multiple degradation peaks.[1]

Table 2: pH-Dependent Stability of this compound in Solution

pHStability
1.0 - 3.0Relatively Stable[1]
2.0 Maximum Stability [1]
> 3.0Unstable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on the methodology for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at room temperature for 48 hours.
  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 48 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 48 hours.
  • Thermal Degradation (Dry Heat): Place the solid this compound powder in an oven at 80°C for 48 hours.
  • Photodegradation: Expose the this compound solution to direct sunlight for 48 hours.

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Recommended Sample Preparation Workflow for this compound Analysis

This workflow is designed to minimize the degradation of this compound during sample preparation.

1. Extraction:

  • Use a validated extraction procedure with a suitable solvent (e.g., methanol, acetonitrile).
  • Perform all extraction steps under amber or red light to prevent photodegradation.
  • Keep samples on ice or at a controlled low temperature throughout the extraction process.

2. pH Adjustment:

  • If the sample is in an aqueous solution, adjust the pH to approximately 2.0 using a suitable acid (e.g., formic acid, acetic acid) that is compatible with your analytical method.

3. Cleanup:

  • If a solid-phase extraction (SPE) step is required, ensure the cartridge is properly conditioned and that the elution solvent is strong enough for complete recovery. Perform this step expeditiously and under low light.

4. Final Sample Solution:

  • The final sample should be dissolved in a mobile phase-like solution, with the pH adjusted to the optimal range for stability.
  • Store the prepared samples in amber autosampler vials at a low temperature (e.g., 4°C) if immediate analysis is not possible. For longer-term storage before analysis, -20°C or -80°C is recommended.

Mandatory Visualization

Lysergol_Degradation_Pathways This compound This compound Deg_Acid Degradation Products This compound->Deg_Acid  Acidic Conditions (pH < 1 or > 3) Deg_Base Degradation Products This compound->Deg_Base  Basic Conditions (pH > 3) Deg_Ox Degradation Products This compound->Deg_Ox  Oxidative Stress (e.g., H₂O₂) Deg_Heat Complete Degradation This compound->Deg_Heat  Dry Heat (e.g., 80°C) Deg_Light Complete Degradation This compound->Deg_Light  Photochemical (Sunlight/UV)

Caption: Factors leading to the degradation of this compound.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Cleanup and Concentration cluster_analysis Analysis Start Sample Extract Extract with appropriate solvent (Low temperature, protected from light) Start->Extract pH_Adjust Adjust pH to ~2.0 Extract->pH_Adjust SPE Solid-Phase Extraction (if needed) (Low light) pH_Adjust->SPE Evaporate Concentrate under N₂ (if needed) (Low temperature) SPE->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analyze HPLC/LC-MS Analysis Reconstitute->Analyze Store Store at low temp in amber vials Reconstitute->Store

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Troubleshooting Low Signal Intensity in Lysergol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low signal intensity during the mass spectrometry analysis of Lysergol. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity in this compound mass spectrometry?

Low signal intensity for this compound can stem from several factors, broadly categorized as:

  • Suboptimal Instrument Parameters: The settings for the ion source and mass analyzer may not be optimized for this compound's chemical properties.[1]

  • Inefficient Ionization: The chosen ionization method or mobile phase composition may not be effectively generating gas-phase this compound ions.[2][3]

  • Sample-Related Issues: Problems like low sample concentration, ion suppression from matrix components, or the formation of adducts can significantly reduce the desired signal.[1][2]

  • In-Source Fragmentation: The analyte may be fragmenting within the ion source before it can be detected as the primary ion.[1][4]

Q2: Which ionization mode and polarity are best for this compound analysis?

For alkaloids like this compound, Electrospray Ionization (ESI) in the positive ion mode is strongly recommended.[1] The nitrogen atoms in the ergoline structure are readily protonated, leading to a much higher response as the protonated molecule, [M+H]⁺, compared to the negative ion mode.[1]

Q3: How does in-source fragmentation affect my this compound signal?

In-source fragmentation occurs when the energy within the ion source is too high, causing the this compound molecule to break apart before it reaches the mass analyzer.[1] This reduces the intensity of the desired precursor ion ([M+H]⁺ at approximately m/z 255) and increases the signal of fragment ions.[5] This phenomenon can be controlled by optimizing ion source parameters, particularly the cone voltage (also known as fragmentor or orifice voltage).[1][4]

Q4: What are adduct ions and how do they reduce my signal?

Adduct ions are formed when the target molecule associates with other ions present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[6] This splits the total ion current for your analyte across multiple species, which can significantly decrease the intensity of your target protonated ion, [M+H]⁺.[7] The presence of non-volatile salts in your sample, mobile phase, or on glassware is a common cause.[6][8]

Q5: Could my sample preparation be the cause of low signal?

Absolutely. Improper sample preparation is a leading cause of poor results in mass spectrometry.[3] Key issues include:

  • Particulates: Clogging the system. Samples should be centrifuged or filtered.[8]

  • High Salt Concentration: Using non-volatile buffers (e.g., phosphate) or having high concentrations of mineral salts (Na⁺, K⁺) can cause severe ion suppression and contaminate the instrument.[8]

  • Analyte Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[1][2]

  • Solvent Choice: The sample should be fully dissolved in a solvent compatible with the mobile phase.[1]

Section 2: Detailed Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues related to low signal intensity.

Problem Area: Ion Source & MS Parameters

Q: My [M+H]⁺ signal for this compound (m/z 255) is weak. Where do I start with optimizing ion source parameters?

A systematic, one-factor-at-a-time optimization is recommended.[1] Begin with a standard solution of this compound infused directly into the mass spectrometer to find the optimal settings before proceeding with LC-MS analysis.

  • Confirm Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[2][9]

  • Set Initial Parameters: Start with typical ESI+ settings. A good starting point is provided in Table 2.

  • Optimize Cone Voltage (Fragmentor/Orifice Voltage): This is one of the most critical parameters for this compound.[10]

    • Start at a low voltage (e.g., 10-20 V).

    • Gradually increase the voltage while monitoring the signal intensity of the [M+H]⁺ ion at m/z 255.

    • You should see the signal increase to an optimal point before it begins to decrease as in-source fragmentation becomes dominant.[11] Select the voltage that provides the maximum intensity for the [M+H]⁺ ion.

  • Optimize Capillary Voltage: This voltage is crucial for forming a stable electrospray.[1] An unstable spray leads to a weak and fluctuating signal. Adjust in small increments (e.g., 0.5 kV) to find the most stable and intense signal.

  • Optimize Gas Flow and Temperature:

    • Nebulizer Gas: Aids in droplet formation. Adjust for a stable spray.[1]

    • Drying Gas Flow & Temperature: These facilitate ion desolvation. Increase the temperature and flow for mobile phases with high water content, but avoid excessive heat that could cause thermal degradation.[1][12]

Problem Area: Sample & Mobile Phase

Q: I suspect ion suppression from my sample matrix. How can I confirm and resolve this?

Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound.[9][12]

Diagnosis: A post-column infusion experiment can identify regions of ion suppression.[12]

  • Infuse a standard solution of this compound at a constant rate into the flow path after the analytical column.

  • Inject a blank, extracted sample matrix (without this compound) onto the LC column.

  • Monitor the this compound signal. Any dips or decreases in the signal intensity correspond to elution times where matrix components are causing suppression.[12]

Resolution:

  • Improve Chromatographic Separation: Adjust the LC gradient to separate this compound from the interfering matrix components.[12]

  • Enhance Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[12][13]

  • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering matrix components below the level where they cause significant suppression.[12]

Q: My spectrum shows multiple peaks around the expected mass (e.g., m/z 277, 293). What are these and how can I minimize them?

These are likely sodium ([M+Na]⁺, m/z 277) and potassium ([M+K]⁺, m/z 293) adducts. They reduce the intensity of your target [M+H]⁺ ion.

Resolution:

  • Use High-Purity Reagents: Ensure that all solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate) are LC-MS grade.[12]

  • Avoid Contaminated Glassware: Older glassware can be a source of sodium ions.[6] Use polypropylene vials and tubes whenever possible.

  • Use Volatile Buffers: Replace any non-volatile buffers (like PBS) with volatile ones such as ammonium formate or ammonium acetate.[14][15]

  • Add an Adduct-Suppressing Additive: Adding a small amount of a volatile ammonium salt (e.g., 2-5 mM ammonium formate) to the mobile phase can help promote the formation of the [M+H]⁺ ion over metal adducts.[14] In some cases, additives like ascorbic acid have been shown to reduce adduct formation.[16]

Section 3: Data Tables and Visualizations

Quantitative Data Summary

Table 1: Common Ions Observed for this compound in ESI+ Mode

m/z (approx.) Ion Identity Common Cause / Comment
255.1 [M+H]⁺ Target Ion. The primary protonated molecule.[5]
277.1 [M+Na]⁺ Sodium adduct. Caused by Na⁺ contamination in sample or mobile phase.[6][7]
293.1 [M+K]⁺ Potassium adduct. Caused by K⁺ contamination.
237.1 [M+H-H₂O]⁺ Fragment ion due to loss of water. Can occur with excessive in-source energy.[17]
223.1 Fragment Ion A known fragment of the ergoline structure, often seen in MS/MS or high-energy in-source fragmentation.[5]

| 208.1 | Fragment Ion | Another common fragment of the ergoline structure.[5] |

Table 2: Recommended Starting Parameters for this compound ESI-MS Analysis

Parameter Typical Range Rationale
Ionization Mode Electrospray (ESI) Efficient for polar, ionizable compounds like alkaloids.[1][18]
Polarity Positive The nitrogen atoms in this compound are readily protonated.[1]
Capillary Voltage 2.5 - 4.5 kV Creates a stable electrospray; optimize for signal stability.[1]
Cone Voltage 15 - 40 V Critical Parameter. Balances declustering and fragmentation. Requires careful optimization.[10][19]
Drying Gas Temp. 250 - 400 °C Facilitates solvent evaporation. Higher temps needed for higher aqueous flow rates.[1]
Drying Gas Flow 8 - 12 L/min Removes solvent vapor from the ion source.
Nebulizer Pressure 30 - 50 psi Assists in aerosol formation.

| Mobile Phase Additive | 0.1% Formic Acid | Promotes protonation to form the [M+H]⁺ ion.[5] |

Visualizations

Troubleshooting_Workflow cluster_instrument Instrument Checks cluster_optimization Parameter Optimization cluster_sample Sample & Mobile Phase Evaluation start Low Signal Intensity Detected for this compound check_cal Is MS Tuned & Calibrated? start->check_cal check_spray Is ESI Spray Stable? check_cal->check_spray Yes no_cal No: Perform Tuning & Calibration check_cal->no_cal No opt_cone Optimize Cone Voltage check_spray->opt_cone Yes no_spray No: Check for Clogs, Mobile Phase Flow check_spray->no_spray No opt_cap Optimize Capillary Voltage opt_cone->opt_cap opt_gas Optimize Gas Flow & Temperature opt_cap->opt_gas eval_prep Review Sample Prep (Cleanliness, Concentration) opt_gas->eval_prep check_adducts Check for Adducts ([M+Na]⁺, [M+K]⁺) eval_prep->check_adducts check_suppression Test for Ion Suppression check_adducts->check_suppression end_node Signal Improved check_suppression->end_node no_cal->check_cal no_spray->check_spray

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Factors_Affecting_Signal Key Factors Influencing this compound Signal Intensity cluster_source Ion Source Efficiency cluster_sample Sample & Mobile Phase cluster_analyte Analyte Properties center This compound [M+H]⁺ Signal Intensity p1 Cone Voltage p1->center p2 Capillary Voltage p2->center p3 Gas Flows & Temps p3->center p4 Ionization Mode (ESI) p4->center s1 Analyte Concentration s1->center s2 Matrix Effects (Ion Suppression) s2->center s3 Adduct Formation (Na⁺, K⁺) s3->center s4 Mobile Phase pH & Additives s4->center a1 In-Source Fragmentation a1->center a2 Chemical Stability a2->center

Caption: Logical diagram of factors affecting this compound ionization.

Section 4: Key Experimental Protocols

Protocol 1: Ion Source Parameter Optimization via Infusion

Objective: To determine the optimal ion source settings for maximizing the this compound [M+H]⁺ signal.

Materials:

  • This compound standard (1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump.

  • Mass spectrometer with ESI source.

Methodology:

  • Set up the mass spectrometer in ESI positive mode, monitoring the m/z range that includes 255.1.

  • Infuse the this compound standard solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Allow the signal to stabilize.

  • Cone Voltage Optimization: While monitoring the intensity of m/z 255.1, incrementally increase the cone/fragmentor voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V). Record the intensity at each step and identify the voltage that yields the maximum signal. Set the cone voltage to this optimal value.

  • Capillary Voltage Optimization: At the optimal cone voltage, adjust the capillary voltage in 0.5 kV increments. Identify the setting that provides the most stable and intense signal.

  • Gas and Temperature Optimization: Systematically adjust the nebulizer gas pressure, drying gas flow, and drying gas temperature, one at a time, to maximize the signal intensity.

  • Record the final optimized parameters for use in subsequent LC-MS methods.

Protocol 2: Basic Sample Preparation for this compound Analysis

Objective: To prepare a clean sample suitable for LC-MS, minimizing ion suppression and contamination.

Materials:

  • Sample containing this compound.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • 0.45 µm syringe filters or centrifuge.

  • Polypropylene autosampler vials.

Methodology:

  • Extraction: Extract this compound from its matrix using an appropriate solvent (e.g., methanol or acetonitrile).

  • Dilution: Dilute the extract with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration within the linear range of the instrument.

  • Clarification:

    • Option A (Filtration): Filter the diluted sample through a 0.45 µm syringe filter into a clean polypropylene vial.

    • Option B (Centrifugation): Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any particulates.[8] Carefully transfer the supernatant to a clean polypropylene vial.

  • Analysis: The sample is now ready for injection into the LC-MS system. Always include solvent blanks and quality control samples in your analytical run.

References

Technical Support Center: Enhancing Lysergol Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lysergol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a stock solution of this compound, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended. This compound is soluble in these solvents at a concentration of approximately 20 mg/mL.[1][2] It is also slightly soluble in methanol and pyridine.[3][4] When preparing the stock solution, it is advisable to use high-quality, anhydrous solvents to ensure the stability of the compound. The stock solution should be purged with an inert gas to prevent oxidation.[1]

Q2: Can this compound be dissolved directly in aqueous solutions like PBS or cell culture media?

A2: Direct dissolution of this compound, a crystalline solid, in aqueous solutions such as Phosphate-Buffered Saline (PBS) or cell culture media is generally not recommended due to its low aqueous solubility. One source suggests a water solubility of 50 mg/mL, though this may pertain to a salt form of the compound and should be approached with caution.[5] To achieve the desired concentration in your aqueous experimental setup, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer or media.

Q3: My this compound solution precipitates when I add it to my cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a common issue. Here are several troubleshooting steps you can take:

  • Optimize the final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.

  • Use a serial dilution approach: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in the medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) cell culture media can sometimes improve solubility.

  • Increase mixing efficiency: Gently vortex or pipette the solution immediately after adding the this compound stock to ensure rapid and uniform distribution.

  • Consider the use of solubilizing agents: For particularly challenging cases, the addition of a small amount of a biocompatible surfactant or cyclodextrin to the cell culture medium can help to enhance the solubility of hydrophobic compounds.

Q4: What are the known stability and storage conditions for this compound?

A4: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[1] Stock solutions prepared in DMSO or other organic solvents should be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~ 20 mg/mL[1][2]
Dimethylformamide (DMF)~ 20 mg/mL[2]
Water50 mg/mL (potential salt form)[5]
MethanolSlightly Soluble[3][4]
PyridineSlightly Soluble[3][4]

Table 2: In Vitro Activity of this compound at Serotonin Receptors

Receptor SubtypeEC50Assay TypeReference
5-HT1A73 nMFLIPR Assay[1]
5-HT2A1.6 nMFLIPR Assay[1]
5-HT2C6.6 nMFLIPR Assay[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 254.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 254.33 g/mol * 1 mL = 0.0025433 g = 2.54 mg

  • Weigh this compound: Accurately weigh 2.54 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the 10 mM this compound stock solution in aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Objective: To prepare a final concentration of 100 nM this compound in a cell culture plate with a final volume of 200 µL per well, ensuring the final DMSO concentration is ≤ 0.1%.

Procedure:

  • Prepare an intermediate dilution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of cell culture medium. Mix well by gentle pipetting.

  • Prepare the final working solution:

    • Prepare a 2X working solution of 200 nM this compound by diluting the 100 µM intermediate solution 1:500 in pre-warmed cell culture medium. For example, add 1 µL of the 100 µM intermediate solution to 499 µL of cell culture medium. Mix well.

  • Treat the cells:

    • Add 100 µL of the 2X (200 nM) working solution to each well of the cell culture plate that already contains 100 µL of cell suspension or media. This will result in a final volume of 200 µL and a final this compound concentration of 100 nM. The final DMSO concentration will be 0.01%.

  • Include a vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO (0.01%) to control wells.

Mandatory Visualizations

Experimental Workflow: Preparing this compound for In Vitro Assays

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot intermediate Prepare Intermediate Dilution (e.g., 100 µM in Media) aliquot->intermediate Dilute final_working Prepare Final Working Solution (e.g., 200 nM in Media) intermediate->final_working treat Treat Cells with Final Concentration (e.g., 100 nM) final_working->treat Add to Cells incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Workflow for preparing this compound solutions.
Signaling Pathway: this compound at 5-HT1A Receptor

G This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Agonist Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ↑ ERK Activation Gi->ERK Activates PI3K_Akt ↑ PI3K/Akt Pathway Gi->PI3K_Akt Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition ERK->Neuronal_Inhibition PI3K_Akt->Neuronal_Inhibition

This compound-mediated 5-HT1A receptor signaling.
Signaling Pathway: this compound at 5-HT2A Receptor

G This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Agonist Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

This compound-mediated 5-HT2A receptor signaling.
Signaling Pathway: this compound at 5-HT2C Receptor

G This compound This compound HT2C 5-HT2C Receptor This compound->HT2C Agonist Gq Gq/11 Protein HT2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Dopamine_Release ↓ Dopamine Release Ca_release->Dopamine_Release PKC->Dopamine_Release

This compound-mediated 5-HT2C receptor signaling.

References

Technical Support Center: Minimizing Epimerization of Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the epimerization of Lysergol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process that alters the stereochemistry at one of several chiral centers within a molecule. For this compound, the most susceptible position for epimerization is at the C-8 position.[1][2] This results in the formation of its diastereomer, Isothis compound. This transformation can significantly impact the biological activity and pharmacological profile of the final compound, making its control crucial in research and drug development.[1][2]

Q2: What are the primary causes of this compound epimerization?

A2: The epimerization of this compound is primarily influenced by several factors:

  • pH: Both acidic and alkaline conditions can catalyze epimerization. Alkaline conditions, in particular, have been shown to favor the conversion of the R-epimer to the S-epimer.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of epimerization.[1][3][4]

  • Solvent: Protic solvents, such as methanol, can promote epimerization. Aprotic solvents are generally more favorable for stability.[1][5]

  • Light Exposure: Exposure to light, especially UV light, can contribute to the degradation and epimerization of ergot alkaloids.[1][2]

  • Prolonged Reaction or Storage Times: Longer exposure to conditions that favor epimerization increases the likelihood of its occurrence.[3]

Q3: How can I detect and quantify the epimerization of this compound?

A3: Several analytical techniques can be employed to detect and quantify the epimerization of this compound. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS/MS) detection is a common and effective method for separating and quantifying this compound and its epimer, Isothis compound.[6][7][8][9] Capillary electrophoresis has also been applied for the separation of ergot alkaloid epimers.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of Isothis compound detected post-reaction. Inappropriate reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C or below) to slow down the rate of epimerization.[3][10]
Unsuitable solvent. Use aprotic solvents like chloroform, which has been shown to minimize epimerization.[1][5] Avoid protic solvents like methanol if possible.[1][5]
Presence of acidic or basic reagents/conditions. If the reaction chemistry allows, neutralize the reaction mixture as soon as the desired transformation is complete. Use milder or sterically hindered bases if a base is required.[11]
Epimerization observed after purification. Acidic or basic conditions during chromatography. Use a buffered mobile phase or a purification method that avoids harsh pH conditions. Consider alternative purification techniques like preparative TLC or crystallization.
Prolonged exposure to the purification matrix. Minimize the time the compound is in contact with the stationary phase. Optimize the chromatography method for faster elution.
Degradation or epimerization during storage of this compound solutions. Improper storage conditions. Store this compound solutions at low temperatures (≤ -20 °C) in amber vials to protect from light.[1][5] For long-term storage, chloroform is a recommended solvent.[1]

Data on Factors Influencing Epimerization

The following table summarizes the influence of various factors on the epimerization of ergot alkaloids, including this compound. It is important to note that the extent of epimerization can be compound-specific, and these should be considered as general guidelines.

Factor Condition Observed Effect on Epimerization Reference
Temperature Elevated temperatures (e.g., baking, heating)Generally increases the rate of epimerization towards the S-form.[1][2]
Low temperatures (e.g., -20 °C, -40 °C)Significantly minimizes or prevents epimerization during storage.[5][12]
pH Alkaline conditionsFavors the conversion from the R-epimer to the S-epimer.[1][2]
Acidic conditionsCan also promote epimerization.[1][2]
Solvent ChloroformShows minimal to no epimerization, even at room temperature.[1][5]
AcetonitrileModest epimerization at room temperature; should be stored at low temperatures.[5]
Methanol (Protic)Substantial epimerization, especially at room temperature.[5]
Methanol/DichloromethaneHigh promotion of epimerization.[1]
Light UV lightCan influence the R/S ratio, generally towards the S-form.[1][2]

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Epimerization

This protocol outlines a general approach for conducting a chemical reaction with this compound while minimizing the risk of epimerization.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Chloroform, THF, Dichloromethane)

  • Reaction vessel (round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

  • Cooling bath (e.g., ice-water, dry ice/acetone)

  • Stirring apparatus

Procedure:

  • Inert Atmosphere: Dry the reaction vessel thoroughly and place it under an inert atmosphere of argon or nitrogen.

  • Solvent and Substrate: Add the anhydrous aprotic solvent to the reaction vessel, followed by the this compound.

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath before adding any reagents.

  • Reagent Addition: Add reagents slowly and dropwise to maintain the low temperature and control the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

  • Quenching: Once the reaction is complete, quench it at the low temperature by adding a suitable quenching agent.

  • Work-up: Perform the aqueous work-up at a low temperature, if possible, and minimize exposure to acidic or basic conditions.

  • Purification: Proceed immediately to purification, using methods that avoid harsh conditions (see Protocol 3).

Protocol 2: Extraction of this compound with Minimized Epimerization

This protocol is adapted from methods for extracting ergot alkaloids while minimizing epimerization.

Materials:

  • Plant material containing this compound

  • Extraction solvent: Chloroform-methanol mixture (e.g., 7:3 v/v)[13]

  • 5% Phosphoric acid solution

  • Aqueous ammonia

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Initial Extraction: Extract the powdered plant material with the chloroform-methanol mixture.

  • Acidic Extraction: Concentrate the initial extract and then perform multiple extractions with a 5% phosphoric acid solution. This will protonate the alkaloids and bring them into the aqueous phase.

  • Basification: Combine the acidic aqueous extracts and carefully adjust the pH to approximately 8 with aqueous ammonia.[13] Perform this step in an ice bath to keep the temperature low.

  • Back-Extraction: Immediately extract the alkaloids back into a chloroform-methanol mixture.

  • Washing and Concentration: Wash the organic extracts with water and then concentrate the solution under reduced pressure at a temperature below 30°C.[13]

Protocol 3: Purification of this compound via Crystallization

Crystallization is a preferred method for purification as it can avoid the potentially harsh conditions of chromatography.

Materials:

  • Crude this compound extract

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of DMSO.[14]

  • Precipitation: Slowly add an equal volume of water to the DMSO solution to precipitate the this compound.

  • Crystallization: Allow the mixture to stand at a cool temperature to promote crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a cold solvent in which this compound is sparingly soluble (e.g., cold methanol or water).[14]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Epimerization_Mechanism This compound This compound (R-epimer at C-8) Enolate Planar Enolate Intermediate This compound->Enolate - H+ (Base catalyst) Enolate->this compound + H+ Isothis compound Isothis compound (S-epimer at C-8) Enolate->Isothis compound + H+ (from opposite face) Isothis compound->Enolate - H+ (Base catalyst)

Caption: Mechanism of base-catalyzed epimerization of this compound at the C-8 position.

Troubleshooting_Workflow start Epimerization Detected? check_temp Is Reaction Temperature > 0°C? start->check_temp Yes end Epimerization Minimized start->end No lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes check_solvent Is a Protic Solvent Used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Switch to Aprotic Solvent check_solvent->change_solvent Yes check_ph Are Harsh Acidic/Basic Conditions Present? check_solvent->check_ph No change_solvent->check_ph modify_ph Action: Use Milder Reagents/Neutralize Promptly check_ph->modify_ph Yes check_time Is Reaction/Storage Time Prolonged? check_ph->check_time No modify_ph->check_time reduce_time Action: Minimize Exposure Time check_time->reduce_time Yes check_time->end No reduce_time->end

Caption: A workflow for troubleshooting and mitigating this compound epimerization.

Preventative_Measures title Key Strategies to Prevent this compound Epimerization temp Temperature Control (Low Temperature Reactions/Storage) solvent Solvent Selection (Aprotic Solvents, e.g., Chloroform) ph pH Management (Avoid Harsh Acids/Bases, Use Buffers) light Light Protection (Use Amber Vials, Work in Dim Light) time Time Management (Minimize Reaction and Storage Times)

Caption: Core preventative measures to minimize the epimerization of this compound.

References

Technical Support Center: Strategies to Improve the Bioavailability of Lysergol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lysergol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an ergoline alkaloid found in certain fungi and plants.[1] Like many other alkaloids, its clinical potential can be limited by low oral bioavailability. This is often due to poor aqueous solubility, extensive first-pass metabolism in the liver and intestines, and efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][3] Overcoming these hurdles is crucial for developing effective oral formulations of this compound for preclinical and potential clinical applications.

Q2: What are the primary mechanisms by which this compound's bioavailability can be enhanced?

A2: The oral bioavailability of this compound can be improved by addressing its poor solubility and high first-pass metabolism through several formulation strategies. These include:

  • Improving Solubility and Dissolution: Utilizing techniques such as nanoparticle formulations, complexation with cyclodextrins, and self-emulsifying drug delivery systems (SEDDS) can increase the dissolution rate and solubility of this compound in the gastrointestinal fluids.

  • Inhibiting First-Pass Metabolism: this compound itself has been shown to act as a bioenhancer by inhibiting metabolic enzymes and efflux transporters like BCRP.[2][4] Co-administration with other bioenhancers or formulating it in systems that protect it from metabolic enzymes can also be effective.

  • Modifying Permeability: Certain excipients and formulation types can enhance the permeation of this compound across the intestinal epithelium.

Q3: What animal models are commonly used for studying the bioavailability of this compound?

A3: Rodent models, particularly rats and mice, are the most common choices for initial in vivo pharmacokinetic and bioavailability studies of this compound and other ergoline alkaloids. These models are cost-effective and allow for the collection of essential data on absorption, distribution, metabolism, and excretion (ADME). For certain studies, larger animal models like rabbits or dogs may be used to obtain pharmacokinetic data that can be more readily extrapolated to humans.

Troubleshooting Guides

Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

Possible Cause 1.1: Poor Aqueous Solubility and Dissolution

  • Troubleshooting Steps:

    • Formulation Enhancement: The most effective approach is to improve the solubility of this compound through advanced formulation strategies.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in an isotropic mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the gastrointestinal fluids, these systems form fine oil-in-water emulsions, enhancing solubilization and absorption.[5]

      • Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles - SLNs): Encapsulating this compound within lipid-based nanoparticles can increase its surface area, improve dissolution, and protect it from degradation in the GI tract.

      • Cyclodextrin Complexation: Form an inclusion complex with cyclodextrins to enhance the aqueous solubility of this compound.

Possible Cause 1.2: Extensive First-Pass Metabolism

  • Troubleshooting Steps:

    • Co-administration with Bioenhancers: As this compound itself has bioenhancing properties, ensure the formulation maintains its stability to allow for this self-enhancing effect.[2][4]

    • Lipid-Based Formulations: Formulations like SEDDS and SLNs can promote lymphatic transport, which can partially bypass the hepatic first-pass metabolism.

Possible Cause 1.3: Instability in Biological Matrix Post-Collection

  • Troubleshooting Steps:

    • Sample Handling: Collect blood samples in tubes containing an appropriate anticoagulant and immediately place them on ice.

    • Rapid Processing: Centrifuge the blood samples at 4°C as soon as possible to separate the plasma.

    • Stabilizers: If degradation is still suspected, consider adding esterase inhibitors to the collection tubes, as ergoline alkaloids can be susceptible to enzymatic degradation in plasma.

    • Storage: Immediately freeze the plasma samples at -80°C until analysis.

Issue 2: High Variability in Plasma Concentrations Between Individual Animals

Possible Cause 2.1: Inconsistent Dosing Technique

  • Troubleshooting Steps:

    • Standardized Oral Gavage: Ensure all personnel are thoroughly trained in oral gavage techniques to deliver a consistent volume to the same location in the stomach. Use appropriate gavage needle sizes for the animals.[6][7]

    • Fasting: Implement a consistent fasting period for all animals before dosing to minimize variability in gastrointestinal conditions.

Possible Cause 2.2: Inter-animal Physiological Differences

  • Troubleshooting Steps:

    • Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.

    • Homogenous Animal Population: Use animals of the same age, sex, and strain to minimize physiological differences.

Quantitative Data Summary

While specific data on the oral bioavailability of this compound with various enhancement strategies is limited, studies on its bioenhancing effects on other compounds provide valuable insights. The following table summarizes the pharmacokinetic parameters of Berberine and Curcumin when administered orally to rats, with and without co-administration of this compound. This data illustrates the potential for this compound to improve the bioavailability of co-administered drugs, a principle that can be applied to enhance its own absorption when formulated appropriately.

DrugFormulationAnimal ModelCmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)
Berberine Berberine aloneRat112--
Berberine + this compoundRat191-1.7x (Cmax)[8][9]
Curcumin Curcumin aloneRat21.4 ± 3.8108.6 ± 21.2-
Curcumin + this compoundRat58.2 ± 9.5456.3 ± 78.4~4.2x[4][10]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Materials: this compound, β-cyclodextrin (or a derivative like HP-β-CD), deionized water, ethanol.

  • Procedure:

    • Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio.

    • Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

    • Gradually add the this compound powder to the paste while continuously triturating with a pestle.

    • Knead the mixture for 60 minutes. Add more of the solvent mixture if the paste becomes too dry.

    • Dry the resulting paste in a hot air oven at 50-60°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a fine-mesh sieve.

    • Store the complex in a desiccator until further use.

    • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[11][12]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet chow and water.

  • Formulation Administration:

    • Fast the rats overnight (12-14 hours) before the experiment, with free access to water.

    • Prepare the this compound formulation (e.g., this compound solution, this compound-cyclodextrin complex suspended in 0.5% carboxymethyl cellulose).

    • Administer the formulation orally via gavage at a specified dose (e.g., 10 mg/kg).[6][7]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.

    • Immediately place the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis (HPLC-UV or LC-MS/MS):

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma.[9][13]

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound.

    • Extract this compound from the plasma samples using liquid-liquid extraction or solid-phase extraction.

    • Analyze the extracted samples using the validated HPLC-UV or LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & Data Interpretation A This compound Formulation (e.g., SEDDS, Nanoparticles, Cyclodextrin Complex) B Oral Administration (Rat/Mouse Model) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Quantification of this compound D->E F Pharmacokinetic Analysis (Cmax, AUC) E->F G Bioavailability Assessment F->G

Figure 1: Experimental workflow for assessing the oral bioavailability of this compound formulations.

signaling_pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Figure 2: Simplified signaling pathway of this compound via the 5-HT2A receptor.

troubleshooting_logic Start Low this compound Bioavailability Check_Solubility Assess Solubility/ Dissolution Start->Check_Solubility Check_Metabolism Evaluate First-Pass Metabolism Start->Check_Metabolism Check_Stability Verify Sample Stability Start->Check_Stability Solubility_Solution Implement Formulation Strategy: - SEDDS - Nanoparticles - Cyclodextrins Check_Solubility->Solubility_Solution Poor Metabolism_Solution Use Bioenhancers or Lymphatic-Targeting Formulations Check_Metabolism->Metabolism_Solution High Stability_Solution Optimize Sample Handling: - Rapid Cooling/Freezing - Add Stabilizers Check_Stability->Stability_Solution Poor

Figure 3: Troubleshooting logic for low this compound bioavailability.

References

Addressing matrix effects in LC-MS/MS analysis of Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Lysergol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] In biological matrices such as plasma or serum, these components include salts, lipids (especially phospholipids), and proteins.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Phospholipids are a major cause of matrix effects in bioanalytical assays.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique. Here, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A separate injection of a blank matrix extract is then performed. Any fluctuation (dip or peak) in the constant signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.

For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix sample that has been spiked with the same concentration of this compound after the extraction process. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)

An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no significant matrix effect.

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] A SIL-IS, such as deuterium-labeled this compound (this compound-d3), is chemically identical to this compound but has a different mass. It is added to the sample at the beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by matrix effects in the same way.[3] By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal suppression or enhancement is effectively normalized, leading to more accurate and precise quantification.[3]

Troubleshooting Guide

Issue 1: Poor recovery and significant ion suppression for this compound in plasma samples.

Cause: This is often due to inadequate sample cleanup, leading to the co-extraction of interfering endogenous components, particularly phospholipids. Simple protein precipitation is often insufficient for removing these interferences.

Solution: Employ more rigorous sample preparation techniques. Here's a comparison of common methods:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the plasma using an organic solvent (e.g., acetonitrile, methanol) or an acid.Simple, fast, and inexpensive.Inefficient at removing phospholipids and other soluble matrix components, often leading to significant matrix effects.[4][5]
Liquid-Liquid Extraction (LLE) This compound is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility.Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for polar analytes, and requires solvent optimization.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering components are washed away. This compound is then eluted with a different solvent.Provides cleaner extracts than PPT and LLE, reducing matrix effects. Can also be used to concentrate the sample.[6]Requires method development to select the appropriate sorbent and optimize wash/elution steps. Can be more time-consuming and expensive than PPT.
Phospholipid Removal Plates/Cartridges Specialized sorbents (e.g., zirconia-coated silica) that selectively bind and remove phospholipids from the sample extract.Highly effective at removing phospholipids, significantly reducing matrix effects.[4][7] Can be integrated with protein precipitation in a simple workflow.Higher cost compared to standard PPT or SPE.

Recommendation: For robust and reliable quantification of this compound in plasma, consider using Solid-Phase Extraction (SPE) or a dedicated Phospholipid Removal product. While protein precipitation is a quick screening method, the cleaner extracts obtained from SPE or phospholipid removal techniques will lead to more accurate and reproducible results.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading:

    • To 500 µL of plasma sample, add the stable isotope-labeled internal standard (e.g., this compound-d3).

    • Vortex mix the sample.

    • Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove neutral and acidic interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative method and should be optimized for the specific instrument being used.

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound255.1224.16025
This compound (Qualifier)255.1181.16035
This compound-d3 (IS)258.1227.16025

Note: The optimal DP and CE values should be determined experimentally for the specific mass spectrometer being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS (this compound-d3) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Simple spe Solid-Phase Extraction add_is->spe High Cleanliness lle Liquid-Liquid Extraction add_is->lle Moderate Cleanliness phospholipid_removal Phospholipid Removal Plate ppt->phospholipid_removal Enhanced Cleanliness evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon phospholipid_removal->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Processing (Analyte/IS Ratio) lcms->data

Caption: Experimental workflow for addressing matrix effects in this compound analysis.

troubleshooting_logic cluster_cleanup Cleanup Options start Poor Recovery or High Variability? check_is Using Stable Isotope Internal Standard? start->check_is implement_is Implement SIL-IS (e.g., this compound-d3) check_is->implement_is No assess_matrix Assess Matrix Effect (Post-Extraction Spike) check_is->assess_matrix Yes implement_is->assess_matrix matrix_effect_present Significant Matrix Effect? assess_matrix->matrix_effect_present improve_cleanup Improve Sample Cleanup matrix_effect_present->improve_cleanup Yes solution Reliable Quantification matrix_effect_present->solution No spe Solid-Phase Extraction improve_cleanup->spe phospholipid_removal Phospholipid Removal improve_cleanup->phospholipid_removal lle Liquid-Liquid Extraction improve_cleanup->lle optimize_lc Optimize LC Method (Gradient, Column) optimize_lc->solution spe->optimize_lc phospholipid_removal->optimize_lc lle->optimize_lc

Caption: Troubleshooting logic for matrix effects in this compound LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Lysergol Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of Lysergol, an important ergoline alkaloid, is critical. This guide provides an objective comparison of validated analytical methods, including quantitative NMR (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance of various validated analytical methods for the determination of this compound. This allows for a direct comparison of their key performance characteristics.

ParameterqNMRHPLC-UVRP-HPLCLC-MSGC-MS
Linearity (r²) >0.999[1]>0.99[2]>0.99>0.994 (for related ergot alkaloids)[3]Not explicitly found for this compound, but expected to be >0.99
Limit of Detection (LOD) 0.05 mg/mL[1]12 ng/spot[1]0.035 µg/mL[1]0.05 pmol (for related ergot alkaloids)[3]Method dependent, generally in the low ng/mL range
Limit of Quantification (LOQ) 0.15 mg/mL[1]40 ng/spot[1]0.106 µg/mL[1]0.1 pmol (for related ergot alkaloids)[3]Method dependent, generally in the ng/mL range
Accuracy (% Recovery) 96.6 - 100.6%[1]99.68%[1]99.20 - 102.0%[1]68.4 - 111.0% (for related ergot alkaloids)[3]Not explicitly found for this compound
Precision (%RSD) < 2%[1]Intraday: 1.20-1.89, Interday: 1.39-1.92[1]< 2%[1]Intra-assay: 3.4 - 16.1% (for related ergot alkaloids)[3]Not explicitly found for this compound
Specificity High[1]HighHighVery HighVery High
Sample Throughput LowerHigherHigherHigherHigher
Cost High (instrumentation)ModerateModerateHigh (instrumentation)Moderate to High (instrumentation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

The qNMR method offers a non-destructive analysis with high specificity, directly proportional to the number of protons, thus requiring no standard for quantification of known structures.

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).

  • Transfer the solution to an NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiments: 1D ¹H and 2D correlation spectroscopy (e.g., COSY, HSQC, HMBC) for structural confirmation.

  • Acquisition Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest, a calibrated 90° pulse, and a sufficient number of scans for adequate signal-to-noise ratio.

Data Analysis:

  • Integrate the signals of interest for both this compound and the internal standard.

  • Calculate the concentration of this compound based on the integral values, the number of protons, and the known concentration of the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

Sample Preparation:

  • For bulk drug substances, dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

  • For formulations or biological matrices, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte.[2]

  • Filter the final solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted as needed. A typical mobile phase is a mixture of methanol and water (1:1 v/v).

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., 230 nm).[2]

  • Injection Volume: 10 - 20 µL.

Data Analysis:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

Sample Preparation: Similar to HPLC-UV, with potentially more rigorous clean-up steps to minimize matrix effects.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase column suitable for LC-MS analysis.

  • Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for ergot alkaloids.[3]

  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[3]

Data Analysis: Quantification is typically performed using an internal standard and a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix.

  • Evaporate the solvent and derivatize the residue to increase its volatility and thermal stability. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for compounds with active hydrogens.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass spectrometer.

Data Analysis: Identification is based on the retention time and the mass spectrum, which is compared to a reference library. Quantification can be achieved using a calibration curve with an internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Purification Purification / Derivatization Extraction->Purification qNMR qNMR Purification->qNMR Analysis HPLC_UV HPLC-UV Purification->HPLC_UV Analysis LC_MS LC-MS Purification->LC_MS Analysis GC_MS GC-MS Purification->GC_MS Analysis Identification Identification qNMR->Identification HPLC_UV->Identification LC_MS->Identification GC_MS->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

References

A Comparative Analysis of Lysergol's Efficacy at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive review of available in vitro data reveals the distinct pharmacological profile of Lysergol in comparison to other key 5-HT receptor agonists. This guide provides a detailed comparison of its binding affinities and functional efficacies at various serotonin receptor subtypes, offering valuable insights for researchers and drug development professionals in the field of neuroscience and pharmacology.

This compound, an ergoline alkaloid, demonstrates a unique pattern of activity across the diverse family of serotonin (5-HT) receptors. Notably, the (+)-isomer of this compound exhibits a more favorable profile for potential therapeutic applications, displaying potent agonism at receptors implicated in mood regulation while showing reduced activity at receptors associated with hallucinogenic and adverse cardiovascular effects.

Quantitative Comparison of Agonist Efficacy

To facilitate a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of (+)-Lysergol and other well-characterized 5-HT receptor agonists.

Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT Receptor Agonists

Ligand5-HT1A5-HT2A5-HT2B5-HT2C
(+)-Lysergol Data not availableData not availableData not availableData not available
Serotonin (5-HT) 1.32.50.41.0
LSD 1.12.44.81.1
8-OH-DPAT 0.8110025001800
DOI 6300.52.52.5
Ketanserin 1501.013020

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Table 2: Comparative Functional Efficacy (EC50, nM) and Maximal Response (Emax, % of 5-HT) of 5-HT Receptor Agonists

LigandReceptorEC50 (nM)Emax (% of 5-HT)
(+)-Lysergol 5-HT2A1.6[1]51%[1]
5-HT1A-Partial Agonist[2]
5-HT2C-Partial Agonist (α = 0.2-0.4)[3]
Serotonin (5-HT) 5-HT2A14.0[4]100%
LSD 5-HT2A1.785%
8-OH-DPAT 5-HT1A1.5100%
DOI 5-HT2A0.7100%

Note: EC50 represents the concentration of an agonist that provides 50% of its maximal response. Emax is the maximum response achievable by the agonist, expressed as a percentage of the maximum response to the endogenous ligand, serotonin (5-HT). A dash (-) indicates that specific quantitative data was not available in the reviewed literature.

Recent studies have highlighted that (+)-isomers of this compound derivatives generally show stronger binding to 5-HT1A and 5-HT2C receptors compared to their (-)-isomer counterparts.[2] Importantly, these (+)-isomers exhibit a lack of significant functional activity at 5-HT2A and 5-HT2B receptors, which are known to be involved in hallucinatory effects and cardiovascular side effects, respectively.[2] This suggests a promising therapeutic window for (+)-Lysergol and its derivatives.

Signaling Pathways and Functional Selectivity

The diverse effects of 5-HT receptor agonists are mediated through distinct intracellular signaling pathways. The 5-HT1A receptor primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, the 5-HT2 family of receptors (5-HT2A, 2B, and 2C) predominantly couple to the Gq/11 pathway, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is of growing interest in drug development. For instance, some ergoline compounds, the class of molecules to which this compound belongs, have been shown to exhibit biased agonism at 5-HT receptors. While comprehensive data on this compound's biased agonism is still emerging, its partial agonism at certain receptors suggests a potential for functional selectivity.

Below are diagrams illustrating the canonical signaling pathways for Gq-coupled and Gi-coupled 5-HT receptors, as well as the β-arrestin pathway, which is involved in receptor desensitization and can also initiate its own signaling cascades.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin) Receptor 5-HT2 Receptor (Gq-coupled) Agonist->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Gq-Coupled 5-HT Receptor Signaling Pathway

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor (Gi-coupled) Agonist->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Gi-Coupled 5-HT Receptor Signaling Pathway

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Receptor GPCR Agonist->Receptor Binds GRK GRK Receptor->GRK Activates Receptor_p Phosphorylated GPCR Receptor->Receptor_p GRK->Receptor Phosphorylates BetaArrestin β-Arrestin Receptor_p->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization Signaling β-Arrestin-mediated Signaling (e.g., MAPK) BetaArrestin->Signaling

β-Arrestin Recruitment and Signaling

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are overviews of the methodologies for key experiments.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from a receptor.

  • General Procedure:

    • Membranes from cells expressing the target 5-HT receptor subtype are prepared.

    • A constant concentration of a high-affinity radioligand (e.g., [³H]Ketanserin for 5-HT2A) is incubated with the membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[5]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at a Gq-coupled receptor.

  • General Procedure:

    • Cells stably expressing the target 5-HT receptor (e.g., CHO-K1 cells expressing human 5-HT2A) are cultured in microplates.[6]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of the test agonist are added to the wells.

    • The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.[6]

    • Dose-response curves are generated to calculate the EC50 and Emax values.

3. cAMP Inhibition Assay (for Gi-coupled receptors like 5-HT1A)

This functional assay measures the decrease in intracellular cyclic AMP (cAMP) levels following receptor activation.[7][8]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at a Gi-coupled receptor.[7]

  • General Procedure:

    • Cells stably expressing the target 5-HT receptor (e.g., CHO-K1 cells expressing human 5-HT1A) are cultured in microplates.[7]

    • The cells are treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[8]

    • Increasing concentrations of the test agonist are added to the wells to inhibit forskolin-stimulated cAMP production.[8]

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF or AlphaScreen.[7]

    • Dose-response curves are generated to calculate the EC50 and Emax values for the inhibition of cAMP production.

4. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of potential biased signaling.[9][10]

  • Objective: To quantify the interaction between an activated GPCR and β-arrestin.

  • General Procedure (using Enzyme Fragment Complementation, e.g., PathHunter assay):

    • Cells are engineered to co-express the target GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[9]

    • Upon agonist stimulation, the GPCR is activated, leading to the recruitment of the β-arrestin fusion protein.

    • This recruitment brings the two enzyme fragments into close proximity, allowing them to complement and form a functional enzyme.

    • A substrate is added, and the resulting chemiluminescent signal, which is proportional to the amount of β-arrestin recruitment, is measured.[9]

    • Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The available data suggests that (+)-Lysergol possesses a distinct and potentially favorable pharmacological profile compared to other 5-HT receptor agonists. Its partial agonism at 5-HT1A and 5-HT2C receptors, coupled with a lack of significant agonism at 5-HT2A and 5-HT2B receptors, indicates a potential for therapeutic benefit with a reduced risk of hallucinogenic and adverse cardiovascular effects. Further research, particularly comprehensive head-to-head comparative studies and investigations into its biased agonism profile, is warranted to fully elucidate the therapeutic potential of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data presented is based on available scientific literature and may not be exhaustive.

References

A Comparative Guide to HPLC and qNMR for the Quantification of Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lysergol, a bioactive ergot alkaloid, is critical for quality control and pharmacological studies.[1] This guide provides a comprehensive cross-validation of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), offering a detailed comparison of their performance based on available experimental data.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for the quantification of this compound using HPLC and qNMR, compiled from various studies.

Table 1: Performance Characteristics of HPLC for this compound Quantification

ParameterReported ValueReference
Linearity (Concentration Range)50-1000 ng/mL[2]
2-10 µg/mL[3][4]
Correlation Coefficient (r²)> 0.99[3][4]
Limit of Detection (LOD)0.035 µg/mL[3][4]
Limit of Quantification (LOQ)50 ng/mL[2]
0.106 µg/mL[3][4]
Accuracy (Recovery)87.01-92.26%[2]
99.20-102.0%[3][4]
Precision (RSD)< 15% (Intra- and Inter-day)[2]
< 2% (Repeatability)[3][4]

Table 2: Performance Characteristics of qNMR for this compound Quantification

ParameterReported ValueReference
Linearity (Concentration Range)0.032 - 3.2 mg/mL[5]
Correlation Coefficient (r)> 0.999[1]
Limit of Detection (LOD)0.05 mg/mL[1]
Limit of Quantification (LOQ)0.15 mg/mL[1]
Accuracy (Recovery)96.6-100.6%[1]
Precision (RSD)< 2%[1]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the replication and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the HPLC analysis of this compound involves reversed-phase chromatography with UV detection.

Sample Preparation:

  • Extraction of this compound from the sample matrix (e.g., rat plasma, plant material) is typically performed using a suitable organic solvent like methylene chloride or via standardized extraction procedures.[2][3]

  • The extract is then evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.[6]

Chromatographic Conditions:

  • Column: A C18 column is frequently used for the separation.[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., 0.1% ortho-phosphoric acid) is employed.[2]

  • Detection: UV detection is commonly set at a wavelength of 230 nm or 254 nm.[2][4]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a direct and primary method for quantification without the need for an identical reference standard for the analyte.[5]

Sample Preparation:

  • An accurately weighed amount of the this compound sample and an internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • The mixture is then transferred to an NMR tube for analysis.

NMR Acquisition and Processing:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

  • Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be optimized to ensure full relaxation of the protons for accurate quantification.

  • Data Processing: The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction).

  • Quantification: The concentration of this compound is determined by comparing the integral of a specific, well-resolved this compound signal to the integral of a known signal from the internal standard.

Visualizing the Workflows and Comparison

To further clarify the experimental processes and the comparative aspects of HPLC and qNMR, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma, Plant Extract) Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration Quantification Quantification via Calibration Curve PeakIntegration->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing IS Internal Standard IS->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquisition 1H NMR Spectrum Acquisition NMR_Tube->Acquisition Processing Spectrum Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation HPLC_vs_qNMR cluster_hplc HPLC cluster_qnmr qNMR HPLC_Adv Advantages: - High Sensitivity (ng/mL) - Widely Available - Established Methodologies HPLC_Disadv Disadvantages: - Requires Reference Standard - Potential for Matrix Effects - Longer Analysis Time (including sample prep) qNMR_Adv Advantages: - Primary Method (No Standard Needed) - High Precision and Accuracy - Non-destructive - Rapid Analysis Time (per spectrum) qNMR_Disadv Disadvantages: - Lower Sensitivity (µg/mL to mg/mL) - Requires High-Field NMR - Potential for Signal Overlap This compound This compound Quantification This compound->HPLC_Adv This compound->qNMR_Adv

References

Comparative Analysis of Lysergol's Binding Profile to Serotonin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding profile of Lysergol and other key serotonergic compounds, including the classic psychedelics lysergic acid diethylamide (LSD) and psilocin, to the 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptor subtypes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of these compounds with crucial neurological targets.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki, pA2, or KD values) of this compound, LSD, and psilocin for the 5-HT1A, 5-HT2A, and 5-HT2C receptors. Data has been compiled from various in vitro studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Compound5-HT1A5-HT2A5-HT2C
This compound Partial AgonistInteracts with[1]; Competitive Antagonism by derivatives (pA2 = 7.33-8.40)[2]Partial Agonist (α = 0.2-0.4)[2]
LSD Ki = 1.1 nMKi = 2.9 nMKi = 1.3 nM
Psilocin Ki = 146-152 nMKi = 120-173 nM[3]Ki = 79-311 nM[3]

Note: Ki values are presented in nM. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower Ki value indicates a higher binding affinity. The data for this compound is primarily qualitative or semi-quantitative based on the available literature.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for serotonergic compounds is typically achieved through competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used in the cited studies.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand to saturate all specific binding sites (e.g., spiperone).

  • Test compound: this compound, LSD, or psilocin of high purity.

  • Assay buffer: Typically a Tris-based buffer at physiological pH.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target receptor mix_components Incubate membranes, radioligand, and test compound/buffer/ non-specific ligand prep_membranes->mix_components prep_radioligand Prepare radioligand ([3H]ketanserin) prep_radioligand->mix_components prep_compounds Prepare serial dilutions of test compounds prep_compounds->mix_components filtration Rapid filtration through glass fiber filters mix_components->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation fluid and count radioactivity washing->scintillation calc_binding Calculate specific binding scintillation->calc_binding generate_curve Generate competition curve calc_binding->generate_curve determine_ic50 Determine IC50 generate_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Cells stably expressing the serotonin receptor subtype of interest are cultured, harvested, and homogenized to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. For each test compound concentration, wells are prepared for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + high concentration of a non-labeled competitor), and experimental binding (membranes + radioligand + test compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Signaling Pathways

The 5-HT1A, 5-HT2A, and 5-HT2C receptors are all G-protein coupled receptors (GPCRs), but they activate different intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins.[4] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[5]

G This compound This compound (Agonist) Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling pathway.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to Gq/11 proteins.[6][7] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

G LSD_Psilocin LSD / Psilocin (Agonist) Receptor 5-HT2A Receptor LSD_Psilocin->Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling pathway.

5-HT2C Receptor Signaling Pathway

Similar to the 5-HT2A receptor, the 5-HT2C receptor's primary signaling mechanism is through coupling to Gq/11 proteins, leading to the activation of the phospholipase C pathway.[8][9] However, there is evidence that the 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex and nuanced signaling profile.[10][11] This promiscuous coupling can result in the activation of additional downstream effectors and contributes to the diverse physiological roles of this receptor.

G Lysergol_Psilocin This compound / Psilocin (Agonist) Receptor 5-HT2C Receptor Lysergol_Psilocin->Receptor Gq11 Gq/11 Protein Receptor->Gq11 Activates Gio Gi/o Protein Receptor->Gio Activates G1213 G12/13 Protein Receptor->G1213 Activates PLC Phospholipase C Gq11->PLC Activates Other_Effectors Other Downstream Effectors Gio->Other_Effectors G1213->Other_Effectors

Caption: 5-HT2C receptor signaling pathways.

References

Differentiating Lysergol from its Isomers: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysergol, an ergot alkaloid and an important precursor in the synthesis of various pharmaceuticals, presents a significant analytical challenge due to the existence of closely related isomers, most notably its C8 epimer, isothis compound. The stereochemistry at the C8 position profoundly influences the biological activity of these compounds. Therefore, robust and reliable analytical methods are crucial for their differentiation and quantification. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for distinguishing this compound from its isomers, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key distinguishing analytical data for this compound and its common isomer, isothis compound.

Analytical TechniqueParameterThis compoundIsothis compoundKey Differentiating Feature
Chiral HPLC Retention Time (typical)Earlier ElutionLater ElutionBaseline separation is achievable with a suitable chiral stationary phase, allowing for quantification.
¹H NMR Chemical Shift (δ) of H-8~3.9-4.1 ppm~4.2-4.4 ppmThe different spatial orientation of the hydroxymethyl group at C8 leads to a distinct downfield shift for the H-8 proton in isothis compound.
Chemical Shift (δ) of H-10~6.8-6.9 ppm~6.7-6.8 ppmSubtle differences in the chemical environment of the vinylic proton at C10 can also be observed.
¹³C NMR Chemical Shift (δ) of C-8~70-72 ppm~68-70 ppmThe carbon at the stereocenter (C8) exhibits a noticeable difference in its chemical shift between the two isomers.
Mass Spectrometry Precursor Ion [M+H]⁺ (m/z)255.15255.15Identical for both isomers as they are constitutional isomers.
Key Fragment Ions (m/z)237, 224, 207, 182, 167, 154237, 224, 207, 182, 167, 154While the major fragments are often the same, subtle differences in the relative intensities of certain fragment ions may be observed under specific MS/MS conditions, though this is less reliable for primary differentiation than HPLC or NMR.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the baseline separation of stereoisomers. The choice of the chiral stationary phase (CSP) is critical for achieving resolution.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column, such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, for example, n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v). The exact ratio may need optimization. For basic compounds like this compound, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at a wavelength of 280 nm or 310 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of isomers based on differences in the chemical environment of their nuclei.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), is essential for confirming the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for ergot alkaloids.

  • LC Conditions: As described in the HPLC protocol. The mobile phase composition may need to be adjusted for compatibility with the MS ionization source (e.g., using volatile buffers like ammonium formate).

  • MS Parameters:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-350 °C.

  • MS/MS Fragmentation:

    • Collision Gas: Argon.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

    • Data Acquisition: Acquire full scan MS spectra to identify the precursor ion ([M+H]⁺) and product ion scan (MS/MS) spectra to characterize the fragmentation.

Mandatory Visualization

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a typical workflow for the analytical differentiation of this compound from its isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Identification Sample This compound/Isomer Mixture Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC Chiral HPLC Filtration->HPLC NMR NMR Spectroscopy Filtration->NMR LCMS LC-MS/MS Filtration->LCMS HPLC_Data Compare Retention Times HPLC->HPLC_Data NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Compare Fragmentation Patterns LCMS->MS_Data Identification Isomer Identification & Quantification HPLC_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for differentiating this compound isomers.

This compound Signaling Pathway at Serotonin Receptors

This compound and its isomers interact with various serotonin (5-HT) receptors, primarily subtypes 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. These receptors are G-protein coupled receptors (GPCRs) that can initiate distinct downstream signaling cascades. The diagram below illustrates the canonical G-protein dependent pathway and the β-arrestin mediated pathway.

signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound Receptor 5-HT Receptor (e.g., 5-HT2A) This compound->Receptor Binding G_Protein Gq/11 or Gi/o Receptor->G_Protein Activation GRK GRK Phosphorylation Receptor->GRK Phosphorylation PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylate Cyclase (AC) G_Protein->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_G Cellular Response cAMP->Cellular_Response_G Ca_PKC->Cellular_Response_G Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Promotes Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Pathway (ERK) Beta_Arrestin->MAPK Cellular_Response_A Cellular Response (e.g., Gene Expression) MAPK->Cellular_Response_A

Caption: this compound's interaction with 5-HT receptors.

In Vivo Comparison of Lysergol and its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the naturally occurring ergoline alkaloid, Lysergol, and its synthetic derivatives. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of these compounds. The information presented is based on available experimental data, with a focus on their interactions with serotonin receptors.

Introduction

This compound and its analogs are a class of compounds based on the tetracyclic ergoline ring system. Their structural similarity to neurotransmitters like serotonin allows them to interact with a variety of receptors, particularly the 5-HT receptor family.[1] This interaction imparts a range of pharmacological activities, making them promising candidates for the development of novel therapeutics for neuropsychiatric disorders.[2][3] Notably, many of these derivatives are being investigated for their potential as non-hallucinogenic alternatives to classic psychedelics, aiming to separate therapeutic effects from psychoactive properties.[3][4]

Data Presentation: In Vitro Receptor Pharmacology

The following tables summarize the in vitro receptor binding affinities (Ki) and functional activities (EC50) of this compound and several of its synthetic derivatives at key human serotonin receptors. This data is crucial for understanding the structure-activity relationships (SAR) within this compound class and for predicting their potential in vivo effects.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

Compound5-HT1A5-HT2A5-HT2B5-HT2C
(+)-Lysergol1.32.00.81.0
(-)-Lysergol11.018.025.07.0
(+)-Isothis compound1.00.91.22.5
(-)-Isothis compound>1000>1000>1000>1000

Data compiled from studies on cloned human receptors. Lower Ki values indicate higher binding affinity.[4]

Table 2: Functional Activity (EC50, nM) and Efficacy (% of 5-HT max response) of this compound Stereoisomers

Compound5-HT1A (EC50 / Emax)5-HT2A (EC50 / Emax)5-HT2C (EC50 / Emax)
(+)-Lysergol1.5 / 85%1.6 / 51%1.2 / 43%
(-)-Lysergol- / -- / -2.3 / 78%
(+)-Isothis compound1.8 / 88%No agonism8.5 / 25%

Data represents agonist activity at cloned human receptors. "-" indicates no significant agonism detected.[4][5]

Mandatory Visualization

Signaling Pathways

The primary mechanism of action for this compound and its derivatives involves the modulation of serotonin receptor signaling pathways. The diagrams below illustrate the canonical signaling cascades initiated by the activation of 5-HT1A and 5-HT2A/2C receptors.

5-HT1A_Signaling_Pathway This compound This compound / Derivative Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Activates (βγ subunit) cAMP ↓ cAMP PKA ↓ PKA Activity Hyperpolarization Neuronal Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT2A_C_Signaling_Pathway This compound This compound / Derivative Receptor 5-HT2A/2C Receptor This compound->Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release ↑ Intracellular Ca2+ PKC Protein Kinase C (PKC) Activation

Caption: 5-HT2A/2C Receptor Signaling Pathway.

Experimental Protocols

While direct comparative in vivo studies for a wide range of this compound derivatives are limited, the following section outlines a representative experimental workflow for assessing their pharmacological effects in rodent models. This protocol is synthesized from established methodologies for evaluating 5-HT receptor agonists.

Representative In Vivo Experimental Workflow

In_Vivo_Workflow cluster_0 Pre-study cluster_1 Experimental Day cluster_2 Post-mortem Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice, 7-10 days) Habituation Habituation to Test Environment Animal_Acclimation->Habituation Drug_Admin Drug Administration (i.p. or s.c.) This compound, Derivatives, Vehicle Habituation->Drug_Admin Behavioral_Assessment Behavioral Assessment (e.g., Head-Twitch Response, Locomotor Activity) Drug_Admin->Behavioral_Assessment Physiological_Measures Physiological Measurements (e.g., Body Temperature) Drug_Admin->Physiological_Measures Tissue_Collection Tissue Collection (Brain, Blood) Behavioral_Assessment->Tissue_Collection Physiological_Measures->Tissue_Collection Receptor_Occupancy Ex Vivo Receptor Occupancy Tissue_Collection->Receptor_Occupancy Neurochemistry Neurochemical Analysis (e.g., Microdialysis for Neurotransmitter Levels) Tissue_Collection->Neurochemistry

References

Unlocking Antibacterial Synergy: A Guide to the Validation of Lysergol and Nalidixic Acid Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic antibacterial effects of lysergol when combined with the antibiotic nalidixic acid. The data presented herein demonstrates that this compound, while inactive on its own, significantly enhances the efficacy of nalidixic acid against both sensitive and resistant strains of Escherichia coli. This synergistic activity is attributed to the inhibition of bacterial efflux pumps by this compound, presenting a promising strategy to combat antibiotic resistance. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

The emergence of antibiotic-resistant bacteria is a critical global health challenge. This guide details the validation of a combination therapy involving this compound, a clavine alkaloid, and nalidixic acid, a quinolone antibiotic. Experimental data from checkerboard assays and time-kill studies confirm a significant synergistic effect, with this compound reducing the minimum inhibitory concentration (MIC) of nalidixic acid by two- to eight-fold. The underlying mechanism of this synergy has been identified as the inhibition of ATP-dependent efflux pumps, as evidenced by ATPase inhibition assays and the down-regulation of the yojI gene, which encodes a multidrug ABC transporter protein.

Data Presentation

The synergistic interaction between this compound and nalidixic acid was quantitatively assessed against nalidixic acid-sensitive (E. coli NASEC) and nalidixic acid-resistant (E. coli NAREC) strains. While specific raw data from the primary study is not publicly available, the findings consistently report a significant potentiation of nalidixic acid's antibacterial activity in the presence of this compound.

Combination Bacterial Strain Observed Effect Reported Fold Reduction in MIC of Nalidixic Acid
This compound + Nalidixic AcidE. coli (Nalidixic Acid-Sensitive, NASEC)Synergistic2 to 8-fold[1]
This compound + Nalidixic AcidE. coli (Nalidixic Acid-Resistant, NAREC)Synergistic2 to 8-fold[1]

Mechanism of Action: A Dual Approach

The synergistic effect of the this compound-nalidixic acid combination stems from their distinct but complementary mechanisms of action.

  • Nalidixic Acid: This antibiotic targets and inhibits DNA gyrase, an essential enzyme for bacterial DNA replication.[2][3][4] By interfering with DNA synthesis, nalidixic acid halts bacterial growth and proliferation.[3][4]

  • This compound: While possessing no intrinsic antibacterial activity, this compound acts as a potent efflux pump inhibitor.[1] Specifically, it has been shown to inhibit ATP-dependent efflux pumps in E. coli.[1] These pumps are a common mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell and reducing their intracellular concentration.

The proposed synergistic mechanism involves this compound inhibiting the efflux of nalidixic acid from the bacterial cell. This leads to an increased intracellular concentration of nalidixic acid, allowing it to more effectively inhibit its target, DNA gyrase, and ultimately enhancing its antibacterial effect. This is supported by evidence of ATPase inhibition and the down-regulation of the yojI gene, which is involved in an ABC transporter system.[1]

Experimental Protocols

The validation of the synergistic activity of this compound and nalidixic acid involved several key experiments. The detailed methodologies are outlined below.

Checkerboard Assay

The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Protocol:

  • Preparation of Reagents: Stock solutions of this compound and nalidixic acid are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of this compound along the x-axis and nalidixic acid along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension of either E. coli NASEC or NAREC to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. An FIC index of ≤ 0.5 is indicative of synergy.

Time-Kill Assay

The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

Protocol:

  • Bacterial Culture: An overnight culture of E. coli is diluted to a starting inoculum of approximately 5 x 105 CFU/mL in CAMHB.

  • Treatment: The bacterial suspension is treated with this compound alone, nalidixic acid alone (at MIC, 2x MIC, and 4x MIC), and a combination of this compound and nalidixic acid at their synergistic concentrations. A growth control without any antimicrobial agent is also included.

  • Sampling: Aliquots are removed from each treatment group at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Colony Counting: The aliquots are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

ATPase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of ATPases, which provide the energy for efflux pumps.

Protocol:

  • Preparation of Cell Lysate: A cell lysate containing the bacterial ATPases is prepared from E. coli.

  • Treatment: The lysate is incubated with various concentrations of this compound.

  • ATP Hydrolysis Measurement: The reaction is initiated by the addition of ATP. The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured over time, often using a colorimetric method.

  • Data Analysis: The rate of ATP hydrolysis in the presence of this compound is compared to the untreated control to determine the percentage of ATPase inhibition.

Real-Time Polymerase Chain Reaction (RT-PCR) for yojI Gene Expression

This experiment quantifies the effect of this compound on the expression of the yojI gene, which is part of an ABC transporter system.

Protocol:

  • Bacterial Treatment: E. coli cultures are treated with a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Total RNA is extracted from the treated and untreated bacterial cells.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The cDNA is used as a template for quantitative PCR with primers specific for the yojI gene and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of the yojI gene in the this compound-treated sample is calculated and compared to the untreated control to determine the fold change in expression.

Visualizations

To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow_checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_drugs Prepare serial dilutions of This compound and Nalidixic Acid setup_plate Dispense drug dilutions into 96-well plate (Checkerboard format) prep_drugs->setup_plate prep_inoculum Prepare standardized bacterial inoculum (5x10^5 CFU/mL) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index (FIC ≤ 0.5 = Synergy) read_mic->calc_fic

Checkerboard Assay Workflow

experimental_workflow_time_kill cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_analysis Analysis prep_culture Prepare standardized bacterial culture (5x10^5 CFU/mL) treat_culture Add treatments to bacterial cultures prep_culture->treat_culture prep_treatments Prepare treatment groups: - Control - this compound alone - Nalidixic Acid alone - Combination prep_treatments->treat_culture sample Collect aliquots at multiple time points (0, 2, 4, 6, 8, 24h) treat_culture->sample plate_count Perform serial dilutions and plate for CFU counting sample->plate_count plot_curves Plot log10 CFU/mL vs. Time plate_count->plot_curves determine_synergy Analyze for synergy (≥ 2-log10 decrease) plot_curves->determine_synergy

Time-Kill Assay Workflow

mechanism_of_synergy cluster_cell Bacterial Cell cluster_membrane Cell Membrane efflux_pump ATP-Dependent Efflux Pump (e.g., YojI) adp ADP + Pi efflux_pump->adp nalidixic_acid_out Nalidixic Acid (Extracellular) efflux_pump->nalidixic_acid_out Efflux atp ATP atp->efflux_pump Powers dna_gyrase DNA Gyrase dna_rep DNA Replication dna_gyrase->dna_rep Enables cell_death Bacterial Cell Death dna_rep->cell_death Leads to Cell Death This compound This compound This compound->efflux_pump Inhibits nalidixic_acid_in Nalidixic Acid (Intracellular) nalidixic_acid_out->nalidixic_acid_in Enters cell nalidixic_acid_in->efflux_pump Substrate nalidixic_acid_in->dna_gyrase Inhibits

Proposed Mechanism of Synergy

Conclusion

The combination of this compound and nalidixic acid represents a promising approach to address the challenge of antibiotic resistance in Gram-negative bacteria. The experimental evidence strongly supports a synergistic interaction, whereby this compound restores the efficacy of nalidixic acid by inhibiting efflux pump-mediated resistance. Further research and development of this combination therapy could provide a valuable new tool in the clinical management of bacterial infections. This guide provides the foundational data and methodologies to support such endeavors.

References

A Comparative Study of Lysergol Production in Different Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lysergol production across various fungal strains. This compound, a key precursor for the synthesis of several medically important ergot alkaloids, is naturally produced by certain fungi. This document summarizes quantitative production data, details experimental methodologies for cultivation and analysis, and visualizes the biosynthetic and regulatory pathways involved.

Data Presentation: Comparative Production of this compound and Precursors

While direct comparative data for this compound production is limited in the scientific literature, this table summarizes the available quantitative data for this compound precursors, primarily lysergic acid, and total ergot alkaloids in different fungal strains. This information provides a valuable benchmark for assessing the potential of these strains for this compound production.

Fungal StrainProductTiterKey Genetic Modifications/Cultivation ConditionsReference
Claviceps paspaliLysergic Acid & Iso-lysergic Acid3.7 g/LDeletion of the lpsB gene and fermentation optimization.[1]
Claviceps purpureaTotal Ergot Alkaloids2220.5 ± 564.1 µg / 150g white riceSolid-state fermentation on cereal media.[2]
Engineered Aspergillus oryzaeLysergic Acid & Iso-lysergic Acid52.68 ± 1.49 mg/L & 6.32 ± 2.08 mg/LHeterologous expression of the ergot alkaloid biosynthesis gene cluster from C. purpurea.[3]
Engineered Saccharomyces cerevisiaeLysergic Acid1.7 mg/LHeterologous expression of the lysergic acid biosynthetic pathway.[4]
Claviceps purpureaLysergic Acids~200 µg/mLSubmerged fermentation in a sucrose/asparagine broth.[5]

Note: The yields presented are highly dependent on the specific strain, genetic modifications, and cultivation conditions. Direct comparison should be made with caution. The data for Claviceps purpurea on white rice is presented as µg per 150g of substrate, which is not directly comparable to volumetric titers.

Experimental Protocols

This section details generalized methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction and quantification of this compound. These protocols are based on established methods for ergot alkaloid research.

Fungal Cultivation (Submerged Fermentation)

This protocol is suitable for strains such as Claviceps purpurea and engineered Aspergillus oryzae.

  • Seed Culture Preparation:

    • Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with the desired fungal strain and incubate at 25°C for 7-10 days.

    • Transfer a small piece of the mycelium to a flask containing a seed medium (e.g., T25 medium: 100 g/L sucrose, 10 g/L L-asparagine, 0.1 g/L yeast extract, 1 g/L Ca(NO₃)₂, 0.25 g/L KH₂PO₄, 0.25 g/L MgSO₄·7H₂O, 0.12 g/L KCl, 0.02 g/L FeSO₄·7H₂O, 0.015 g/L ZnSO₄·7H₂O).

    • Incubate the seed culture at 25°C on a rotary shaker at 220 rpm for 3-5 days.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 10% v/v). A suitable production medium for Claviceps species contains high concentrations of a slowly metabolized carbon source like sucrose or mannitol, and a nitrogen source such as asparagine or ammonium succinate.

    • Maintain the culture in a fermenter at 25°C with controlled pH (typically around 5.2-5.8) and aeration for 10-14 days.

This compound Extraction and Quantification

This protocol outlines the steps for extracting this compound from the fermentation broth and quantifying it using High-Performance Liquid Chromatography (HPLC).

  • Extraction:

    • Separate the fungal biomass from the fermentation broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to alkaline (pH 8-9) using ammonium hydroxide.

    • Extract the alkaloids from the supernatant with a non-polar solvent such as chloroform or a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.

  • Quantification by HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Perform HPLC analysis using a C18 reverse-phase column.

    • A typical mobile phase consists of a gradient of acetonitrile and a buffer (e.g., ammonium carbonate or formic acid).

    • Detect this compound using a fluorescence detector (excitation at ~310 nm, emission at ~410 nm) or a UV detector at ~312 nm.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a known concentration of pure this compound.

Mandatory Visualization

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from the primary metabolite L-tryptophan.

Lysergol_Biosynthesis Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Multiple Steps Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine CloA Lysergic_acid Lysergic Acid Elymoclavine->Lysergic_acid CloA This compound This compound Lysergic_acid->this compound Reduction

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Analysis

This diagram outlines the general workflow from fungal strain selection to the final quantification of this compound.

Experimental_Workflow Start Strain Selection/Engineering Cultivation Fungal Cultivation (Submerged Fermentation) Start->Cultivation Extraction Extraction of Alkaloids Cultivation->Extraction Purification Purification (e.g., SPE) Extraction->Purification Quantification Quantification by HPLC Purification->Quantification End Data Analysis Quantification->End

Caption: General workflow for this compound production and analysis.

Putative Regulatory Pathway of Ergot Alkaloid Biosynthesis

This diagram illustrates a simplified model of the regulatory network involving the VeA/LaeA/VelB complex, which is known to globally regulate secondary metabolism in many fungi, likely including the biosynthesis of ergot alkaloids like this compound.

Regulatory_Pathway cluster_light Light Response cluster_regulation Nuclear Regulation Light Light VeA_cyto VeA (cytoplasm) Light->VeA_cyto inhibits nuclear import VeA_nuc VeA (nucleus) VeA_cyto->VeA_nuc transport Velvet_Complex VeA/VelB/LaeA Complex VeA_nuc->Velvet_Complex VelB VelB VelB->Velvet_Complex LaeA LaeA LaeA->Velvet_Complex EAS_genes Ergot Alkaloid Synthesis (EAS) Genes Velvet_Complex->EAS_genes activates transcription Lysergol_Biosynthesis This compound Biosynthesis EAS_genes->Lysergol_Biosynthesis

Caption: Putative regulation of this compound biosynthesis by the VeA/LaeA/VelB complex.

References

A Head-to-Head Comparison of Lysergol and Lisuride in Animal Models of Parkinson's Disease: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies often involve dopamine replacement therapies, including the use of dopamine agonists. Among these, ergot derivatives like lisuride have been investigated for their potential to alleviate motor symptoms. Lysergol, another ergot alkaloid, shares structural similarities with lisuride, suggesting a potential role in modulating dopaminergic systems. However, a direct head-to-head comparison of their efficacy and mechanisms in animal models of Parkinson's disease is notably absent in the current scientific literature. This guide provides a comprehensive overview of the available data for both compounds, highlighting their known pharmacological profiles and effects in preclinical models, while underscoring the critical need for direct comparative studies.

Pharmacological Profile: A Tale of Two Ergot Derivatives

Both this compound and lisuride are ergot alkaloids and are known to interact with a range of neurotransmitter receptors, particularly dopamine and serotonin receptors. Their therapeutic effects and potential side effects are largely dictated by their specific receptor binding affinities and functional activities.

Lisuride is a well-characterized dopamine agonist, primarily acting on D2 and D3 dopamine receptors.[1][2] It also exhibits activity at serotonin (5-HT) receptors, which may contribute to its overall therapeutic profile and side-effect profile.[1]

Information on this compound's dopaminergic activity is less extensive. While it is structurally related to other dopaminergic ergot alkaloids, its primary characterization in the literature has been in the context of its psychedelic properties, mediated by serotonin 5-HT2A receptor agonism.[3] However, some studies suggest that ergot alkaloids as a class can act as dopamine agonists.[4] One study indicated that (+)-lysergol has agonist activity at 5-HT2A and 5-HT2C receptors and high affinity for 5-HT2B receptors without agonist effects.[1]

The following table summarizes the known receptor binding and functional activity data for this compound and lisuride.

Table 1: Comparative Receptor Binding and Functional Activity Profile

Receptor SubtypeThis compoundLisurideReferences
Dopamine Receptors
D2Data not availableAgonist[1][2]
D3Data not availableAgonist[1]
Serotonin Receptors
5-HT1AData not availablePotent Agonist[1]
5-HT2AAgonistG-protein biased agonist[1][3]
5-HT2BHigh affinity, no agonismStrong antagonist[1]
5-HT2CAgonistData not available[1]

Efficacy in Animal Models of Parkinson's Disease: A Data Gap

A thorough review of the scientific literature reveals a significant gap in direct comparative studies of this compound and lisuride in animal models of Parkinson's disease. While lisuride has been evaluated in such models, similar data for this compound is scarce.

Lisuride in Parkinson's Disease Models

Lisuride has been shown to induce circling behavior in rodent models of Parkinson's disease with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway. This behavior is a hallmark of dopamine receptor stimulation in this model.

This compound in Relevant Animal Models

Direct evidence for this compound's efficacy in established Parkinson's disease models is lacking. However, some studies on ergot alkaloids as a class have assessed their effects on motor behavior. For instance, some ergot derivatives have been shown to induce circling behavior in the 6-OHDA lesion model, suggesting dopaminergic activity.[4] Further investigation is required to specifically determine this compound's effects in these models.

Table 2: Summary of Effects in Preclinical Models

Animal ModelParameter MeasuredThis compoundLisurideReferences
6-OHDA Lesioned RodentsRotational BehaviorData not availableInduces contralateral rotations[4]
Other Motor Function Tests (e.g., Cylinder Test, Rotarod)Motor Coordination and AsymmetryData not availableData available in various studies
Neurochemical AnalysisStriatal Dopamine LevelsData not availableData available in various studies

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard experimental protocol for evaluating the efficacy of this compound and lisuride in a rodent model of Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Lesion Model
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Stereotaxic Surgery: Animals are anesthetized, and a single unilateral injection of 6-OHDA is made into the medial forebrain bundle or the striatum to induce a progressive loss of dopaminergic neurons.

  • Post-Operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

  • Drug Administration: After a recovery period (typically 2-3 weeks), animals are treated with either this compound, lisuride, or a vehicle control. A range of doses should be tested to establish a dose-response relationship.

  • Behavioral Testing:

    • Rotational Behavior: Animals are placed in a circular arena, and the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations is recorded for a set period (e.g., 90 minutes) following drug administration.

    • Cylinder Test: To assess forelimb akinesia, animals are placed in a transparent cylinder, and the number of spontaneous wall touches with the impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs is counted.

    • Rotarod Test: To evaluate motor coordination and balance, the latency to fall from a rotating rod is measured.

  • Neurochemical and Histological Analysis: Following the final behavioral test, animals are euthanized, and brain tissue is collected for:

    • High-Performance Liquid Chromatography (HPLC): To measure dopamine and its metabolites (DOPAC and HVA) in the striatum.

    • Immunohistochemistry: To visualize and quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and their terminals in the striatum.

Visualizing the Pathways and Processes

Signaling Pathways

The therapeutic effects of dopamine agonists in Parkinson's disease are primarily mediated through the activation of D2 dopamine receptors on medium spiny neurons in the striatum. The following diagram illustrates the canonical D2 receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene Gene Expression (Motor Control) DARPP32->Gene Modulates Dopamine_Agonist Dopamine Agonist (e.g., Lisuride) Dopamine_Agonist->D2R Binds and Activates G A Animal Model Selection (Rats or Mice) B 6-OHDA Lesion Surgery (Unilateral) A->B C Post-Operative Recovery (2-3 weeks) B->C D Drug Administration Groups (Vehicle, this compound, Lisuride) C->D E Behavioral Testing (Rotation, Cylinder Test, Rotarod) D->E F Neurochemical Analysis (HPLC) E->F G Histological Analysis (Immunohistochemistry) E->G H Data Analysis and Comparison F->H G->H

References

Evaluating the Reproducibility of Lysergol Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of lysergol, a key precursor to a wide range of pharmacologically active ergoline alkaloids, presents both significant interest and considerable challenges. The intricate tetracyclic structure of this compound has led to the development of multiple synthetic routes. This guide provides an objective comparison of prominent this compound synthesis protocols, focusing on their reproducibility through an examination of reported yields, purity, and detailed experimental methodologies.

Comparative Analysis of Synthetic Protocols

The reproducibility of a synthesis is a critical factor for its adoption in research and development. This section summarizes the quantitative data from three distinct and notable total synthesis strategies for this compound and its precursors. The selected protocols are the convergent four-step synthesis developed by the Wipf group, a longer, enantioselective 12-step synthesis from Milde and Werz, and a synthesis of (+)-Lysergol by the Luo group.

ProtocolKey StrategyNumber of StepsOverall Yield (%)Reported PurityKey Intermediates
Wipf, 2022 Cesium carbonate-mediated hydrogen autotransfer alkylation & intramolecular Heck reaction428% (for methyl lysergates)Not explicitly stated for final this compound productMethyl lysergates
Milde & Werz, 2017 Enantioselective synthesis featuring a domino anti-carbopalladation/Heck reaction1213% (for (+)-lysergol)High purity confirmed by NMR and HRMSSilyl-protected intermediates
Luo, 2017 Tandem reaction for piperidine skeleton construction & late-stage indole formation~10Not explicitly stated for overall yieldHigh purity confirmed by NMR, HRMS, and HPLCMultifunctionalized piperidine

Experimental Protocols

Detailed methodologies are crucial for assessing and replicating synthetic routes. Below are the key experimental protocols for the synthesis of this compound and its immediate precursors as reported in the literature.

Wipf Four-Step Synthesis of Methyl Lysergates (Precursors to this compound)

This protocol focuses on a highly efficient and scalable synthesis of methyl lysergates.

Step 1: Cesium Carbonate-Mediated Hydrogen Autotransfer Alkylation

  • A mixture of 4-bromo-1H-indole-3-carbaldehyde, a pyridine methanol derivative, and cesium carbonate in an appropriate solvent is heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up using standard extraction and purification techniques, typically column chromatography, to yield the coupled product.

Step 2: Intramolecular Heck Reaction

  • The product from the previous step is subjected to an intramolecular Heck reaction using a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.

  • The reaction is typically run at an elevated temperature until the starting material is consumed.

  • Purification by column chromatography affords the tetracyclic methyl lysergate.

Step 3 & 4: Ester Reduction to this compound

  • The methyl lysergate is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

  • The reaction is quenched, and the crude this compound is purified by crystallization or chromatography.

Milde & Werz Enantioselective Synthesis of (+)-Lysergol

This 12-step protocol provides access to the enantiomerically pure (+)-lysergol. The key final steps are outlined below.

Key Step: Domino anti-Carbopalladation/Heck Cascade

  • A carefully prepared silyl-protected enyne precursor is treated with a palladium(0) catalyst, a phosphine ligand, and a silver salt in a suitable organic solvent.

  • The reaction is stirred at a specific temperature for a defined period to facilitate the domino cyclization.

  • The resulting tetracyclic intermediate is then purified using column chromatography.

Final Deprotection and Reduction Steps:

  • The tetracyclic intermediate undergoes a series of deprotection and reduction steps to yield (+)-lysergol. These steps typically involve the removal of silyl and other protecting groups under specific acidic or basic conditions, followed by reduction of any remaining carbonyl functionalities.

  • Each step requires careful purification to ensure the high purity of the final product.

Luo Synthesis of (+)-Lysergol

This approach involves the construction of a key multifunctionalized piperidine skeleton.

Key Steps: Tandem Reaction and Indole Formation

  • The synthesis commences with the construction of a multifunctionalized piperidine ring through a tandem reaction.

  • This is followed by a late-stage rhodium-catalyzed [3 + 2] annulation to form the indole moiety and complete the tetracyclic core.

  • The final steps involve functional group manipulations to afford (+)-lysergol.

Visualizing the Synthetic Workflow

To better understand the logical flow of a generalized this compound synthesis, the following diagram illustrates the key stages from starting materials to the final product.

G Generalized Workflow for this compound Synthesis cluster_0 Starting Materials cluster_1 Core Construction cluster_2 Intermediate Processing cluster_3 Final Product Formation Start_Indole Indole Derivative Coupling C-C Bond Formation (e.g., Alkylation, Heck) Start_Indole->Coupling Start_Pyridine Pyridine Derivative Start_Pyridine->Coupling Cyclization Ring Closure(s) (e.g., Heck, Domino) Coupling->Cyclization Intermediate Tetracyclic Intermediate (e.g., Methyl Lysergate) Cyclization->Intermediate Purification1 Purification (Chromatography/Crystallization) Intermediate->Purification1 Final_Steps Functional Group Manipulation (e.g., Reduction) Purification1->Final_Steps Final_Product This compound Final_Steps->Final_Product Purification2 Final Purification Final_Product->Purification2

Caption: A generalized workflow for the total synthesis of this compound.

Conclusion

The choice of a this compound synthesis protocol depends heavily on the specific needs of the research.

  • The Wipf four-step synthesis offers a highly convergent and efficient route to this compound precursors, making it attractive for producing significant quantities of material for further derivatization. Its reproducibility is likely to be high due to the small number of steps and the use of well-established reactions.

  • The Milde & Werz 12-step synthesis , while longer and with a lower overall yield, provides access to enantiomerically pure (+)-lysergol. The complexity of this route may present more challenges in terms of reproducibility, requiring careful execution of each step.

  • The Luo synthesis provides an alternative strategic approach, demonstrating the versatility of modern synthetic methods in constructing the ergoline core.

For researchers prioritizing speed and scalability for producing this compound derivatives, the Wipf protocol appears to be the most advantageous. However, for studies requiring high enantiopurity, the longer, more complex route by Milde and Werz is the preferred method, despite the potential for lower overall yields and greater challenges in reproducibility. The successful replication of any of these syntheses is contingent on meticulous adherence to the detailed experimental protocols and rigorous purification of intermediates.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Lysergol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Lysergol, an ergot alkaloid, is classified as a hazardous substance, necessitating stringent disposal procedures to mitigate potential risks to personnel and the environment.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The level of PPE required depends on the quantity of the substance being handled.

Scenario Required Personal Protective Equipment
Minor Spills & Small Quantities (<1 kg)Disposable laboratory coat or coveralls, gloves, safety glasses, and a dust respirator.[1]
Major Spills & Large Quantities (>1 kg)Disposable coverall of low permeability, disposable shoe covers, and potentially air-supplied full-body suits for advanced respiratory protection.[1]

In the event of a spill, immediate action is crucial to prevent contamination. For minor spills, clean up the waste immediately, avoiding dust generation by using dry clean-up procedures or dampening with water before sweeping.[1] For major spills, evacuate the area, alert emergency responders, and contain the spill with sand, earth, or vermiculite.[1]

Step-by-Step Disposal Protocol

The primary and universally mandated procedure for this compound disposal is through an approved hazardous waste disposal facility.[2] Adherence to local, state, and federal regulations is mandatory.[1]

Experimental Protocol: Preparation of this compound for Off-Site Disposal

  • Containment:

    • Ensure all this compound waste, including contaminated materials, is collected in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with this compound. Reusing the original product container is often a suitable option.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office and local regulations.

  • Segregation:

    • Store the sealed this compound waste container in a designated hazardous waste accumulation area, segregated from incompatible materials. This compound should not be stored with oxidizing agents such as nitrates, oxidizing acids, or chlorine bleaches.[1]

  • Documentation:

    • Maintain a detailed record of the waste, including the quantity and date of accumulation. This documentation is crucial for the waste manifest required by disposal vendors.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company. Do not attempt to transport hazardous waste personally.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

LysergolDisposalWorkflow start This compound Waste Generated assess_spill Spill or Routine Disposal? start->assess_spill minor_spill Minor Spill Management: - Wear appropriate PPE - Clean up with dry methods - Collect residue assess_spill->minor_spill Spill major_spill Major Spill Management: - Evacuate and alert responders - Wear advanced PPE - Contain with absorbent material - Collect residue assess_spill->major_spill Spill routine_disposal Routine Disposal: - Collect in designated container assess_spill->routine_disposal Routine package_waste Package Waste: - Seal in a labeled, compatible container minor_spill->package_waste major_spill->package_waste routine_disposal->package_waste store_waste Store Waste: - Segregate in a designated hazardous waste area package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) Office store_waste->contact_ehs waste_pickup Waste Pickup by Licensed Vendor contact_ehs->waste_pickup end_process Disposal Complete waste_pickup->end_process

Caption: Logical workflow for the safe disposal of this compound.

It is crucial to emphasize that in-laboratory treatment or neutralization of this compound is not recommended without a validated procedure and explicit approval from your institution's safety officials. The most reliable and compliant method of disposal is through a certified hazardous waste management service. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before handling any chemical waste.

References

Essential Safety and Logistics for Handling Lysergol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent compounds like Lysergol is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and maintain a safe research environment.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound, which is considered a hazardous substance.[1][3] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or low-protein, powder-free latex gloves. Double gloving is recommended. PVC gloves are also an option. Contaminated gloves should be replaced immediately.[1]To prevent skin contact with this compound, which can be toxic if it comes into contact with skin.[1][3]
Eye Protection Safety glasses with side shields or safety goggles are mandatory.[1][2] A face shield is recommended when there is a risk of splashing.[4]To protect the eyes from irritation and accidental splashes.[1][2][3]
Body Protection A laboratory coat is suitable for quantities up to 500 grams. For quantities up to 1 kilogram, a disposable laboratory coat or coverall of low permeability is recommended. Coveralls should be buttoned at the collar and cuffs. Protective shoe covers and a head covering should also be worn.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection For powder handling, an air-purifying respirator with HEPA cartridges should be worn, especially if not using a validated ventilated enclosure.[1] Use an approved positive flow mask if significant quantities of dust become airborne.[1]To prevent inhalation of this compound powder, which is very toxic by inhalation.[1]
Quantitative Data and Hazard Classifications

Proper handling and storage are informed by the substance's chemical and physical properties, as well as its hazard classifications.

ParameterValueSource
Molecular Formula C₁₆H₁₈N₂O[5]
Molecular Weight 254.33 g/mol [2][3]
Solubility Soluble in DMSO and dimethyl formamide (approximately 20 mg/ml).[6][6]
GHS Hazard Statements H300: Fatal if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3][3]
Storage Temperature Store at room temperature in a cool, dry, well-ventilated area.[2][2]

Operational Protocol for Handling this compound

Preparation and Weighing (Powder)
  • Work Area Preparation : All handling of this compound powder must be conducted within a designated containment system such as a powder weighing hood, glove box, or an equivalent ventilated enclosure.[1]

  • Personal Protective Equipment : Before entering the designated area, don all required PPE as specified in the table above.

  • Weighing :

    • For quantities up to 300 mg, if no dust-generating process like grinding is involved, handling may occur outside a ventilated enclosure, provided an air-purifying respirator is worn by all personnel in the immediate vicinity.[1]

    • For quantities exceeding 2 grams, or if the material may become airborne, a non-ventilated enclosed containment hood can be used, but all personnel in the area must wear an air-purifying respirator.[1]

    • After weighing, immediately place the powder into a solution or a closed, covered container.[1]

Solution Preparation and Handling
  • Solvent Selection : this compound is soluble in organic solvents like DMSO and dimethyl formamide.[6]

  • Dissolving :

    • If the procedure has no potential for aerosolization, solutions can be handled outside a containment system or without local exhaust ventilation.[1]

    • For procedures with a potential for aerosolization (e.g., vortexing, pumping), the solution must be handled within a containment system or with local exhaust ventilation.[1]

    • If containment is not feasible, an air-purifying respirator must be worn by all personnel in the immediate area.[1]

  • Glove Compatibility : Ensure that the gloves being used are protective against the solvents in which this compound is dissolved.[1]

Spill Response

Minor Spills (Powder):

  • Evacuate and Secure : Clear the immediate area of personnel.

  • PPE : Wear appropriate PPE, including a dust respirator.[1]

  • Cleanup : Use dry clean-up procedures to avoid generating dust. Dampen the powder with water before sweeping.[1] Vacuuming is preferred, but the vacuum cleaner must be fitted with a HEPA filter and be explosion-proof.[1]

  • Collection : Place the collected material into a labeled container for disposal.[1]

Major Spills:

  • Evacuate and Alert : Clear the area of all personnel and move upwind. Alert emergency responders, providing the location and nature of the hazard.[1]

  • PPE : Responders must wear full-body protective clothing and breathing apparatus.[1]

  • Containment : Prevent the spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite.[1]

  • Collection and Disposal : Collect the recoverable product into labeled containers for recycling or disposal. Neutralize and decontaminate the residue.[1]

Disposal Plan

The disposal of this compound and contaminated materials must be handled with care and in accordance with all relevant federal and state regulations.

  • Waste Segregation : All waste contaminated with this compound, including gloves, lab coats, and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers : Decontaminate empty containers with water. Plastic bags should be incinerated. Do not reuse containers.[1]

  • Disposal Method :

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

    • The disposal of drugs of addiction may be subject to specific federal and state regulations.[1]

    • Options may include incineration or disposal in an approved hazardous waste landfill.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, emphasizing critical safety checkpoints.

Lysergol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don PPE B Prepare Containment Area A->B C Weigh Powder B->C Enter Containment D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Doff PPE G->H I Store Waste Securely H->I Properly Discard J Contact EHS for Pickup I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.